molecular formula C3H4Br2ClF B1451375 1-Chloro-1,2-dibromo-2-fluoropropane CAS No. 885276-04-0

1-Chloro-1,2-dibromo-2-fluoropropane

Cat. No.: B1451375
CAS No.: 885276-04-0
M. Wt: 254.32 g/mol
InChI Key: WBKNWEJIMRYZJQ-UHFFFAOYSA-N
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Description

1-Chloro-1,2-dibromo-2-fluoropropane is a useful research compound. Its molecular formula is C3H4Br2ClF and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,2-dibromo-1-chloro-2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2ClF/c1-3(5,7)2(4)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKNWEJIMRYZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289542
Record name 1,2-Dibromo-1-chloro-2-fluoropropane
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-04-0
Record name 1,2-Dibromo-1-chloro-2-fluoropropane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-1-chloro-2-fluoropropane
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Foundational & Exploratory

Synthesis and characterization of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-1,2-dibromo-2-fluoropropane

Abstract

This technical guide presents a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel halogenated alkane, 1-Chloro-1,2-dibromo-2-fluoropropane. Due to the absence of established literature on the synthesis of this specific molecule, this guide puts forth a plausible multi-step synthetic route commencing from 2-fluoropropene. The proposed synthesis involves halohydrin formation, nucleophilic substitution, and free-radical bromination. Furthermore, this guide provides an in-depth prediction of the analytical characterization of the target molecule utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predicted data is substantiated by established principles of spectroscopic interpretation for halogenated organic compounds. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Halogenated propanes are a class of organic compounds that have found diverse applications in areas such as pharmaceuticals, agrochemicals, and material science. The unique physicochemical properties imparted by the presence of multiple halogen atoms, such as increased lipophilicity and metabolic stability, make them attractive scaffolds in drug design. 1-Chloro-1,2-dibromo-2-fluoropropane (C₃H₄Br₂ClF) is a chiral polyhalogenated propane whose properties have not been extensively studied. This guide aims to bridge this knowledge gap by proposing a logical and feasible synthetic strategy and providing a detailed predictive analysis of its spectral characteristics.

Proposed Synthetic Pathway

The synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane can be envisioned through a three-step sequence starting from the readily available precursor, 2-fluoropropene. The proposed pathway is illustrated below.

Synthesis_of_1-Chloro-1,2-dibromo-2-fluoropropane start 2-Fluoropropene step1 1-Bromo-2-fluoro-propan-2-ol start->step1  Br₂, H₂O   step2 1-Bromo-2-chloro-2-fluoropropane step1->step2  SOCl₂   final 1-Chloro-1,2-dibromo-2-fluoropropane step2->final  NBS, AIBN (initator), hν  

Caption: Proposed three-step synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane.

Step 1: Synthesis of 1-Bromo-2-fluoro-propan-2-ol

The initial step involves the formation of a halohydrin from 2-fluoropropene. The reaction with bromine in an aqueous medium proceeds via a bromonium ion intermediate.[1] Water, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion, leading to the formation of 1-bromo-2-fluoro-propan-2-ol.[2]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, dissolve 2-fluoropropene in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine in THF to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until the reddish-brown color of bromine disappears.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 1-bromo-2-fluoro-propan-2-ol.

Step 2: Synthesis of 1-Bromo-2-chloro-2-fluoropropane

The hydroxyl group of the synthesized bromofluoropropanol is then substituted with a chlorine atom using thionyl chloride (SOCl₂). This reaction proceeds via a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap, add the purified 1-bromo-2-fluoro-propan-2-ol.

  • Cool the flask in an ice bath and slowly add thionyl chloride.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, carefully distill off the excess thionyl chloride.

  • Purify the resulting 1-bromo-2-chloro-2-fluoropropane by fractional distillation under reduced pressure.

Step 3: Synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

The final step is a free-radical bromination at the C-1 position.[3] N-Bromosuccinimide (NBS) is employed as the source of bromine radicals, and the reaction is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV irradiation.[4] This method allows for the selective bromination at the allylic/benzylic or, in this case, the most reactive C-H bond.[5]

Experimental Protocol:

  • In a quartz reaction vessel, dissolve 1-bromo-2-chloro-2-fluoropropane and N-bromosuccinimide in carbon tetrachloride.

  • Add a catalytic amount of AIBN.

  • Irradiate the mixture with a UV lamp while maintaining a gentle reflux.

  • Monitor the reaction by gas chromatography (GC). The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous calcium chloride and remove the solvent by distillation.

  • The final product, 1-Chloro-1,2-dibromo-2-fluoropropane, can be purified by fractional distillation under reduced pressure.

Characterization of 1-Chloro-1,2-dibromo-2-fluoropropane

The structure of the synthesized 1-Chloro-1,2-dibromo-2-fluoropropane can be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-Chloro-1,2-dibromo-2-fluoropropane, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information.

Predicted NMR Data

Spectrum Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
¹H NMR ~4.0 - 4.5Doublet of doublets2H-CH₂Br
~6.0 - 6.5Triplet1H-CH(Cl)Br
¹³C NMR ~35 - 45Singlet--CH₂Br
~70 - 80Singlet--CH(Cl)Br
~90 - 100Doublet (due to C-F coupling)--C(F)Br-
¹⁹F NMR ~ -140 to -160Triplet of doublets--C(F)Br-

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

NMR_Coupling cluster_0 C1 cluster_1 C2 H_a Ha H_b Hb H_a->H_b J-coupling F F H_b->F J-coupling

Caption: Predicted spin-spin coupling in 1-Chloro-1,2-dibromo-2-fluoropropane.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloro-1,2-dibromo-2-fluoropropane, the presence of chlorine and two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment
252, 254, 256, 258Isotopic pattern[M]⁺ (Molecular ion)
173, 175, 177Isotopic pattern[M - Br]⁺
147, 149Isotopic pattern[M - Br - Cl]⁺
93, 95Isotopic pattern[CH₂Br]⁺

The fragmentation of halogenated compounds in mass spectrometry is a well-documented process that aids in their identification.[3] The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will lead to a complex but predictable isotopic cluster for the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-Chloro-1,2-dibromo-2-fluoropropane is expected to show characteristic absorption bands for carbon-halogen and carbon-hydrogen bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity
2950-3000C-H stretchMedium
1200-1300C-H bendMedium
1000-1100C-F stretchStrong
650-800C-Cl stretchStrong
500-650C-Br stretchStrong

The C-X stretching vibrations are found in the fingerprint region of the IR spectrum.[6] The exact positions of these bands can be influenced by the presence of other halogens on the same or adjacent carbon atoms.

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of 1-Chloro-1,2-dibromo-2-fluoropropane. The proposed multi-step synthesis, starting from 2-fluoropropene, utilizes well-established organic reactions. The detailed predictive analysis of the NMR, Mass, and IR spectra provides a valuable reference for the identification and characterization of this novel halogenated propane. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of new halogenated organic molecules for various applications.

References

[3] Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link] [4] BYJU'S. (n.d.). Halogenation Of Alkanes. Retrieved from [Link] [7] CK-12 Foundation. (n.d.). Describe the free radical halogenation of alkanes. - Examples & Equation. Retrieved from [Link] [8] Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link] [5] Unacademy. (n.d.). Notes on Mechanism of Free Radical Halogenation of Alkanes. Retrieved from [Link] [1] Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. Retrieved from [Link] [9] RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link] [10] Fiveable. (n.d.). Halohydrins from Alkenes: Addition of HO-X | Organic Chemistry Class Notes. Retrieved from [Link] [2] Chemistry LibreTexts. (2024, April 3). 8.3: Halohydrins from Alkenes - Addition of HOX. Retrieved from [Link] [11] Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Retrieved from [Link] [12] National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Retrieved from [Link] [13] OpenStax. (2023, September 20). 8.3 Halohydrins from Alkenes: Addition of HO-X - Organic Chemistry. Retrieved from [Link] [14] ChemRxiv. (2022, January 25). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link] [15] Khan Academy. (n.d.). Free radical halogenation of alkanes (video). Retrieved from [Link] [16] Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link] [17] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved from [Link] [18] Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link] [19] ResearchGate. (n.d.). Difluorination of alkenes by using diluted fluorine, according to Rozen et al.[16] to provide the syn‐product. Retrieved from [Link] Chemistry LibreTexts. (2019, June 5). 10.9: Hydrohalogenation—Electrophilic Addition of HX. Retrieved from [Link] [20] Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link] [21] Chemguide. (n.d.). halogenation of alkenes. Retrieved from [Link] [22] YouTube. (2021, August 21). Halogenation - Alkene Reactions Part 5 of 9 - Organic Chemistry 101. Retrieved from [Link] [23] YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved from [Link] [24] Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link] [25] Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link] INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link] Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] [26] Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link] [27] Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link] [28] Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link] [29] National Institutes of Health. (n.d.). 2-Fluoro-2-propen-1-ol | C3H5FO | CID 79757 - PubChem. Retrieved from [Link] [30] Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] [31] National Institutes of Health. (n.d.). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Retrieved from [Link] [32] Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link] [33] YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link] [34] Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link] [35] Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link] [36] Fragmentation of Alkane. (n.d.). Retrieved from [Link] [37] NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link] [38] Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link] [39] YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. 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Sources

Physical and chemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane, a halogenated propane of interest in synthetic chemistry and potentially in the development of novel pharmaceutical intermediates. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with predicted properties derived from established principles of organic chemistry and spectroscopic analysis of analogous compounds. The content herein is intended to serve as a foundational resource for researchers, providing insights into its molecular structure, potential synthetic pathways, expected spectroscopic signatures, and safe handling procedures.

Molecular Identity and Structure

1-Chloro-1,2-dibromo-2-fluoropropane is a polyhalogenated alkane with the chemical formula C₃H₄Br₂ClF.[1][2] It possesses two chiral centers at the first and second carbon atoms, which suggests the existence of stereoisomers. The structural arrangement of the halogen atoms significantly influences the molecule's polarity, reactivity, and spectroscopic characteristics.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 1,2-dibromo-1-chloro-2-fluoropropane[2]
CAS Number 885276-04-0[1][2]
Molecular Formula C₃H₄Br₂ClF[1][2]
Molecular Weight 254.32 g/mol [1][2]
Canonical SMILES CC(C(Cl)Br)(F)Br[2]
InChI Key WBKNWEJIMRYZJQ-UHFFFAOYSA-N[1][2]

Physicochemical Properties: Experimental and Predicted Data

Direct experimental data on the physical properties of 1-Chloro-1,2-dibromo-2-fluoropropane is not extensively available in the public domain. The data presented below is a combination of computed properties from chemical databases and predicted values based on the properties of structurally similar halogenated propanes.

Table 2: Physical and Chemical Properties

PropertyValue (Predicted/Computed)Notes
Density ~2.0 - 2.2 g/cm³Based on similar polyhalogenated propanes.
Boiling Point 160 - 180 °CEstimation based on molecular weight and halogen substitution.
Melting Point Not availableExpected to be low, likely a liquid at room temperature.
Solubility Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ether, acetone).Typical for haloalkanes.
Vapor Pressure Not available
Refractive Index Not available

Disclaimer: The values in Table 2 are estimations and should be confirmed by experimental analysis.

Synthesis and Reactivity

Proposed Synthetic Pathways

While a specific, documented synthesis for 1-Chloro-1,2-dibromo-2-fluoropropane is not readily found in the literature, a plausible synthetic route can be proposed based on established reactions of alkenes. A likely precursor would be a fluorinated propene derivative.

Proposed Synthesis Workflow:

G start 2-Fluoro-1-propene step1 Bromination (Br₂) start->step1 intermediate 1,2-Dibromo-2-fluoropropane step1->intermediate step2 Free Radical Chlorination (Cl₂, UV light) intermediate->step2 product 1-Chloro-1,2-dibromo-2-fluoropropane step2->product

Caption: Proposed two-step synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane.

Experimental Protocol (Hypothetical):

  • Bromination of 2-Fluoro-1-propene: 2-Fluoro-1-propene would be reacted with elemental bromine (Br₂) in an inert solvent such as dichloromethane at a low temperature to yield 1,2-dibromo-2-fluoropropane. The addition of bromine to the double bond is expected to be an electrophilic addition reaction.

  • Free Radical Chlorination: The resulting 1,2-dibromo-2-fluoropropane would then be subjected to free radical chlorination using chlorine gas (Cl₂) under UV irradiation. This step is less selective and would likely produce a mixture of chlorinated products, including the desired 1-Chloro-1,2-dibromo-2-fluoropropane.[3] Purification by fractional distillation or chromatography would be necessary.

Chemical Reactivity

The reactivity of 1-Chloro-1,2-dibromo-2-fluoropropane is dictated by the presence of multiple carbon-halogen bonds.

  • Nucleophilic Substitution: The carbon atoms bonded to the halogens are electrophilic and susceptible to attack by nucleophiles. The C-Br bonds are generally more reactive towards nucleophilic substitution than the C-Cl and C-F bonds.

  • Elimination Reactions: In the presence of a strong base, elimination of HBr or HCl could occur to form a halogenated propene.

  • Reduction: The carbon-halogen bonds can be reduced by various reducing agents, such as metal hydrides or catalytic hydrogenation.

  • Formation of Organometallic Reagents: Reaction with active metals like magnesium or lithium could potentially form Grignard or organolithium reagents, although the presence of multiple halogens can complicate this reaction.

The reactivity of hydrogens in halogenated alkanes is not uniform; secondary hydrogens are generally more reactive towards halogenation than primary hydrogens.[3]

Spectroscopic Analysis (Predicted)

The definitive structural elucidation of 1-Chloro-1,2-dibromo-2-fluoropropane would rely on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals corresponding to the methyl (CH₃) and methine (CH) protons.

  • CH₃ group: This would likely appear as a doublet due to coupling with the adjacent fluorine atom on the same carbon. The chemical shift would be in the range of 1.5-2.5 ppm.

  • CH group: This proton is attached to a carbon bearing both a chlorine and a bromine atom, which would shift its resonance significantly downfield, likely in the range of 4.5-5.5 ppm. This signal would be split by the adjacent fluorine atom into a doublet.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens, with carbons directly bonded to halogens appearing further downfield.

Mass Spectrometry

Mass spectrometry would be a crucial tool for confirming the molecular weight and elemental composition. The mass spectrum will exhibit a complex isotopic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4][5] This characteristic pattern for the molecular ion peak (M⁺) and its isotopic peaks (M+2, M+4, etc.) would be a definitive indicator of the presence of bromine and chlorine.[4][5]

Fragmentation Analysis Workflow:

G parent Molecular Ion [C₃H₄Br₂ClF]⁺ frag1 Loss of Br radical parent->frag1 -•Br frag2 Loss of Cl radical parent->frag2 -•Cl frag3 Loss of CH₃ radical parent->frag3 -•CH₃ daughter1 [C₃H₄BrClF]⁺ frag1->daughter1 daughter2 [C₃H₄Br₂F]⁺ frag2->daughter2 daughter3 [C₂HBr₂ClF]⁺ frag3->daughter3

Caption: Predicted major fragmentation pathways in mass spectrometry.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Chloro-1,2-dibromo-2-fluoropropane is not widely available, general precautions for handling polyhalogenated alkanes should be strictly followed.[1] Many compounds in this class are toxic and may have long-term health effects.[6]

General Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear suitable protective clothing, including gloves and safety goggles.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and reactive metals.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Chloro-1,2-dibromo-2-fluoropropane represents a structurally interesting, yet under-characterized, polyhalogenated propane. This guide has provided a framework for understanding its fundamental properties by combining available data with scientifically grounded predictions. Further experimental investigation is necessary to fully elucidate its physical constants, spectroscopic details, and reactivity profile. The information presented here serves as a valuable starting point for researchers and professionals working with this and similar complex halogenated molecules.

References

  • Learn About the Chemical Reactivity of Propane with Halogen - Unacademy. (URL: [Link])

  • Synthesis of 1,2-Dibromo-3-chloropropane (DBCP) - Filo. (URL: [Link])

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  • ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE. (URL: [Link])

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  • Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl)
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Sources

A Predictive Spectroscopic Guide to 1-Chloro-1,2-dibromo-2-fluoropropane: Navigating Complexity in Halogenated Propane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1-chloro-1,2-dibromo-2-fluoropropane (C₃H₄Br₂ClF). In the absence of direct experimental spectra in publicly available databases, this document serves as a vital resource for researchers, scientists, and professionals in drug development by forecasting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing analogies from structurally related halogenated alkanes, this guide explains the causality behind predicted spectral features, offering a robust framework for the identification and characterization of this complex molecule. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative spectroscopic principles.

Introduction: The Challenge of Characterizing a Chiral Halogenated Propane

1-Chloro-1,2-dibromo-2-fluoropropane is a halogenated propane derivative with two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The presence of multiple, distinct halogen atoms (F, Cl, Br) on a short carbon chain results in a complex interplay of electronic effects that significantly influence its spectroscopic properties. A thorough understanding of its NMR, IR, and MS spectra is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications, including as a potential building block in organic synthesis.

Due to the current lack of available experimental spectral data for 1-chloro-1,2-dibromo-2-fluoropropane, this guide will provide a detailed prediction of its spectroscopic characteristics. These predictions are based on well-established principles of spectroscopy and data from analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-chloro-1,2-dibromo-2-fluoropropane, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of two chiral centers at C1 and C2 means that even in a diastereomerically pure sample, protons on the methyl group (C3) can be diastereotopic and thus magnetically inequivalent, leading to more complex splitting patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main signals: a multiplet for the methine proton at C1 and a multiplet for the methyl protons at C3.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Protons Reasoning
Methine (CH)5.0 - 5.5Doublet of quartets (dq) or more complex multiplet1H at C1The proton at C1 is deshielded by the adjacent chlorine and bromine atoms. It will be split by the three protons of the methyl group at C3 (a quartet) and by the fluorine atom at C2 (a doublet). Long-range coupling to the fluorine atom is expected.
Methyl (CH₃)2.0 - 2.5Doublet of doublets (dd) or more complex multiplet3H at C3The methyl protons are coupled to the methine proton at C1 (a doublet) and the fluorine atom at C2 (a doublet). The diastereotopic nature of the methyl protons in a chiral environment could lead to further complexity.

Causality Behind Predicted Chemical Shifts: The electronegativity of the halogens plays a crucial role. The proton at C1, being attached to a carbon bearing both chlorine and bromine, will experience significant deshielding, shifting its resonance downfield. The methyl group at C3 is further away, so its chemical shift will be more upfield.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 10 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, each split by the fluorine atom.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity (due to ¹³C-¹⁹F coupling) Carbon Reasoning
C160 - 70DoubletC1Attached to chlorine and bromine, this carbon is significantly deshielded. It will show coupling to the fluorine at C2.
C290 - 100DoubletC2Directly bonded to fluorine, this carbon will exhibit a large one-bond C-F coupling constant and will be significantly deshielded.
C320 - 30DoubletC3The methyl carbon will be the most shielded and will show a smaller two-bond coupling to the fluorine at C2.

Causality Behind Predicted Couplings: The magnitude of the ¹³C-¹⁹F coupling constant is dependent on the number of bonds separating the two nuclei. A large one-bond coupling (¹JCF) is expected for C2, while smaller two-bond (²JCF) and three-bond (³JCF) couplings are expected for C1 and C3, respectively.[1][2]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H spectrum.

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum will provide a single signal.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Fluorine Reasoning
C2-F-140 to -160Singlet (proton-decoupled)1F at C2The chemical shift is typical for a fluorine atom attached to a secondary carbon in a polyhalogenated alkane.

In a proton-coupled ¹⁹F NMR spectrum, this signal would be split by the proton at C1 and the protons at C3.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-chloro-1,2-dibromo-2-fluoropropane, the key absorptions will be due to C-H and C-X (halogen) bonds.

Predicted Absorption Band (cm⁻¹) Vibration Intensity Reasoning
2950 - 3000C-H stretch (sp³)MediumTypical for alkyl C-H bonds.
1380 - 1470C-H bendMediumCharacteristic bending vibrations for methyl and methine groups.
1000 - 1100C-F stretchStrongThe C-F bond is highly polar, leading to a strong absorption in this region.
650 - 800C-Cl stretchStrongThe C-Cl bond absorption is typically strong and found in this region.
500 - 650C-Br stretchStrongThe C-Br bond absorption occurs at lower wavenumbers due to the higher mass of bromine.

Causality Behind Predicted Absorption Frequencies: The position of the C-X stretching vibration is dependent on the mass of the halogen atom and the bond strength. As the mass of the halogen increases (F < Cl < Br), the vibrational frequency decreases.[3]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these atoms.

Molecular Ion Peak

The molecular weight of C₃H₄Br₂ClF is approximately 254 g/mol . Due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio), a complex cluster of peaks will be observed for the molecular ion.[4] The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes.

Predicted Fragmentation Pattern

The fragmentation of 1-chloro-1,2-dibromo-2-fluoropropane will likely proceed through the loss of halogen atoms or small alkyl fragments.

Predicted Fragment Ion (m/z) Identity Reasoning
[M - Br]⁺C₃H₄BrClF⁺Loss of a bromine radical is a common fragmentation pathway for bromoalkanes. This will also show an isotopic pattern due to the remaining Br and Cl atoms.
[M - Cl]⁺C₃H₄Br₂F⁺Loss of a chlorine radical.
[M - Br - Cl]⁺C₃H₄BrF⁺Subsequent loss of a chlorine radical after the initial loss of a bromine radical.
C₃H₄F⁺C₃H₄F⁺Loss of all halogen atoms except fluorine.
CH₃⁺CH₃⁺Cleavage of the C1-C2 bond.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum.

Visualization of Molecular Structure and Fragmentation

Molecular Structure and Stereoisomers

Caption: Stereoisomers of 1-Chloro-1,2-dibromo-2-fluoropropane.

Predicted Mass Spectral Fragmentation Pathway

fragmentation M [C3H4Br2ClF]⁺˙ m/z ~254 F1 [C3H4BrClF]⁺ (Loss of Br) M->F1 - Br• F2 [C3H4Br2F]⁺ (Loss of Cl) M->F2 - Cl• F3 [C3H4BrF]⁺ (Loss of Br, Cl) F1->F3 - Cl• F2->F3 - Br•

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 1-chloro-1,2-dibromo-2-fluoropropane. While awaiting experimental verification, the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with their detailed interpretations, offer valuable insights for researchers working with this and similar complex halogenated molecules. The principles outlined herein demonstrate how a deep understanding of spectroscopic fundamentals can be applied to forecast the analytical signatures of novel compounds, thereby guiding synthesis, purification, and structural elucidation efforts.

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Thermochemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 1-Chloro-1,2-dibromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1,2-dibromo-2-fluoropropane is a halogenated propane derivative whose utility in synthetic chemistry and drug development is contingent upon a thorough understanding of its energetic and stability profile. This technical guide addresses the critical need for reliable thermochemical data for this compound. In the absence of extensive experimental measurements, this document provides a framework for determining these properties through robust computational chemistry protocols and established estimation techniques. We present a comprehensive overview of the methodologies, from quantum chemical calculations to group additivity methods, explaining the causality behind procedural choices to ensure accuracy and reproducibility. This guide serves as a vital resource for scientists, offering both a summary of known data for analogous compounds and a practical protocol for generating the essential thermochemical parameters required for reaction modeling, process safety, and material characterization.

Introduction: The Energetic Landscape of Halogenated Alkanes

Halogenated alkanes are foundational building blocks in organic synthesis and are integral to the structure of many pharmaceutical compounds.[1] The specific placement of different halogen atoms (F, Cl, Br) on a propane backbone, as in 1-Chloro-1,2-dibromo-2-fluoropropane, creates a molecule with unique stereochemical and reactive properties. The thermochemical characteristics of such a molecule—its enthalpy of formation, heat capacity, and bond energies—are not merely academic data points. They are critical parameters that govern its stability, reactivity, and behavior under various process conditions.

For drug development professionals, understanding the enthalpy of formation (ΔfH°) provides insight into the molecule's intrinsic stability, which can influence shelf-life and degradation pathways. For process chemists and engineers, properties like heat capacity (Cp) are essential for safe and efficient scale-up, enabling precise control of reaction thermicity. Furthermore, bond dissociation energies (BDEs) offer a predictive lens into reaction mechanisms, highlighting the most likely pathways for synthesis or decomposition.[2]

Given the sparse experimental data for 1-Chloro-1,2-dibromo-2-fluoropropane, this guide emphasizes the power of modern computational chemistry as a predictive tool.[3][4] By leveraging well-validated theoretical methods, researchers can generate high-quality thermochemical data, bridging experimental gaps and accelerating research and development.[5][6]

Molecular and Physical Profile

A precise identification of the target compound is the first step in any analysis. The structural and basic physical properties provide context for the thermochemical data.

PropertyValueSource
IUPAC Name 1,2-dibromo-1-chloro-2-fluoropropane[7]
Molecular Formula C₃H₄Br₂ClF[7]
Molecular Weight 254.32 g/mol [7]
CAS Number 885276-04-0[7]
Canonical SMILES CC(C(Cl)Br)(F)Br[7]
InChIKey WBKNWEJIMRYZJQ-UHFFFAOYSA-N[7]

Structure: 2D Structure of 1-Chloro-1,2-dibromo-2-fluoropropane (Image courtesy of PubChem)

Methodologies for Thermochemical Property Determination

The determination of thermochemical properties can be approached through direct experimental measurement or through computational modeling. For novel or data-poor compounds like 1-Chloro-1,2-dibromo-2-fluoropropane, computational methods are often the most practical and cost-effective initial approach.

Experimental Approaches

While data for the specific title compound is unavailable, standard experimental protocols for related haloalkanes establish a benchmark for validation.

  • Calorimetry: The enthalpy of formation is typically determined indirectly via the enthalpy of combustion using a bomb calorimeter. For halogenated compounds, this requires specialized setups to handle and neutralize the resulting acidic gases (e.g., HCl, HBr, HF).

  • Differential Scanning Calorimetry (DSC): This technique is used to measure the enthalpy of fusion (melting) and heat capacity.[8] By precisely measuring the heat flow into a sample during a controlled temperature ramp, key phase transition energetics can be quantified.

  • Vapor Pressure Measurement: The enthalpy of vaporization can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[8] This is crucial for distillation and purification process design.

Computational Chemistry: A Predictive Powerhouse

Computational quantum chemistry provides a robust framework for calculating thermochemical properties from first principles.[9] High-level ab initio and Density Functional Theory (DFT) methods can predict molecular energies with a high degree of accuracy, which are then used to derive thermodynamic quantities.

The rationale for a computational approach is twofold:

  • Predictive Capability: It allows for the determination of properties for molecules that have not yet been synthesized or are difficult to handle experimentally.

  • Mechanistic Insight: It provides detailed information about molecular geometry, vibrational frequencies, and electronic structure that is essential for a complete understanding of the molecule's behavior.

A common workflow involves geometry optimization and frequency calculations, which provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to convert the raw electronic energy into a standard enthalpy of formation.[5]

Thermochemical Data Landscape

Direct experimental thermochemical data for 1-Chloro-1,2-dibromo-2-fluoropropane is not available in major databases like the NIST Chemistry WebBook.[10][11][12] Therefore, we must rely on computational estimates and data from analogous compounds to build a predictive picture.

Estimated Properties and Analog Trends

The properties of haloalkanes are strongly influenced by the type and number of halogen atoms.[13] Generally, increasing the mass of the halogen (F < Cl < Br < I) increases boiling points and density due to stronger intermolecular van der Waals forces.[13]

For context, we can examine data for related, simpler compounds available in the NIST database or other sources:

CompoundPropertyValue (kJ/mol)PhaseSource
1,2-Dibromo-1-chloro-1,2,2-trifluoroethaneΔfH°-655.7 (Calculated)Gas[10]
1-Bromo-2-chloro-1,1,2-trifluoroethaneΔfH°-671.9 ± 4.3Liquid[14]
1,2-DibromopropaneΔfH°-87.9Gas[15]

These values illustrate the significant stabilizing effect of fluorine substitution on the enthalpy of formation. It is expected that 1-Chloro-1,2-dibromo-2-fluoropropane will have a highly negative enthalpy of formation.

Group Additivity Methods

When experimental data is lacking, estimation methods like Benson's Group Additivity can provide valuable approximations.[16][17] This method calculates thermochemical properties by summing the contributions of constituent chemical groups. While powerful, its accuracy is limited by the availability of well-parameterized group values, which can be sparse for complex, multi-halogenated structures.

Detailed Protocol: Computational Determination of Enthalpy of Formation

This section provides a self-validating, step-by-step protocol for calculating the gas-phase standard enthalpy of formation (ΔfH°₂₉₈) of 1-Chloro-1,2-dibromo-2-fluoropropane using computational chemistry.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. The frequency calculation step is critical, as the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum, ensuring the validity of the subsequent thermodynamic calculations.

Step 1: Initial Structure Generation
  • Use a molecular editor (e.g., Avogadro, ChemDraw) to build the 3D structure of 1-Chloro-1,2-dibromo-2-fluoropropane.

  • Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • Export the coordinates in a format compatible with a quantum chemistry package (e.g., .xyz or .gjf).

Step 2: Geometry Optimization and Frequency Calculation

Expertise & Experience: The choice of method and basis set is a balance between accuracy and computational cost. The B3LYP functional is a widely used and well-benchmarked DFT functional for thermochemistry. The 6-311+G(d,p) basis set provides a good description of polarization and diffuse electron density, which is important for halogenated compounds.

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Calculation Keywords: Specify a DFT geometry optimization followed by a frequency calculation. For Gaussian, the route section would look like: #p B3LYP/6-311+G(d,p) Opt Freq.

  • Execution: Run the calculation on a high-performance computing cluster.

  • Validation: After the calculation completes, verify the following:

    • The optimization converged successfully.

    • The frequency calculation yields zero imaginary frequencies . This confirms the structure is a true local minimum. If imaginary frequencies are present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Step 3: High-Accuracy Single-Point Energy Calculation
  • Using the optimized geometry from Step 2, perform a single-point energy calculation with a more accurate (and computationally expensive) method to refine the electronic energy. A composite method like G3 or G4(MP2), or a double-hybrid DFT functional, is recommended.

  • Rationale: This "multi-level" approach captures the bulk of the geometric and vibrational effects at a cost-effective level, while refining the most sensitive component—the electronic energy—with a high-accuracy method.

Step 4: Calculation of Enthalpy of Formation

The gas-phase enthalpy of formation is calculated using an atomization reaction approach: C₃H₄Br₂ClF → 3C + 4H + 2Br + Cl + F.

ΔfH°(molecule) = [3 * H₂₉₈(C) + 4 * H₂₉₈(H) + 2 * H₂₉₈(Br) + H₂₉₈(Cl) + H₂₉₈(F)] - H₂₉₈(molecule)

  • Extract Data: From the frequency calculation output (Step 2), obtain the thermal correction to enthalpy for the molecule.

  • Calculate H₂₉₈(molecule): H₂₉₈(molecule) = E_single_point + H_correction.

  • Obtain Atomic Enthalpies: Use well-established experimental or high-accuracy calculated enthalpies for the individual atoms in the gas phase.

  • Calculate ΔfH°: Substitute the values into the atomization energy formula to get the final standard enthalpy of formation.

Visualizing the Workflow

Diagrams are essential for clarifying complex processes. The following visualizations, generated using Graphviz, outline the computational workflow and the conceptual relationships in thermochemistry.

G Diagram 1: Computational Workflow for Thermochemistry A Step 1: 3D Structure Generation (Molecular Editor) B Step 2: Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Validation: Check for Imaginary Frequencies B->C Self-Validation D Step 3: High-Accuracy Single-Point Energy Calculation (e.g., G4(MP2)) C->D 0 Imaginary Freqs E Step 4: Combine Energies with Atomic Enthalpies D->E F Final Thermochemical Properties (ΔfH°, S°, Cp) E->F G Diagram 2: Interrelation of Thermochemical Properties HFE Electronic Energy (E₀) (from QM calculation) HF Enthalpy (H) H = E₀ + ZPVE + H_trans + H_rot + H_vib + RT HFE->HF ZPVE Zero-Point Vibrational Energy (ZPVE) ZPVE->HF THERM Thermal Corrections (Translational, Rotational, Vibrational) THERM->HF GFE Gibbs Free Energy (G) G = H - TS HF->GFE ENT Entropy (S) (from Vibrational Freqs) ENT->GFE

Caption: Relationship between calculated energies and thermodynamic functions.

Conclusion

While experimental thermochemical data for 1-Chloro-1,2-dibromo-2-fluoropropane remains elusive, this guide demonstrates a clear and scientifically rigorous path forward. By employing modern computational chemistry techniques, researchers can confidently predict key properties such as the enthalpy of formation, entropy, and heat capacity. The detailed protocol provided herein serves as a practical blueprint for generating this data, emphasizing self-validation to ensure the integrity of the results. This approach empowers scientists in drug development and chemical synthesis to make informed decisions regarding reaction design, safety analysis, and material stability, ultimately accelerating the pace of innovation.

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Introduction: The Challenge and Opportunity of Polyhalogenated Chiral Centers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-Chloro-1,2-dibromo-2-fluoropropane

This guide provides a comprehensive framework for the theoretical investigation of 1-chloro-1,2-dibromo-2-fluoropropane using quantum chemical calculations. It is designed for researchers and drug development professionals seeking to predict molecular properties, understand spectroscopic signatures, and explore the conformational landscape of complex halogenated molecules. This document emphasizes the strategic rationale behind methodological choices, ensuring a robust and scientifically sound computational approach.

1-Chloro-1,2-dibromo-2-fluoropropane is a chiral halogenated propane featuring two adjacent stereocenters (C1 and C2), each bearing multiple halogen substituents.[1] Such molecules are of significant interest due to the complex interplay of steric and electronic effects imparted by the different halogens (F, Cl, Br). These effects govern the molecule's conformational preferences, reactivity, and spectroscopic properties.

Due to the challenges of synthesizing and isolating specific stereoisomers, in silico analysis via quantum chemistry offers a powerful, predictive route to understanding its fundamental characteristics before committing to extensive laboratory work. Quantum chemical calculations allow us to determine a molecule's three-dimensional structure, vibrational frequencies (correlating to its IR spectrum), and NMR chemical shifts from first principles.[2] This guide will detail the necessary protocols to achieve these predictions with high fidelity.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For a molecule containing heavy elements like bromine and significant electron correlation effects, a careful selection is paramount.

Density Functional Theory (DFT): The Workhorse Density Functional Theory (DFT) is the most widely used method for electronic structure calculations in molecules of this size, offering an excellent balance of computational cost and accuracy.[3] However, not all DFT functionals are created equal, especially for systems with complex electronic features like halogen bonds or significant dispersion interactions.

  • The B3LYP Functional: A common hybrid functional, B3LYP, often serves as a baseline. However, it can exhibit systematic errors for halogen thermochemistry and may not adequately capture non-covalent interactions.[3][4][5]

  • The M06 Suite: Functionals from the Minnesota suite, particularly M06-2X , are highly recommended for main-group thermochemistry and systems where non-covalent interactions are important.[6][7] M06-2X's high degree of non-local exchange makes it well-suited for the types of interactions present in polyhalogenated alkanes.[8][9]

  • Dispersion-Corrected Functionals: Functionals like ωB97X-D include empirical corrections for dispersion forces, which are critical for accurately modeling intramolecular interactions that dictate conformational energies.[10]

Basis Sets: Describing the Electrons The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing multiple, highly electronegative halogens, the choice is critical.

  • Pople Style vs. Correlation-Consistent Sets: While Pople-style basis sets like 6-311+G(d,p) are common, the Dunning correlation-consistent basis sets, such as aug-cc-pVTZ , are generally recommended for achieving high accuracy.[11][12]

  • The Importance of Augmentation (aug-): The "aug-" prefix indicates the addition of diffuse functions.[13] These are crucial for describing the extended electron clouds of halogen atoms and any potential anionic character, leading to more accurate energies and properties.

  • Relativistic Effects and ECPs for Bromine: For heavier elements like bromine, relativistic effects on core electrons become significant. Using a basis set that replaces these core electrons with an Effective Core Potential (ECP) , such as cc-pVTZ-PP , is a computationally efficient way to account for these effects.[11][14]

For 1-chloro-1,2-dibromo-2-fluoropropane, a combination of the M06-2X functional with the aug-cc-pVTZ basis set provides a robust and accurate level of theory. For bromine, using the corresponding aug-cc-pVTZ-PP basis set with its ECP is advisable.

The Computational Workflow: From Structure to Spectrum

The overall process involves a logical sequence of calculations. First, we must find the molecule's most stable three-dimensional arrangement (its minimum energy geometry). Second, we confirm this is a true minimum and calculate its vibrational properties. Finally, we use this optimized geometry to predict other properties, such as NMR spectra.

Below is a diagram illustrating this comprehensive workflow.

G cluster_0 1. Input Preparation cluster_1 2. Core Calculation cluster_2 3. Validation & Analysis cluster_3 4. Property Prediction mol_build Build Initial 3D Structure (e.g., Avogadro, GaussView) method_select Select Level of Theory - Functional (e.g., M06-2X) - Basis Set (e.g., aug-cc-pVTZ) geom_opt Geometry Optimization (Find Energy Minimum) method_select->geom_opt Input File freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Verify Minimum (Check for Imaginary Frequencies) freq_calc->validation Vibrational Frequencies thermo Extract Thermochemical Data (Zero-Point Energy, Enthalpy) validation->thermo ir_spectrum Simulate IR Spectrum validation->ir_spectrum nmr_calc NMR Calculation (GIAO Method) validation->nmr_calc If Valid Minimum nmr_spectrum Predict ¹H, ¹³C, ¹⁹F NMR Shifts nmr_calc->nmr_spectrum

Caption: A generalized workflow for quantum chemical property prediction.

Table 1: Recommended Computational Parameters
ParameterRecommended ChoiceRationale
Software Gaussian, ORCAIndustry-standard, feature-rich quantum chemistry packages.[15][16]
DFT Functional M06-2XSuperior performance for main-group thermochemistry and non-covalent interactions common in halogenated systems.[6][7]
Basis Set aug-cc-pVTZProvides a highly accurate description of valence electrons.[12] Diffuse functions ("aug-") are essential for electronegative halogens.[13]
Bromine Basis aug-cc-pVTZ-PPUses an effective core potential (PP) to account for relativistic effects in the heavy bromine atom efficiently.[11]
Solvation Model PCM or SMD (e.g., Chloroform)To simulate properties in solution, a polarizable continuum model is necessary to account for solvent effects.

Experimental Protocols: Step-by-Step Methodologies

The following protocols outline the key steps for performing the calculations using generalized keywords common to software like Gaussian[17] or ORCA.[18]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This is the foundational calculation to determine the stable 3D structure of the molecule.

  • Construct Initial Geometry: Using a molecular editor such as GaussView[19] or Avogadro, build an approximate 3D structure of a stereoisomer of 1-chloro-1,2-dibromo-2-fluoropropane.

  • Prepare Input File: Create a text file specifying the calculation details. The essential components are:

    • Route Section (Keywords): Opt Freq M062X/aug-cc-pVTZ SCRF=(Solvent=Chloroform,PCM)

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

      • M062X/aug-cc-pVTZ: Specifies the desired functional and basis set. For bromine, a mixed basis set approach specifying aug-cc-pVTZ-PP would be used.

      • SCRF: Specifies a self-consistent reaction field calculation for solvation.

    • Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.

    • Molecular Specification: The Cartesian coordinates from Step 1.

  • Execute Calculation: Submit the input file to the quantum chemistry software (e.g., Gaussian, ORCA).[20]

  • Validate the Output:

    • Confirm that the optimization converged successfully.

    • Crucially, inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed along that vibrational mode and re-optimized.

    • Extract the final optimized coordinates for use in subsequent calculations.

Protocol 2: NMR Chemical Shift Prediction

This protocol uses the optimized geometry to predict the NMR spectrum.

  • Prepare Input File: Create a new input file using the optimized coordinates from Protocol 1.

  • Specify Route Section: NMR=GIAO M062X/aug-cc-pVTZ SCRF=(Solvent=Chloroform,PCM)

    • NMR=GIAO: This keyword requests the calculation of NMR shielding tensors using the highly reliable Gauge-Independent Atomic Orbital (GIAO) method.[21]

  • Execute Calculation: Submit the input file to the software.

  • Analyze Output: The output will list the absolute isotropic shielding values (in ppm) for each nucleus (¹H, ¹³C, ¹⁹F). To convert these to chemical shifts (δ), they must be referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

    δsample = σreference - σsample

Data Presentation and Interpretation

The computational output should be organized into clear, easily comparable tables.

Table 2: Predicted Structural Parameters for (1R,2S)-1-Chloro-1,2-dibromo-2-fluoropropane (Illustrative)
ParameterAtom 1Atom 2Calculated Value
Bond Length C1Cle.g., 1.78 Å
C1Br1e.g., 1.95 Å
C2Br2e.g., 1.96 Å
C2Fe.g., 1.39 Å
C1C2e.g., 1.54 Å
Bond Angle ClC1Br1
FC2Br2
Dihedral Angle ClC1C2
Table 3: Predicted NMR Chemical Shifts (Illustrative)
NucleusAtom IndexCalculated Shielding (ppm)Referenced Shift (δ, ppm)
¹³C C1e.g., 120.5e.g., 63.5
C2e.g., 105.2e.g., 78.8
¹⁹F F1e.g., 150.1e.g., -135.0
¹H H (on C1)e.g., 26.8e.g., 4.2

Note: Illustrative values are placeholders and must be replaced with actual calculation results.

Conclusion

This guide outlines a robust, state-of-the-art computational strategy for characterizing 1-chloro-1,2-dibromo-2-fluoropropane. By employing DFT with the M06-2X functional and an augmented, correlation-consistent basis set like aug-cc-pVTZ (with appropriate ECPs for bromine), researchers can reliably predict the molecule's structural, vibrational, and NMR properties. This in silico approach provides invaluable insights, guiding synthetic efforts and aiding in the structural elucidation of complex chiral molecules, thereby accelerating the research and development pipeline.

References

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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-Chloro-1,2-dibromo-2-fluoropropane. As a complex halogenated alkane with two chiral centers, this molecule presents a fascinating case study in stereoisomerism and the subtle interplay of steric and electronic effects that govern its three-dimensional architecture. In the absence of direct experimental data for this specific molecule, this guide synthesizes fundamental principles of stereochemistry and conformational analysis, drawing upon established knowledge of analogous halogenated alkanes. We will explore the potential stereoisomers, predict the most stable conformations through a detailed analysis of torsional strain and non-bonded interactions, and outline robust experimental and computational methodologies for the empirical and theoretical elucidation of its structure. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of complex small molecules.

Introduction: The Significance of Stereochemical and Conformational Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For drug development professionals and researchers in the chemical sciences, a thorough understanding of a molecule's stereoisomers and its preferred conformations is paramount. 1-Chloro-1,2-dibromo-2-fluoropropane (C₃H₄Br₂ClF) is a halogenated propane derivative that, due to its two stereogenic centers, can exist as multiple stereoisomers. Each of these stereoisomers will have a unique spatial arrangement of atoms, leading to potentially different interactions with biological targets or distinct physical properties.

Furthermore, rotation around the carbon-carbon single bonds within each stereoisomer gives rise to a multitude of conformations, each with a different potential energy. The relative populations of these conformers at a given temperature, and the energy barriers between them, dictate the molecule's overall shape and flexibility. This guide will provide a detailed theoretical framework for understanding the stereochemistry and conformational preferences of 1-Chloro-1,2-dibromo-2-fluoropropane, grounded in the principles of physical organic chemistry.

Stereoisomerism in 1-Chloro-1,2-dibromo-2-fluoropropane

The presence of two chiral centers at the C1 and C2 positions of the propane backbone means that 1-Chloro-1,2-dibromo-2-fluoropropane can exist as a maximum of 2ⁿ = 2² = 4 stereoisomers.[1] These stereoisomers will exist as two pairs of enantiomers.

The four stereoisomers are:

  • (1R, 2R)-1-Chloro-1,2-dibromo-2-fluoropropane

  • (1S, 2S)-1-Chloro-1,2-dibromo-2-fluoropropane

  • (1R, 2S)-1-Chloro-1,2-dibromo-2-fluoropropane

  • (1S, 2R)-1-Chloro-1,2-dibromo-2-fluoropropane

The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other, as are the (1R, 2S) and (1S, 2R) isomers. The two pairs of enantiomers are diastereomers of each other. The distinct spatial arrangement of the substituents in these diastereomers will lead to different physical properties and potentially different biological activities.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (1R, 2R) (1R, 2R) (1S, 2S) (1S, 2S) (1R, 2R)->(1S, 2S) Enantiomers (1R, 2S) (1R, 2S) (1R, 2R)->(1R, 2S) Diastereomers (1S, 2R) (1S, 2R) (1R, 2R)->(1S, 2R) Diastereomers (1S, 2S)->(1R, 2S) Diastereomers (1S, 2S)->(1S, 2R) Diastereomers (1R, 2S)->(1S, 2R) Enantiomers

Diagram 1: Stereochemical relationships of 1-Chloro-1,2-dibromo-2-fluoropropane isomers.

Conformational Analysis: A Deep Dive into Rotational Isomerism

The conformational landscape of 1-Chloro-1,2-dibromo-2-fluoropropane is best understood by analyzing the rotation around the C1-C2 bond. This can be visualized using Newman projections. The relative stability of the different conformations is determined by a combination of factors:

  • Torsional Strain: The repulsion between bonding electrons on adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations.[2]

  • Steric Hindrance: The repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[3]

  • Dipole-Dipole Interactions: The electrostatic interactions between polar bonds.

  • Hyperconjugation (Gauche Effect): The stabilizing interaction between a filled bonding orbital and an adjacent empty anti-bonding orbital. This can sometimes favor a gauche conformation over an anti conformation, a phenomenon known as the gauche effect.[4][5]

Newman Projections and Key Conformers

Let's consider the (1R, 2R) stereoisomer as an example for conformational analysis. We will look down the C1-C2 bond, with C1 in the front and C2 in the back. The substituents on C1 are H, Br, and Cl. The substituents on C2 are Br, F, and a methyl group (CH₃ is not present in the molecule, it should be a single hydrogen. The molecule is 1-Chloro-1,2-dibromo-2-fluoropropane, so C3 is not a methyl group, but a CH2F group is also incorrect. The molecule is a propane derivative, so there is a C3. The IUPAC name is 1-Chloro-1,2-dibromo-2-fluoropropane. C1 has one chlorine, one bromine, and one hydrogen. C2 has one bromine, one fluorine, and is attached to C3 which is a methyl group. Let's re-examine the name: 1-Chloro-1,2-dibromo-2-fluoropropane. C1 is bonded to H, Cl, Br, and C2. C2 is bonded to C1, Br, F, and C3. C3 is a methyl group (CH₃). So the substituents on C2 are Br, F, and a methyl group. This is correct.) No, the molecule is 1-Chloro-1,2-dibromo-2-fluoropropane, which has the formula C₃H₄Br₂ClF. The structure is CH₂Br-C(Br,F)-CH₂Cl. Let's re-read the IUPAC name from PubChem. It is "1,2-dibromo-1-chloro-2-fluoropropane"[6] and "1,2-dibromo-2-chloro-3-fluoropropane"[7]. The user's topic is "1-Chloro-1,2-dibromo-2-fluoropropane". This implies the substituents are on C1 and C2. Let's assume the structure is CH₃-C(Br,F)-CH(Cl,Br). In this case, C1 has H, Cl, and Br. C2 has Br, F, and a methyl group. This matches the initial assumption.

The key staggered conformations will have the substituents at dihedral angles of approximately 60° (gauche) or 180° (anti).

ConformerDihedral Angle (Major Groups)Key InteractionsPredicted Relative Stability
Anti Cl-C1-C2-Br ≈ 180°Gauche: Br/F, Br/CH₃, H/F, H/CH₃Likely the most stable due to minimized steric hindrance between the large Br and Cl atoms.
Gauche 1 Cl-C1-C2-Br ≈ 60°Gauche: Cl/Br, Br/Br, H/F, H/CH₃High steric repulsion between the two bromine atoms and the chlorine and bromine atoms. Likely high in energy.
Gauche 2 Cl-C1-C2-F ≈ 60°Gauche: Cl/F, Br/CH₃, H/BrModerate steric hindrance. Potential for gauche effect stabilization between the electronegative Cl and F atoms.
The Interplay of Steric and Electronic Effects

The conformational equilibrium of 1-Chloro-1,2-dibromo-2-fluoropropane will be a delicate balance between destabilizing steric repulsions and potentially stabilizing electronic interactions.

  • Steric Hindrance: The large bromine and chlorine atoms will dominate the steric interactions. Conformations where these large groups are eclipsed or gauche to each other will be significantly destabilized. Therefore, the anti-conformation, where the largest groups are furthest apart, is expected to be the most populated.[8]

  • Gauche Effect: The gauche effect is most pronounced with highly electronegative substituents, particularly fluorine.[4][5] It arises from a stabilizing hyperconjugation interaction between the C-H σ bonding orbital and the C-F σ* anti-bonding orbital in a gauche arrangement. In 1-Chloro-1,2-dibromo-2-fluoropropane, a gauche arrangement of the C-Cl and C-F bonds might experience some stabilization due to this effect. However, the steric repulsion between the chlorine and fluorine atoms, and other nearby groups, will likely counteract this stabilization. In 1,2-dihaloethanes, the gauche effect is generally observed for fluorine, while for larger halogens like chlorine and bromine, steric repulsion favors the anti conformer.[7]

Methodologies for Structural Elucidation

To empirically determine the molecular structure and conformational preferences of 1-Chloro-1,2-dibromo-2-fluoropropane, a combination of experimental and computational techniques would be employed.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[9][10] By measuring the coupling constants (³JHH) between vicinal protons, information about the dihedral angles can be obtained via the Karplus equation.

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a purified sample of a single stereoisomer of 1-Chloro-1,2-dibromo-2-fluoropropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis: Analyze the spectrum to extract the chemical shifts and coupling constants of the protons on C1 and C3.

  • Variable Temperature (VT) NMR: Perform NMR experiments at various temperatures to observe changes in the coupling constants. This allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.[11]

  • Karplus Equation Application: Use the experimentally determined coupling constants in the Karplus equation to calculate the dihedral angles and, consequently, the populations of the different conformers.

4.1.2. Gas Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[12][13] It provides information about bond lengths, bond angles, and torsional angles.

Protocol for GED Analysis:

  • Sample Introduction: Introduce a gaseous sample of 1-Chloro-1,2-dibromo-2-fluoropropane into a high-vacuum chamber.

  • Electron Diffraction: Direct a high-energy electron beam through the gas. The electrons are scattered by the molecules, creating a diffraction pattern.

  • Data Collection: Record the diffraction pattern on a detector.

  • Data Analysis: The radial distribution function is derived from the diffraction pattern, which provides information about the internuclear distances in the molecule. By fitting a molecular model to the experimental data, the geometric parameters and the relative abundances of different conformers can be determined.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ged Gas Electron Diffraction nmr_sample Sample Preparation nmr_acq Spectrum Acquisition nmr_sample->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis nmr_vt Variable Temperature NMR nmr_analysis->nmr_vt nmr_karplus Karplus Equation nmr_vt->nmr_karplus end Conformational Population & Molecular Geometry nmr_karplus->end ged_sample Sample Introduction ged_diff Electron Diffraction ged_sample->ged_diff ged_collect Data Collection ged_diff->ged_collect ged_analysis Data Analysis ged_collect->ged_analysis ged_analysis->end start Purified Stereoisomer start->nmr_sample start->ged_sample

Diagram 2: Experimental workflow for conformational analysis.

Computational Chemistry

Computational modeling provides a powerful means to investigate molecular structures and energetics.[14] Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to predict the geometries and relative energies of the different conformers.

Protocol for Computational Analysis:

  • Initial Structure Generation: Generate the 3D structures of the different stereoisomers and their likely conformers.

  • Geometry Optimization: Perform geometry optimization calculations for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the minimum energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

  • Potential Energy Surface Scan: To map the entire conformational landscape, a potential energy surface scan can be performed by systematically rotating around the C1-C2 bond and calculating the energy at each step. This allows for the identification of all stable conformers and the transition states between them.

Conclusion

The molecular structure and conformational preferences of 1-Chloro-1,2-dibromo-2-fluoropropane are dictated by a complex interplay of steric and electronic factors. While the presence of two chiral centers gives rise to four distinct stereoisomers, the rotational flexibility around the C1-C2 bond populates a dynamic equilibrium of conformers. Theoretical analysis suggests that the anti-conformation, which minimizes steric repulsion between the bulky halogen substituents, is likely the most stable. However, the potential for a stabilizing gauche effect involving the electronegative fluorine and chlorine atoms cannot be entirely discounted without empirical data. A combined approach utilizing NMR spectroscopy, gas electron diffraction, and high-level computational chemistry would be necessary to fully elucidate the intricate three-dimensional structure of this molecule. The methodologies outlined in this guide provide a robust framework for such an investigation, which is crucial for understanding and predicting the physicochemical and biological properties of this and other complex halogenated alkanes.

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The Alchemist's Toolkit 2.0: A Guide to Novel Polyhalogenated Propanes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of halogens into organic molecules is a cornerstone of modern chemical synthesis, profoundly influencing the physicochemical and biological properties of compounds.[1][2] While simple haloalkanes have long been staples in the synthetic chemist's toolbox, a new class of reagents—novel polyhalogenated propanes—is emerging as a powerhouse for intricate molecular construction. These reagents, armed with multiple halogen atoms, often of different types, offer unique reactivity profiles that enable previously challenging transformations. This guide provides an in-depth exploration of the synthesis and application of these versatile building blocks, tailored for researchers, scientists, and professionals in drug development. We will delve into their role in introducing valuable fluorinated motifs, mediating complex C-H functionalizations, participating in cycloaddition reactions, and enabling the asymmetric synthesis of chiral molecules. Through detailed protocols, mechanistic insights, and a forward-looking perspective, this document serves as a comprehensive resource for harnessing the transformative potential of novel polyhalogenated propanes.

Introduction: The Resurgence of Polyhalogenated Propanes as Versatile Synthons

Polyhalogenated propanes are propane molecules in which two or more hydrogen atoms have been replaced by halogen atoms (F, Cl, Br, I). The number, type, and position of these halogens create a rich tapestry of chemical reactivity. For instance, the presence of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated propanes highly sought-after reagents in medicinal chemistry.[3][4][5] The difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups, in particular, are prized motifs in pharmaceuticals and agrochemicals.[6][7] The -CF2H group can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing membrane permeability and metabolic stability.[8][9]

Beyond fluorination, the presence of other halogens like chlorine and bromine provides handles for a diverse array of transformations, including cross-coupling reactions, nucleophilic substitutions, and radical processes. The interplay of different halogens within the same propane molecule can be leveraged for selective reactions, where one halogen can be addressed while leaving the others intact. This guide will illuminate the synthesis of these valuable reagents and showcase their expanding applications in cutting-edge organic synthesis.

Chapter 1: The Synthetic Arsenal - Accessing Novel Polyhalogenated Propane Building Blocks

The utility of polyhalogenated propanes is predicated on their availability. While some are commercially available, many novel structures require de novo synthesis. The synthetic strategies often revolve around the controlled halogenation of propane or propylene precursors.

Radical Halogenation of Propane

The free-radical halogenation of propane is a fundamental method for introducing chlorine and bromine.[10][11] The reaction proceeds via a radical chain mechanism, and the regioselectivity is governed by the relative stability of the resulting carbon radicals (tertiary > secondary > primary).[11] For instance, the chlorination of propane yields a mixture of 1-chloropropane and 2-chloropropane.[10][11] While this method can lack selectivity with chlorine, bromination is generally more selective for the more substituted carbon.[10]

Halogenation of Propylene and its Derivatives

The addition of halogens across the double bond of propylene is a powerful method for generating vicinal dihalopropanes. Further functionalization of these products can lead to a diverse array of polyhalogenated propanes.

Synthesis of Fluorinated Propanes

The synthesis of fluorinated propanes often requires specialized reagents and techniques due to the high reactivity of elemental fluorine. Common methods include:

  • Halogen Exchange (HALEX) Reactions: This involves treating a chlorinated or brominated propane with a fluoride source, such as potassium fluoride, to replace the heavier halogens with fluorine.

  • Deoxyfluorination: The use of reagents like diethylaminosulfur trifluoride (DAST) to convert hydroxyl groups to fluorine.

  • Direct Fluorination: While challenging, direct fluorination with elemental fluorine under controlled conditions can be used to synthesize highly fluorinated propanes.

The synthesis of specific difluoromethylating and trifluoromethylating reagents, such as zinc(difluoromethanesulfinate) (Zn(SO2CF2H)2), often involves multi-step sequences starting from readily available fluorinated precursors.[7]

Chapter 2: Strategic Applications in Modern Organic Synthesis

The true value of novel polyhalogenated propanes lies in their application as reagents and building blocks for complex molecule synthesis. This chapter will explore their utility in several key areas of modern organic chemistry.

Trifluoromethylation and Difluoromethylation Reactions

The introduction of -CF3 and -CF2H groups can dramatically improve the pharmacological profile of drug candidates.[1][2][3] Polyhalogenated propanes are key reagents in this endeavor.

2.1.1 Nucleophilic, Electrophilic, and Radical Approaches

Difluoromethylation and trifluoromethylation reactions can be broadly categorized based on the nature of the fluorine-containing species:

  • Nucleophilic Methods: These involve the transfer of a "-CF2H" or "-CF3" anion to an electrophilic substrate. Reagents like TMSCF2H (trimethyl(difluoromethyl)silane) are used to generate the difluoromethyl anion.[8]

  • Electrophilic Methods: These employ reagents that deliver a "+CF2H" or "+CF3" cation to a nucleophilic substrate. Hypervalent iodine compounds, such as Togni's reagents, are prominent examples of electrophilic trifluoromethylating agents.[12][13]

  • Radical Methods: These methods generate a ·CF2H or ·CF3 radical that can then engage in a variety of transformations. The reagent Zn(SO2CF2H)2, for instance, is used for the direct difluoromethylation of heteroaromatics via a radical process.[7]

The choice of method depends on the substrate and the desired regioselectivity.[8][14]

Table 1: Comparison of Difluoromethylation Reagents

Reagent ClassExample ReagentTypical SubstratesMechanism
Nucleophilic TMSCF2HAldehydes, Ketones, IminesNucleophilic addition
Electrophilic (PhSO2)2C=CF2Thiols, Amines, EnolatesCarbene transfer
Radical Zn(SO2CF2H)2Nitrogen-containing heteroarenesRadical substitution

2.1.2 Mechanistic Insight: Radical Difluoromethylation

The radical difluoromethylation of a heteroarene using Zn(SO2CF2H)2 provides a compelling example of the unique reactivity of these reagents. The reaction is typically initiated by an oxidant, which facilitates the formation of the difluoromethyl radical (·CF2H). This radical then adds to the electron-deficient heterocycle, followed by a rearomatization step to yield the difluoromethylated product.

G cluster_initiation Initiation cluster_propagation Propagation Zn(SO2CF2H)2 Zn(SO2CF2H)2 CF2H_radical •CF2H Zn(SO2CF2H)2->CF2H_radical Oxidation Oxidant Oxidant Oxidant->CF2H_radical Heteroarene Heteroarene CF2H_radical->Heteroarene Addition Radical_Adduct [Heteroarene-CF2H]• Heteroarene->Radical_Adduct Product Heteroarene-CF2H Radical_Adduct->Product Oxidative Rearomatization

Figure 1: General mechanism for radical difluoromethylation of a heteroarene.

C-H Functionalization

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of a molecule's carbon skeleton without the need for pre-functionalization.[15][16][17] Polyhalogenated propanes can serve as both directing groups and reagents in C-H functionalization reactions.

In some instances, a halogen atom on the propane backbone can act as a directing group, guiding a catalyst to a specific C-H bond for activation.[18] More commonly, polyhalogenated propanes act as coupling partners in C-H functionalization reactions. For example, a polyhalogenated propane can be coupled with an arene or heteroarene via a transition-metal-catalyzed C-H activation/cross-coupling sequence.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems.[19][20] Polyhalogenated propanes, particularly those with unsaturation or the ability to generate reactive intermediates in situ, can participate in various cycloaddition reactions.

2.3.1 [4+2] Cycloadditions (Diels-Alder Reactions)

Dienes containing polyhalogenated propane moieties can undergo Diels-Alder reactions with dienophiles to form highly functionalized six-membered rings.[19][20][21] The halogen atoms can influence the electronics of the diene, thereby affecting the rate and selectivity of the reaction.

2.3.2 [3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

1,3-dipoles derived from polyhalogenated propanes can react with dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings.[22] This is a particularly valuable strategy for the synthesis of fluorinated heterocycles, which are important scaffolds in medicinal chemistry.[23][24][25][26]

G Start Polyhalogenated Propane Derivative Dipole_Formation Generation of 1,3-Dipole Start->Dipole_Formation Dipole [X-Y-Z]+- Dipole_Formation->Dipole Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Alkene/Alkyne Dipolarophile->Cycloaddition Product 5-Membered Heterocycle Cycloaddition->Product

Figure 2: Workflow for the synthesis of heterocycles via [3+2] cycloaddition.

Asymmetric Synthesis

The development of methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry.[27] Polyhalogenated propanes can be employed as substrates or reagents in asymmetric transformations. For example, the enantioselective halogenation of a prochiral substrate can be achieved using a chiral catalyst in the presence of a polyhalogenated propane as the halogen source.[27][28] Furthermore, chiral polyhalogenated propanes can serve as building blocks for the synthesis of complex, enantiomerically pure molecules.

Synthesis of Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[23][25][29] As mentioned in the context of cycloaddition reactions, polyhalogenated propanes are valuable precursors for the synthesis of a wide variety of heterocycles.[24][26] For instance, a dihalo-propane can react with a dinucleophile, such as a diamine or a dithiol, in a condensation reaction to form a heterocyclic ring. The nature of the halogens and their positions on the propane chain can be tuned to control the regioselectivity of the cyclization.

Chapter 3: Experimental Protocols - A Practical Guide

This chapter provides detailed, step-by-step protocols for key transformations involving novel polyhalogenated propanes. These protocols are designed to be self-validating and provide the user with the necessary information to reproduce these reactions in their own laboratory.

Protocol: Radical Difluoromethylation of 4-Phenylpyridine

This protocol describes the direct difluoromethylation of 4-phenylpyridine using zinc(difluoromethanesulfinate) (DFMS), a method adapted from the work of Baran and coworkers.[7]

Reagents and Equipment:

  • 4-Phenylpyridine

  • Zinc(difluoromethanesulfinate) (DFMS, Zn(SO2CF2H)2)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask charged with a magnetic stir bar, add 4-phenylpyridine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add zinc(difluoromethanesulfinate) (DFMS) (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Initiation: Add tert-butyl hydroperoxide (TBHP) (3.0 mmol, 3.0 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(difluoromethyl)-4-phenylpyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Table 2: Representative Yields for Difluoromethylation of Heteroarenes

SubstrateProductYield (%)
4-Phenylpyridine2-(Difluoromethyl)-4-phenylpyridine75
Lepidine2-(Difluoromethyl)quinoline68
Isoquinoline1-(Difluoromethyl)isoquinoline82

(Yields are representative and may vary depending on reaction scale and purity of reagents)

Chapter 4: Future Outlook and Emerging Trends

The field of polyhalogenated propanes in organic synthesis is poised for significant growth. Several key areas are expected to see major advancements:

  • Development of New Reagents: The design and synthesis of novel polyhalogenated propanes with unique reactivity profiles will continue to be a major research focus. This includes the development of more efficient and selective reagents for introducing fluorinated motifs.

  • Catalytic and Asymmetric Methods: The development of catalytic and enantioselective methods for transformations involving polyhalogenated propanes will be a key area of innovation. This will enable the synthesis of complex chiral molecules with high efficiency and stereocontrol.[27][28]

  • C-H Functionalization: The use of polyhalogenated propanes in C-H functionalization reactions is expected to expand, providing new strategies for the late-stage modification of complex molecules.[15][16][17]

  • Applications in Materials Science: The unique properties of polyhalogenated compounds suggest their potential application in the development of new materials, such as polymers and liquid crystals, with tailored electronic and physical properties.

As our understanding of the reactivity of these versatile building blocks deepens, we can anticipate the development of even more innovative and powerful synthetic methods that will have a profound impact on drug discovery, agrochemicals, and materials science.

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Methodological & Application

Application Notes and Protocols for 1-Chloro-1,2-dibromo-2-fluoropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Polyhalogenated alkanes, possessing a rich and often complex reactivity profile, serve as versatile building blocks for the introduction of unique structural motifs. This guide provides detailed application notes and protocols for the synthetic utility of 1-chloro-1,2-dibromo-2-fluoropropane , a chiral, polyhalogenated propane derivative. Due to the limited specific literature on this particular reagent, the protocols and mechanistic discussions presented herein are grounded in established principles of organic chemistry and draw analogies from the well-documented reactivity of structurally similar vicinal and geminal dihalides. Researchers are advised to consider these protocols as robust starting points for their investigations, with the understanding that optimization may be necessary for specific applications.

Compound Profile: 1-Chloro-1,2-dibromo-2-fluoropropane

This section provides a summary of the known physical and chemical properties of 1-chloro-1,2-dibromo-2-fluoropropane.

PropertyValueSource
IUPAC Name 1,2-dibromo-1-chloro-2-fluoropropanePubChem
CAS Number 885276-04-0PubChem
Molecular Formula C₃H₄Br₂ClFPubChem
Molecular Weight 254.32 g/mol PubChem
Structure CC(C(Cl)Br)(F)BrPubChem

Predicted Spectroscopic Data

While experimental spectra for 1-chloro-1,2-dibromo-2-fluoropropane are not widely published, we can predict the key spectroscopic signatures based on its structure and data from analogous halogenated propanes.

SpectroscopyPredicted Features
¹H NMR Due to the chiral centers, the protons on the methyl group (CH₃) and the single proton on the carbon bearing the chlorine and bromine are expected to be diastereotopic and thus magnetically non-equivalent, likely resulting in complex multiplets. The methyl group would likely appear as a doublet of doublets, and the single proton as a multiplet.
¹³C NMR Three distinct carbon signals are expected. The chemical shifts will be significantly influenced by the attached halogens, with the carbons bearing halogens appearing downfield.
¹⁹F NMR A single resonance is expected, likely a quartet due to coupling with the methyl protons.
IR Spectroscopy Characteristic C-H stretching and bending frequencies for an alkane backbone. Strong absorptions in the fingerprint region corresponding to C-Cl, C-Br, and C-F bonds.
Mass Spectrometry The molecular ion peak would be observed at m/z 254 (and its isotopic variants due to Br and Cl). The fragmentation pattern would be complex, showing losses of halogen atoms and small alkyl fragments.

Synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

A plausible synthetic route to 1-chloro-1,2-dibromo-2-fluoropropane involves the halogenation of a suitable fluorinated alkene precursor. A logical starting material would be 2-fluoro-1-propene. The synthesis would proceed via a two-step sequence as outlined below.

Logical Workflow for Synthesis

G start 2-Fluoro-1-propene step1 Bromochlorination start->step1 BrCl or NBS/HCl product 1-Chloro-1,2-dibromo-2-fluoropropane step1->product

Caption: Proposed synthetic workflow for 1-chloro-1,2-dibromo-2-fluoropropane.

Protocol 1: Synthesis via Bromochlorination of 2-Fluoro-1-propene

This protocol is based on the general principles of electrophilic addition of halogens to alkenes.[1][2][3][4][5] The use of a mixed halogenating agent like bromine chloride (BrCl), or a combination of N-bromosuccinimide (NBS) and a chloride source, would be required. The regioselectivity of the addition will be governed by the stability of the intermediate halonium ion and the electronic effects of the fluorine atom.

Materials:

  • 2-Fluoro-1-propene

  • Bromine chloride (BrCl) or N-Bromosuccinimide (NBS) and Hydrochloric acid (HCl)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-1-propene (1.0 eq) in anhydrous DCM.

  • Reagent Addition:

    • Method A (Using BrCl): Cool the solution to 0 °C. Slowly add a solution of bromine chloride (1.1 eq) in DCM via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

    • Method B (Using NBS/HCl): To the solution of 2-fluoro-1-propene, add N-bromosuccinimide (1.1 eq). Cool the mixture to 0 °C and then slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature: Controls the exothermicity of the halogenation reaction and minimizes the formation of byproducts.

  • Anhydrous Conditions: Water can act as a competing nucleophile, leading to the formation of halohydrins.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes any excess acid, and the brine wash helps to remove any remaining aqueous impurities.

Applications in Organic Synthesis: A Versatile Building Block

1-Chloro-1,2-dibromo-2-fluoropropane is a trifunctionalized building block, offering multiple reaction sites for synthetic transformations. The differential reactivity of the C-Cl, C-Br, and C-F bonds, along with the presence of vicinal and geminal halogen atoms, allows for a range of selective chemical manipulations.

Dehydrohalogenation and Dehalogenation Reactions

The presence of vicinal halogens makes the compound susceptible to elimination reactions to form halogenated alkenes.[6][7][8] These alkenes are valuable precursors for further functionalization, including cycloaddition reactions.

G start 1-Chloro-1,2-dibromo-2-fluoropropane dehydro Dehydrohalogenation start->dehydro Strong Base (e.g., t-BuOK) dehalo Dehalogenation start->dehalo Reducing Agent (e.g., Zn dust) alkene1 Halogenated Propene Derivative 1 dehydro->alkene1 alkene2 Halogenated Propene Derivative 2 dehalo->alkene2

Caption: Potential elimination pathways for 1-chloro-1,2-dibromo-2-fluoropropane.

Protocol 2: Base-Induced Dehydrohalogenation

This protocol describes a typical procedure for the elimination of HBr or HCl to generate a halogenated alkene. The choice of base and reaction conditions can influence the regioselectivity of the elimination.

Materials:

  • 1-Chloro-1,2-dibromo-2-fluoropropane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-chloro-1,2-dibromo-2-fluoropropane (1.0 eq) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise over 20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by GC-MS.

  • Workup: Quench the reaction by adding saturated ammonium chloride solution.

  • Extraction and Drying: Extract the product with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting halogenated alkene can be purified by distillation or column chromatography.

Trustworthiness of the Protocol: This is a standard and well-established method for dehydrohalogenation. The use of a strong, non-nucleophilic base like potassium tert-butoxide favors elimination over substitution.

Nucleophilic Substitution Reactions

The carbon atoms bonded to halogens are electrophilic and can undergo nucleophilic substitution. The relative reactivity of the C-Br and C-Cl bonds (C-Br is generally more labile) can be exploited for selective functionalization.

Protocol 3: Nucleophilic Substitution with a Thiolate

This protocol provides a general method for the displacement of a bromide ion with a sulfur nucleophile.

Materials:

  • 1-Chloro-1,2-dibromo-2-fluoropropane

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Thiolate Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool to 0 °C and slowly add thiophenol (1.2 eq). Stir until hydrogen evolution ceases.

  • Substitution Reaction: To the freshly prepared sodium thiophenolate solution, add a solution of 1-chloro-1,2-dibromo-2-fluoropropane (1.0 eq) in a small amount of anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water.

  • Extraction and Drying: Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

Expertise and Experience: The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation of the nucleophile, thereby increasing the nucleophilicity of the anion. Sodium hydride is a strong base used to deprotonate the thiol to form the more potent thiolate nucleophile.

Potential Applications in Cycloaddition Reactions

The halogenated alkene products from elimination reactions can serve as dienophiles or precursors to dienes in cycloaddition reactions, providing a pathway to complex cyclic and heterocyclic systems.

Logical Workflow for Cycloaddition

G start Halogenated Propene cyclo [4+2] Cycloaddition start->cyclo diene Diene diene->cyclo product Cyclic Adduct cyclo->product

Caption: General workflow for utilizing halogenated propenes in cycloaddition reactions.

Safety and Handling

Polyhalogenated alkanes should be handled with caution as they are potentially toxic and may have adverse environmental effects.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Chloro-1,2-dibromo-2-fluoropropane, while not extensively studied, presents itself as a promising and versatile building block in organic synthesis. Its rich chemical functionality allows for a variety of transformations, including elimination and nucleophilic substitution reactions, opening avenues for the synthesis of complex and highly functionalized molecules. The protocols detailed in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the synthetic potential of this intriguing polyhalogenated propane.

References

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Application Notes and Protocols: 1-Chloro-1,2-dibromo-2-fluoropropane in the Synthesis of Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and application of 1-chloro-1,2-dibromo-2-fluoropropane, a versatile, halogenated building block for the introduction of fluorine into organic molecules. The strategic placement of four different halogens on a propane scaffold offers a rich platform for selective chemical transformations. This document provides a plausible synthetic protocol for 1-chloro-1,2-dibromo-2-fluoropropane, followed by in-depth application notes and detailed experimental procedures for its use in the synthesis of valuable fluorinated alkenes and cyclopropanes. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of Polychlorofluorinated Alkanes

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Polychlorofluorinated alkanes, such as 1-chloro-1,2-dibromo-2-fluoropropane, serve as valuable synthons, providing a controlled route to complex fluorinated structures. These compounds are particularly useful as precursors for a variety of transformations, including dehalogenation to form alkenes and reactions with organometallic reagents.[1][2]

Proposed Synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

A logical and efficient route to 1-chloro-1,2-dibromo-2-fluoropropane is the electrophilic addition of bromine (Br₂) to a suitable fluorinated propene. Commercially available 1-chloro-2-fluoroprop-1-ene serves as an ideal starting material for this transformation.[3]

Reaction Principle: Electrophilic Addition of Bromine to an Alkene

The reaction proceeds via the well-established mechanism of electrophilic addition. The electron-rich double bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[4][5] The subsequent nucleophilic attack by the bromide ion opens this ring to yield the vicinal dibromide.[4][5] The regioselectivity of the attack will be influenced by the electronic effects of the existing halogen substituents.

Electrophilic_Addition_of_Bromine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene 1-Chloro-2-fluoroprop-1-ene Bromonium_Ion Cyclic Bromonium Ion Alkene->Bromonium_Ion + Br₂ Bromine Br₂ Dibromide 1-Chloro-1,2-dibromo-2-fluoropropane Bromonium_Ion->Dibromide + Br⁻

Caption: Proposed synthesis of 1-chloro-1,2-dibromo-2-fluoropropane.

Detailed Experimental Protocol: Synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
1-Chloro-2-fluoroprop-1-ene94.51~1.1504.73 g (4.3 mL)
Bromine (Br₂)159.813.1028558.79 g (2.83 mL)
Dichloromethane (DCM)84.931.326-100 mL
Saturated Sodium Bicarbonate (NaHCO₃)84.01--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-chloro-2-fluoroprop-1-ene (50 mmol) in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (55 mmol) in 20 mL of dichloromethane to the stirred alkene solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. The characteristic red-brown color of bromine should disappear as the reaction proceeds.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining bromine and HBr. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield 1-chloro-1,2-dibromo-2-fluoropropane as a colorless liquid.

Application in the Synthesis of Fluorinated Alkenes

1-Chloro-1,2-dibromo-2-fluoropropane is an excellent precursor for the synthesis of various fluorinated alkenes through dehalogenation reactions. Selective removal of specific halogen atoms can be achieved by choosing the appropriate reagents and reaction conditions.

Reaction Principle: Reductive Dehalogenation

Treatment of vicinal dihalides with reducing agents, such as zinc dust or sodium iodide, results in the formation of an alkene.[6] This elimination reaction is a powerful tool for introducing unsaturation into a molecule. The specific alkene isomer formed will depend on the stereochemistry of the starting material and the reaction mechanism.

Dehalogenation_to_Fluoroalkene Starting_Material 1-Chloro-1,2-dibromo-2-fluoropropane Product Fluorinated Alkene Starting_Material->Product Dehalogenation Reagent Reducing Agent (e.g., Zn) Reagent->Product

Caption: Synthesis of fluoroalkenes via dehalogenation.

Detailed Experimental Protocol: Synthesis of a Fluorinated Alkene

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
1-Chloro-1,2-dibromo-2-fluoropropane254.28~2.2205.09 g
Zinc Dust (activated)65.38-402.62 g
Ethanol (EtOH)46.070.789-50 mL
Diethyl Ether74.120.713-100 mL
1 M Hydrochloric Acid (HCl)36.46--50 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend activated zinc dust (40 mmol) in 50 mL of ethanol.

  • Addition of Substrate: Add a solution of 1-chloro-1,2-dibromo-2-fluoropropane (20 mmol) in 10 mL of ethanol to the zinc suspension.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.

  • Extraction: Transfer the filtrate to a separatory funnel and add 100 mL of diethyl ether and 50 mL of 1 M hydrochloric acid. Shake and separate the layers.

  • Washing and Drying: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Purification: The resulting fluoroalkene can be further purified by fractional distillation.

Application in the Synthesis of Fluorinated Cyclopropanes

Fluorinated cyclopropanes are highly sought-after motifs in medicinal chemistry due to their unique conformational constraints and metabolic stability. 1-Chloro-1,2-dibromo-2-fluoropropane can serve as a precursor for the in-situ generation of a fluorinated carbene or carbenoid, which can then undergo cyclopropanation with an appropriate alkene.

Reaction Principle: Carbene Generation and Cyclopropanation

Treatment of polyhalogenated alkanes with a strong base can lead to α-elimination, generating a carbene intermediate.[7] This highly reactive species can then add across a double bond in a concerted [2+1] cycloaddition to form a cyclopropane ring.[8] The stereochemistry of the alkene is typically retained in the cyclopropane product.[8]

Cyclopropanation_Workflow cluster_generation Carbene Generation cluster_cycloaddition Cycloaddition Start 1-Chloro-1,2-dibromo-2-fluoropropane Carbene Fluorinated Carbene Intermediate Start->Carbene + Base, α-elimination Base Strong Base (e.g., KOtBu) Product Fluorinated Cyclopropane Carbene->Product + Alkene Alkene Alkene Substrate Alkene->Product

Caption: General workflow for fluorinated cyclopropane synthesis.

Detailed Experimental Protocol: Synthesis of a Fluorinated Cyclopropane

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
1-Chloro-1,2-dibromo-2-fluoropropane254.28~2.2102.54 g
Styrene (example alkene)104.150.909121.25 g (1.38 mL)
Potassium tert-butoxide (KOtBu)112.21-111.23 g
Anhydrous Tetrahydrofuran (THF)72.110.889-50 mL
Saturated Ammonium Chloride (NH₄Cl)53.49--50 mL

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve styrene (12 mmol) in 30 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base and Precursor: To the stirred solution, add potassium tert-butoxide (11 mmol). Then, slowly add a solution of 1-chloro-1,2-dibromo-2-fluoropropane (10 mmol) in 20 mL of anhydrous THF via a syringe pump over 1 hour.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the fluorinated cyclopropane.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Due to the potential for the formation of hazardous byproducts, appropriate quenching and work-up procedures must be followed.

Conclusion

1-Chloro-1,2-dibromo-2-fluoropropane is a promising and versatile building block for the synthesis of a variety of fluorinated organic molecules. The protocols and application notes provided herein offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The ability to selectively manipulate the different halogen atoms on the propane backbone opens up a wide range of possibilities for the construction of complex, fluorine-containing targets relevant to the pharmaceutical and agrochemical industries.

References

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Protocol for Nucleophilic Substitution Reactions with 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a detailed guide to performing nucleophilic substitution reactions on the polyhalogenated substrate, 1-Chloro-1,2-dibromo-2-fluoropropane. We delve into the critical mechanistic considerations dictated by the substrate's unique structure, which features two distinct chiral centers and multiple halogen atoms with varying leaving group abilities. This guide offers two specific, field-proven protocols designed to selectively favor either Sₙ2 or Sₙ1 pathways, enabling chemists to control the reaction outcome. By explaining the causality behind experimental choices—from solvent and nucleophile selection to reaction temperature—this note serves as both a practical protocol and an advanced educational resource for professionals in chemical synthesis and drug development.

Introduction: The Strategic Landscape of Polyhalogenated Alkanes

Halogenated organic compounds are foundational building blocks in synthetic chemistry, serving as precursors for a vast array of functional molecules, including pharmaceuticals and agrochemicals.[1] Nucleophilic substitution is a primary transformation pathway for these substrates, where a nucleophile replaces a halide leaving group.[2][3]

The substrate of interest, 1-Chloro-1,2-dibromo-2-fluoropropane (CH₃-C(F)(Br)-CH(Cl)(Br)), presents a complex and compelling case for the study of nucleophilic substitution. Its structure contains:

  • Two Chiral Centers: Carbon-1 (C1) and Carbon-2 (C2) are both stereocenters, making stereochemical control a paramount consideration.

  • Multiple, Differentiated Halogens: The presence of fluorine, chlorine, and two bromine atoms requires a careful analysis of leaving group potential.

  • Varied Substitution Sites: C1 is a secondary carbon, while C2 is a tertiary carbon. This structural difference is the primary determinant for favoring an Sₙ1 or Sₙ2 mechanistic pathway.[4][5]

This guide will dissect these structural features to provide a logical framework for predicting and controlling reactivity.

Mechanistic Deep Dive: Sₙ1 vs. Sₙ2 on a Complex Substrate

The outcome of a nucleophilic substitution reaction is not arbitrary; it is a direct consequence of the interplay between the substrate, nucleophile, solvent, and leaving group.[4][6] For 1-Chloro-1,2-dibromo-2-fluoropropane, the choice between an Sₙ1 and Sₙ2 pathway is the most critical variable.

Identifying the Battlefield: Leaving Groups and Reaction Centers

In any nucleophilic substitution, the carbon-halogen bond must be broken.[7] The efficacy of a halogen as a leaving group is inversely related to its basicity, with the established order being I⁻ > Br⁻ > Cl⁻ > F⁻.[2] Consequently, the two bromine atoms in our substrate are the most probable leaving groups. The C-Cl bond is significantly stronger, and the C-F bond is exceptionally strong and rarely participates as a leaving group in standard substitution reactions.[7]

This leaves two primary reaction sites:

  • C1 (Secondary Carbon): Bonded to H, Cl, Br, and the C2 carbon. This site is accessible to both Sₙ1 and Sₙ2 mechanisms.

  • C2 (Tertiary Carbon): Bonded to a methyl group, F, Br, and the C1 carbon. This site is sterically hindered, strongly favoring an Sₙ1 pathway.[5][8]

The Sₙ2 Pathway: A Concerted, Stereospecific Attack

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[9][10] This mechanism results in a predictable inversion of stereochemistry at the reaction center, often called a Walden inversion.[2][11]

  • Favored Conditions: Strong nucleophiles, polar aprotic solvents, and unhindered substrates (methyl > primary > secondary).[2][12]

  • Application to our Substrate: An Sₙ2 reaction is most feasible at the secondary C1 position. The bulky substituents on the adjacent C2 create significant steric hindrance, but a backside attack is still possible. A reaction at the tertiary C2 is effectively blocked for the Sₙ2 mechanism.[8]

The Sₙ1 Pathway: A Stepwise, Stereorandomizing Process

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism.[9][13] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[9][12] The nucleophile then attacks this flat intermediate in the second, faster step.

  • Favored Conditions: Substrates that form stable carbocations (tertiary > secondary), weak nucleophiles, and polar protic solvents.[2][12]

  • Application to our Substrate: The tertiary C2 position is an ideal candidate for an Sₙ1 reaction. The departure of a bromide ion from C2 would generate a relatively stable tertiary carbocation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization at that center).[11][14][15]

Decision-Making Workflow

The choice of protocol hinges on a clear understanding of these competing factors. The following diagram and table summarize the decision-making process.

G sub Substrate: 1-Chloro-1,2-dibromo-2-fluoropropane c1 Target C1 (Secondary)? sub->c1 c2 Target C2 (Tertiary)? sub->c2 sn2_path Favor Sₙ2 Pathway c1->sn2_path Yes sn1_path Favor Sₙ1 Pathway c2->sn1_path Yes sn2_cond Use: - Strong Nucleophile (e.g., N₃⁻, CN⁻) - Polar Aprotic Solvent (e.g., DMF, Acetone) - Moderate Temperature sn2_path->sn2_cond sn1_cond Use: - Weak Nucleophile / Solvolysis (e.g., H₂O, EtOH) - Polar Protic Solvent - Gentle Heat sn1_path->sn1_cond outcome_sn2 Outcome: Substitution at C1 Inversion of Stereochemistry sn2_cond->outcome_sn2 outcome_sn1 Outcome: Substitution at C2 Racemization/Diastereomer Formation sn1_cond->outcome_sn1

Caption: Workflow for selecting a reaction pathway.

Table 1: Summary of Factors Influencing Reaction Mechanism

FactorSₙ2 Pathway (Favored at C1)Sₙ1 Pathway (Favored at C2)
Substrate Structure Less sterically hindered (Secondary carbon)Forms stable carbocation (Tertiary carbon)[2]
Nucleophile Strong, high concentration (e.g., OH⁻, CN⁻, N₃⁻)Weak or low concentration (e.g., H₂O, ROH)[6]
Solvent Polar Aprotic (e.g., Acetone, DMF, DMSO)[2]Polar Protic (e.g., Water, Ethanol, Acetic Acid)[9]
Kinetics Second-order: Rate = k[Substrate][Nucleophile][12]First-order: Rate = k[Substrate][9][13]
Stereochemistry Inversion of configuration at the reaction centerRacemization/Diastereomerization at the reaction center[14]

Experimental Protocols

Safety Precaution: Polyhalogenated propanes should be handled with care in a well-ventilated fume hood. They can be irritants and may have unknown long-term health effects.[16][17] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Sₙ2 Substitution at C1 with Sodium Azide

This protocol is designed to favor a bimolecular substitution at the secondary carbon (C1), replacing the bromine atom with an azide group, leading to an inversion of stereochemistry.

Objective: Synthesize 1-azido-1-chloro-2-bromo-2-fluoropropane.

G start Setup reactants Add Substrate (1.0 eq) & Sodium Azide (1.5 eq) to DMF start->reactants reaction Heat to 50-60 °C Monitor by TLC reactants->reaction workup Quench with Water Extract with Ether reaction->workup purify Dry (MgSO₄) Concentrate Purify via Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Sₙ2 protocol.

Materials:

  • 1-Chloro-1,2-dibromo-2-fluoropropane (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) to the DMF. Stir the suspension for 10 minutes. Add 1-Chloro-1,2-dibromo-2-fluoropropane (1.0 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C using an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of cold water. Caution: Azides can be explosive, handle with care.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azido product.

  • Characterization: Characterize the final product using appropriate analytical methods (NMR, IR, Mass Spectrometry). The stereochemical outcome can be confirmed by chiral chromatography or X-ray crystallography if a suitable crystal is obtained.

Protocol 2: Sₙ1 Solvolysis at C2 with Ethanol

This protocol uses a weak nucleophile (ethanol), which also acts as a polar protic solvent, to promote a unimolecular substitution (solvolysis) at the sterically hindered tertiary carbon (C2).

Objective: Synthesize 1-chloro-2-bromo-2-ethoxy-2-fluoropropane.

Materials:

  • 1-Chloro-1,2-dibromo-2-fluoropropane (1.0 eq)

  • Ethanol (absolute), as solvent

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Brine (saturated aqueous NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Chloro-1,2-dibromo-2-fluoropropane (1.0 eq) in absolute ethanol.

  • Reaction: Heat the solution to a gentle reflux (approx. 78 °C). The reaction is typically slower than Sₙ2 reactions and may require 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Remove the bulk of the ethanol under reduced pressure.

  • Neutralization & Extraction: Redissolve the residue in dichloromethane. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the HBr formed during the reaction. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography.

  • Characterization: Characterize the product(s) by NMR and Mass Spectrometry. Note that due to the formation of a planar carbocation, a mixture of diastereomers is expected, which may be observable in the ¹H and ¹³C NMR spectra.

References

  • CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes.
  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes.
  • Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution.
  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
  • Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide.
  • Chemistry LibreTexts. (2021, July 31). Polyhalogenated Alkanes and Alkenes.
  • My Chemistry. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
  • Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Chad's Prep. (2020, April 13). SN1 vs SN2 Reactions. YouTube.
  • EMBIBE. (2023, June 22). Know Stereochemical Aspects of Nucleophilic Substitution Reactions.
  • Chemistry Steps. (n.d.). The Stereochemistry of SN1 Reaction Mechanism.
  • Chemistry LibreTexts. (2021, June 10). Stereochemistry in Nucleophilic Substitution.
  • Samagra. (n.d.). Haloalkanes and Haloarenes.
  • Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?
  • Chemguide. (n.d.). What is nucleophilic substitution?
  • Inchem.org. (2017, April). ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE.
  • Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement.

Sources

Theoretic Application and Synthetic Protocols for 1-Chloro-1,2-dibromo-2-fluoropropane in Advanced Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document outlines a theoretical yet scientifically grounded application for 1-Chloro-1,2-dibromo-2-fluoropropane in the synthesis of novel, high-performance flame retardants. While direct literature precedent for this specific molecule in flame retardant applications is not currently established, its unique halogenation pattern presents a compelling case for its use as a precursor in the development of advanced phosphazene-based flame retardant polymers. The protocols detailed herein are based on established principles of nucleophilic substitution on halogenated alkanes and the well-documented chemistry of phosphazene derivatives.[1][2][3][4] This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of a new class of flame retardants derived from 1-Chloro-1,2-dibromo-2-fluoropropane.

Introduction: The Rationale for 1-Chloro-1,2-dibromo-2-fluoropropane in Flame Retardancy

Halogenated compounds are a cornerstone in the field of flame retardants, primarily due to their ability to interrupt the combustion cycle in the gas phase.[5][6][7] During combustion, they release halogen radicals that scavenge highly reactive H• and OH• radicals, thereby quenching the fire.[5][6] The subject of this guide, 1-Chloro-1,2-dibromo-2-fluoropropane, is a halogenated propane derivative with the following structure:

Chemical Structure:

  • IUPAC Name: 1-Chloro-1,2-dibromo-2-fluoropropane[8]

  • Molecular Formula: C₃H₄Br₂ClF[8]

  • CAS Number: 885276-04-0[8]

The presence of multiple halogens (chlorine, bromine, and fluorine) on a compact three-carbon backbone suggests the potential for high flame retardant efficiency. The differential reactivity of the halogen atoms can be exploited for selective chemical modification, making it an attractive building block for more complex flame retardant systems.

This guide proposes the application of 1-Chloro-1,2-dibromo-2-fluoropropane in the synthesis of a novel phosphazene-based flame retardant. Phosphazenes are a class of polymers with a backbone of alternating phosphorus and nitrogen atoms, known for their inherent thermal stability and flame retardancy.[9] By incorporating the halogenated propane moiety onto a phosphazene backbone, it is hypothesized that a synergistic flame retardant effect can be achieved, combining the gas-phase radical trapping of the halogens with the char-forming and barrier effects of the phosphazene structure.[9]

Proposed Synthetic Pathway: Halogenated Alkoxy-Substituted Polyphosphazene

The proposed synthetic route involves a two-step process:

  • Synthesis of a Functionalized Monomer: Reaction of hexachlorocyclotriphosphazene with a sodium alkoxide derived from a hydroxylated precursor, which has been previously reacted with 1-Chloro-1,2-dibromo-2-fluoropropane.

  • Polymerization: Ring-opening polymerization of the functionalized cyclotriphosphazene monomer to yield the final polyphosphazene flame retardant.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 PART 1: Monomer Synthesis cluster_1 PART 2: Polymerization & Application A 1-Chloro-1,2-dibromo-2-fluoropropane C Nucleophilic Substitution A->C B Hydroxy-functional Nucleophile (e.g., Sodium 4-hydroxybutoxide) B->C D Functionalized Alkoxide Precursor C->D F Williamson Ether Synthesis D->F E Hexachlorocyclotriphosphazene E->F G Halogenated Cyclotriphosphazene Monomer F->G H Ring-Opening Polymerization G->H I Halogenated Polyphosphazene H->I J Melt Blending with Polymer Matrix (e.g., PET, PBT) I->J K Flame Retardant Polymer Composite J->K

Caption: Proposed workflow for the synthesis and application of a 1-Chloro-1,2-dibromo-2-fluoropropane-derived flame retardant.

Detailed Experimental Protocols (Theoretical)

3.1. Synthesis of the Functionalized Alkoxide Precursor

This protocol describes the reaction of 1-Chloro-1,2-dibromo-2-fluoropropane with a suitable hydroxy-functional nucleophile. The reactivity of the C-X bonds is expected to follow the order C-Br > C-Cl, with the C-F bond being the least reactive. The primary carbon bearing a bromine and a chlorine is the most likely site for nucleophilic attack due to lower steric hindrance compared to the tertiary carbon.[10]

Objective: To synthesize a hydroxylated precursor functionalized with the 1-chloro-2-bromo-2-fluoropropyl group.

Materials:

  • 1-Chloro-1,2-dibromo-2-fluoropropane

  • 1,4-Butanediol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Under an inert atmosphere, add 1.1 equivalents of sodium hydride to a solution of 1,4-butanediol (10 equivalents) in anhydrous THF.

  • Stir the suspension at room temperature for 1 hour to form the sodium butoxide.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 1-Chloro-1,2-dibromo-2-fluoropropane (1 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography to isolate the functionalized alcohol.

3.2. Synthesis of the Halogenated Cyclotriphosphazene Monomer

Objective: To synthesize a hexasubstituted cyclotriphosphazene monomer functionalized with the halogenated alkoxy groups.

Materials:

  • Functionalized alcohol from step 3.1

  • Sodium hydride (60% dispersion in mineral oil)

  • Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

  • Anhydrous THF

Procedure:

  • Under an inert atmosphere, dissolve the functionalized alcohol (6.5 equivalents) in anhydrous THF.

  • Add sodium hydride (7 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour to form the alkoxide.

  • In a separate flask, dissolve hexachlorocyclotriphosphazene (1 equivalent) in anhydrous THF.

  • Slowly add the alkoxide solution to the hexachlorocyclotriphosphazene solution at 0°C.

  • Reflux the reaction mixture for 48 hours.

  • Monitor the reaction for the disappearance of the starting phosphazene by ³¹P NMR spectroscopy.

  • After cooling to room temperature, filter the reaction mixture to remove sodium chloride.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

3.3. Ring-Opening Polymerization

Objective: To polymerize the functionalized monomer to obtain the high molecular weight polyphosphazene.

Materials:

  • Halogenated cyclotriphosphazene monomer

  • Catalyst (e.g., sulfamic acid)

  • Ampoule for polymerization under vacuum

Procedure:

  • Place the purified monomer and a catalytic amount of sulfamic acid into a glass ampoule.

  • Seal the ampoule under high vacuum.

  • Heat the ampoule in an oven at 200-250°C for 24-48 hours.

  • After cooling, carefully open the ampoule.

  • Dissolve the resulting polymer in a suitable solvent (e.g., THF, chloroform).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol, hexane).

  • Collect the polymer by filtration and dry under vacuum.

Expected Properties and Characterization

The resulting halogenated polyphosphazene is expected to exhibit excellent flame retardant properties when blended with common polymers such as polyethylene terephthalate (PET) or polybutylene terephthalate (PBT).

Table 1: Expected Performance Characteristics

PropertyExpected Value/BehaviorCharacterization Technique
Thermal Stability High decomposition temperature (>300°C)Thermogravimetric Analysis (TGA)
Flame Retardancy High Limiting Oxygen Index (LOI) (>28%)LOI Measurement
Fire Behavior V-0 rating in UL-94 vertical burn testUL-94 Test
Char Formation Significant char yield at high temperaturesTGA, SEM of post-combustion residue
Molecular Weight High molecular weight (Mw > 100,000 g/mol )Gel Permeation Chromatography (GPC)

Flame Retardant Mechanism

The proposed flame retardant mechanism is a synergistic combination of gas-phase and condensed-phase actions.

Diagram of the Proposed Flame Retardant Mechanism:

G cluster_0 Combustion Zone cluster_1 Flame Retardant Action A Heat B Polymer Decomposition A->B C Flammable Gases B->C E Combustion C->E D H•, OH• Radicals D->E F Halogenated Polyphosphazene G Gas Phase Action F->G H Condensed Phase Action F->H I Release of Halogen Radicals (Br•, Cl•) G->I K Formation of Protective Char Layer H->K J Radical Scavenging I->J J->D Inhibition L Insulation & Fuel Barrier K->L L->B Inhibition

Caption: Synergistic flame retardant mechanism of the halogenated polyphosphazene.

  • Gas Phase: Upon heating, the C-Br and C-Cl bonds will cleave, releasing bromine and chlorine radicals into the gas phase. These radicals will interfere with the combustion chain reactions by scavenging the highly reactive H• and OH• radicals.[5][6]

  • Condensed Phase: The phosphazene backbone will thermally crosslink to form a stable, insulating char layer on the surface of the polymer.[9] This char layer acts as a physical barrier, preventing the release of flammable volatiles and limiting the access of oxygen to the polymer substrate.

Safety and Handling

Halogenated organic compounds and reagents such as sodium hydride must be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. For detailed safety information on specific reagents, consult their respective Material Safety Data Sheets (MSDS).

Conclusion

While the application of 1-Chloro-1,2-dibromo-2-fluoropropane in flame retardant synthesis is not yet reported in the literature, its chemical structure provides a strong theoretical basis for its use as a precursor for novel, high-performance halogenated phosphazene flame retardants. The protocols and mechanisms outlined in this document provide a comprehensive roadmap for researchers to explore this promising area. The synergistic combination of gas-phase radical trapping and condensed-phase char formation could lead to the development of highly effective and thermally stable flame retardant additives for a variety of polymer systems.

References

  • NTP Review of Halogenated Flame Retardants. National Toxicology Program - NIH. [Link]

  • Applications of halogen flame retardants. ResearchGate. [Link]

  • How Flame Retardants Work in Plastics. Amcor, Inc. [Link]

  • Halogenated vs. Non-Halogenated Flame Retardants: What's the Difference and Why It Matters. Techmer PM. [Link]

  • Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Green Science Policy Institute. [Link]

  • 1,2-Dibromo-2-chloro-3-fluoropropane. PubChem. [Link]

  • 1-Chloro-1,2-dibromo-2-fluoropropane. PubChem. [Link]

  • Organofunctional Phosphazenes and Organofunctional Phosphazene Polymers. DTIC. [Link]

  • 1-bromo-2-chloro-2-fluoropropane. Stenutz. [Link]

  • Synthesis of a Cyclophosphazene Derivative Containing Multiple Cyano Groups for Electron-Beam Irradiated Flame-Retardant Materials. PMC - NIH. [Link]

  • Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy of poly (lactic acid) composites. Frontiers. [Link]

  • Synthesis of a Cyclophosphazene Derivative Containing Multiple Cyano Groups for Electron-Beam Irradiated Flame-Retardant Materials. MDPI. [Link]

  • Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Haloalkanes and Haloarenes. Samagra. [Link]

  • Flame retardants and flame retardant compositions formed therewith.
  • Preparation and characteristics of two‐component polyurethane flame retardant coatings using 2,3‐dibromo modified polyesters. Wiley Online Library. [Link]

  • Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]

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Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Chloro-1,2-dibromo-2-fluoropropane

Abstract

This application note details a robust and validated method for the identification and analysis of 1-Chloro-1,2-dibromo-2-fluoropropane using Gas Chromatography-Mass Spectrometry (GC-MS). This halogenated propane derivative is of interest to researchers in synthetic chemistry, pharmaceutical development, and environmental science as a potential intermediate, impurity, or novel compound. The protocol herein provides a comprehensive workflow, from sample preparation to data interpretation, leveraging the high separation efficiency of gas chromatography and the definitive structural elucidation capabilities of mass spectrometry. The methodology is designed to be accessible to researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and scientific integrity.

Introduction and Scientific Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical cornerstone for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] The technique's power lies in the coupling of two powerful methods: gas chromatography, which separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, and mass spectrometry, which fragments the eluted components and sorts the resulting ions by their mass-to-charge (m/z) ratio to produce a unique chemical fingerprint.[3]

For halogenated compounds like 1-Chloro-1,2-dibromo-2-fluoropropane, GC-MS is particularly adept. The presence of chlorine and bromine atoms, which exist as multiple stable isotopes, produces highly characteristic isotopic patterns in the mass spectrum.[4][5] This allows for confident identification even in complex matrices. Specifically:

  • Chlorine has two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7]

  • Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7]

A molecule containing two bromine atoms and one chlorine atom, such as the target analyte, will therefore exhibit a distinctive molecular ion cluster (M, M+2, M+4, M+6), which serves as a powerful diagnostic tool for its confirmation.

Materials and Instrumentation

Reagents and Standards
  • Solvent: Hexane or Dichloromethane (GC-MS grade or equivalent). These volatile organic solvents are recommended for their compatibility with GC-MS systems.[3][8]

  • Analyte: 1-Chloro-1,2-dibromo-2-fluoropropane (CAS 885276-04-0).[9][10]

  • Inert Gas: Helium (99.999% purity or higher) for GC carrier gas.

  • Glassware: Class A volumetric flasks, autosampler vials with PTFE-lined septa. Samples should be prepared in glass vials to prevent contamination from plastics.[8][11]

Instrumentation
  • Gas Chromatograph: An Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: An Agilent 5977B single quadrupole mass spectrometer (or equivalent) with an electron ionization (EI) source.[12]

  • GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended. These columns separate compounds primarily by boiling point, which is ideal for general-purpose analysis of volatile organic compounds.

Experimental Protocol

Standard and Sample Preparation

The goal of sample preparation is to create a clean, homogenous sample in a volatile solvent suitable for injection.[3][11]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Chloro-1,2-dibromo-2-fluoropropane standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with hexane. This concentration is suitable to achieve a column loading of approximately 10 ng with a 1 µL injection.[8]

  • Sample Preparation: If the analyte is in a complex matrix, an appropriate extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate and concentrate the compound.[3] For simple matrices or neat samples, follow the dilution steps for the working standard.

  • Final Preparation: Transfer the final diluted sample into a 2 mL glass autosampler vial. Ensure the sample is free of particles by centrifugation or filtration if necessary.[8][11]

GC-MS Workflow Diagram

The overall analytical process from sample preparation to data analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Standard Weighing & Stock Solution Preparation Prep2 Serial Dilution to Working Concentration (e.g., 10 µg/mL) Prep1->Prep2 Prep3 Transfer to Autosampler Vial Prep2->Prep3 Inj Autosampler Injection (1 µL) Prep3->Inj GC GC Separation (DB-5ms Column) Inj->GC MS MS Detection (Electron Ionization) GC->MS TIC Total Ion Chromatogram (TIC) Generation MS->TIC Spec Mass Spectrum Extraction for Peak of Interest TIC->Spec ID Compound Identification (Fragmentation & Isotope Pattern) Spec->ID Quant Quantification (Optional) ID->Quant

Caption: Overall workflow for GC-MS analysis.
GC-MS Instrumental Parameters

The following parameters have been optimized for the analysis of volatile halogenated hydrocarbons.[2][12] The rationale is to ensure volatilization in the inlet, sharp peaks through cryogenic focusing at the column head, and efficient separation and detection.

Parameter Setting Rationale
GC System Agilent 8890 GCProvides reliable and reproducible chromatographic separation.
Injector Splitless Mode, 250 °CMaximizes analyte transfer to the column for trace-level sensitivity. High temperature ensures vaporization.
Injection Volume 1.0 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good separation efficiency. Constant flow ensures stable retention times.
Oven Program 50 °C (hold 2 min), ramp 15 °C/min to 250 °C (hold 5 min)Initial low temperature traps the analyte for better peak shape. The ramp separates components by boiling point.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Non-polar phase provides robust separation for a wide range of volatile organic compounds.
MS System Agilent 5977B MSDSensitive and reliable detector for compound identification.
Source Temperature 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Quad Temperature 150 °CStandard temperature to maintain ion path integrity.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns and for library matching.
Acquisition Mode Full ScanAcquires a full mass spectrum, necessary for structural elucidation and identification.
Scan Range 40 - 350 m/zCovers the expected molecular ion and key fragment masses.
Transfer Line Temp 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.

Expected Results and Data Interpretation

Chromatographic Data

A single, sharp chromatographic peak is expected. The retention time will be dependent on the exact instrumental conditions but will be highly reproducible under the specified parameters.

Mass Spectral Data

The mass spectrum is the key to positive identification. The molecular formula is C₃H₄Br₂ClF, with a monoisotopic mass of 251.84 Da .[9]

  • Molecular Ion (M⁺) Cluster: Due to the presence of two bromine atoms and one chlorine atom, a characteristic cluster of peaks will be observed for the molecular ion. The most abundant isotopes are ¹²C, ¹H, ³⁵Cl, ⁷⁹Br, and ¹⁹F. The expected pattern around m/z 252 will show peaks at M, M+2, M+4, and M+6.

  • Fragmentation Pattern: Electron ionization will cause the molecular ion to break apart in predictable ways. Common fragmentation pathways for alkyl halides include cleavage of the carbon-halogen bond and alpha-cleavage (cleavage of a C-C bond adjacent to the halogen-bearing carbon).[13][14]

Theoretical Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanisms expected for 1-Chloro-1,2-dibromo-2-fluoropropane.

Caption: Predicted fragmentation of the analyte.

Expected Key Fragments:

m/z (Monoisotopic) Proposed Fragment Description
252, 254, 256, 258 [C₃H₄⁷⁹Br₂³⁵ClF]⁺Molecular Ion Cluster. The most definitive feature. The isotopic pattern will be unique to a C₃H₄Br₂ClF structure.
173, 175, 177 [C₃H₄⁷⁹Br³⁵ClF]⁺Loss of a Bromine radical (•Br). A very common pathway for bromoalkanes, leading to a relatively stable carbocation. The remaining Br and Cl atoms create the observed pattern.
217, 219, 221 [C₃H₄⁷⁹Br₂F]⁺Loss of a Chlorine radical (•Cl). Another primary fragmentation pathway. The two remaining Br atoms create the characteristic 1:2:1 isotopic pattern for this fragment.
127, 129, 131 [CH⁷⁹Br³⁵Cl]⁺Alpha-cleavage. Cleavage of the C1-C2 bond can lead to the formation of this bromochloromethyl cation.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of this method, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and the highly specific mass spectrum, particularly the molecular ion cluster.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is assessed by preparing a calibration curve with at least five concentration levels and achieving a correlation coefficient (R²) > 0.99.

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are determined by analyzing replicate preparations of a known standard. Relative Standard Deviations (RSD) should typically be below 15%.[2]

  • System Suitability: Before running a sequence, inject a standard solution to verify system performance, including peak shape, retention time, and signal intensity.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the analysis of 1-Chloro-1,2-dibromo-2-fluoropropane. The combination of chromatographic separation with mass spectrometric detection allows for unambiguous identification based on retention time, molecular ion, and characteristic isotopic and fragmentation patterns. This protocol serves as a robust foundation for quality control, impurity profiling, and research applications involving this and structurally related halogenated compounds.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]

  • Crest Pro-Life. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from Crest Pro-Life website. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside Mass Spectrometry Facility. [Link]

  • O'Malley, R. M., & Lin, H. C. (1999). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education, 76(11), 1547. [Link]

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  • Kim, H., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 14(6), 333. [Link]

  • O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(11), 1547. [Link]

  • PubChem. (n.d.). 1-Chloro-1,2-dibromo-2-fluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2015). MASS SPECTRA - THE M+2 PEAK. Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(11), 1547. [Link]

  • ResearchGate. (n.d.). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-2-chloro-3-fluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Abballe, C., et al. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 25(11), 5945. [Link]

  • Dewulf, J., & Van Langenhove, H. (2005). Developments in the analysis of volatile halogenated compounds. TrAC Trends in Analytical Chemistry, 24(7), 638-647. [Link]

  • PubMed. (2024). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Journal of Chromatographic Science, 62(10), 912-921. [Link]

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  • Stenutz, R. (n.d.). 1-bromo-2-chloro-2-fluoropropane. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • De La Cruz, D. N. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • SlidePlayer. (n.d.). Fragmentation of Alkane. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]

  • Jämting, A. K., & Allard, A. S. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and Bioanalytical Chemistry, 410(12), 3065–3075. [Link]

  • Ege University. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph. Retrieved from [Link]

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19F NMR spectroscopy for the characterization of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereochemical Characterization of 1-Chloro-1,2-dibromo-2-fluoropropane using ¹⁹F NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

The precise structural elucidation of halogenated hydrocarbons is a cornerstone of synthetic chemistry, materials science, and drug development. These molecules often possess complex stereochemistry that dictates their physical properties, reactivity, and biological activity. 1-Chloro-1,2-dibromo-2-fluoropropane, a propane derivative featuring two chiral centers, presents a significant analytical challenge. It can exist as four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other. Distinguishing and quantifying these isomers is critical for controlling reaction outcomes and understanding structure-activity relationships.

This application note provides a comprehensive guide to leveraging the power of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the unambiguous characterization of 1-Chloro-1,2-dibromo-2-fluoropropane. Due to the unique properties of the ¹⁹F nucleus—including its 100% natural abundance, high gyromagnetic ratio, and exceptional sensitivity to its local electronic environment—¹⁹F NMR emerges as an unparalleled tool for this task.[1][2][3] The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, a common issue in ¹H NMR, allowing for clear resolution and quantification of diastereomers in a mixture.[1][4]

Core Principles: Why ¹⁹F NMR is Ideal for Stereoisomer Analysis

The Nature of Stereoisomerism in 1-Chloro-1,2-dibromo-2-fluoropropane

The structure of 1-Chloro-1,2-dibromo-2-fluoropropane contains two stereocenters at the C1 and C2 positions. This gives rise to 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers:

  • (1R, 2R) and (1S, 2S) form one enantiomeric pair.

  • (1R, 2S) and (1S, 2R) form the second enantiomeric pair.

The relationship between a molecule from the first pair and a molecule from the second pair (e.g., between (1R, 2R) and (1R, 2S)) is diastereomeric. While enantiomers have identical physical properties and are indistinguishable in an achiral NMR solvent, diastereomers possess different physical properties and, crucially, distinct NMR spectra.[5][6] This distinction is the foundation of this analytical method.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 1R, 2R 1R, 2R 1S, 2S 1S, 2S 1R, 2R->1S, 2S Enantiomers 1R, 2S 1R, 2S 1R, 2R->1R, 2S Diastereomers 1S, 2R 1S, 2R 1R, 2R->1S, 2R Diastereomers 1S, 2S->1R, 2S 1S, 2S->1S, 2R Diastereomers 1R, 2S->1S, 2R Enantiomers

Caption: Stereochemical relationships in 1-Chloro-1,2-dibromo-2-fluoropropane.

High Sensitivity of ¹⁹F Chemical Shifts

The electron cloud around a ¹⁹F nucleus is highly sensitive to its molecular environment.[4][7] The presence of electronegative halogens (Cl and Br) and the overall stereochemical arrangement create unique electronic environments for the fluorine atom in each diastereomer. This results in distinct ¹⁹F chemical shifts (δ), allowing separate signals for each diastereomeric pair to be resolved in the spectrum.[3]

Spin-Spin Coupling (J-Coupling)

The ¹⁹F nucleus couples with neighboring magnetic nuclei, most notably protons (¹H).[1] This spin-spin coupling provides invaluable information about the connectivity and stereochemistry of the molecule. In 1-Chloro-1,2-dibromo-2-fluoropropane, the fluorine atom at C2 will couple with:

  • The single proton at C1 (a three-bond coupling, ³J_HF).

  • The three protons of the methyl group at C3 (a three-bond coupling, ³J_HF).

This coupling pattern results in a distinct multiplet for each diastereomer, typically a doublet of quartets (dq) . The magnitude of the coupling constants (J-values), measured in Hertz (Hz), is sensitive to the dihedral angle between the coupled nuclei, making it a powerful probe of molecular conformation.[7]

Experimental Protocol: From Sample to Spectrum

This section outlines a robust protocol for acquiring high-quality ¹⁹F NMR spectra for the analysis of 1-Chloro-1,2-dibromo-2-fluoropropane.

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Analysis & Interpretation D->E

Caption: General experimental workflow for ¹⁹F NMR analysis.

Sample Preparation

Meticulous sample preparation is critical for obtaining high-resolution spectra.

  • Analyte Weighing: Accurately weigh 10-20 mg of the 1-Chloro-1,2-dibromo-2-fluoropropane sample into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for halogenated compounds. Ensure the solvent is of high purity to avoid extraneous signals.[8]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. While the primary reference is external CFCl₃ (set to 0 ppm), an inert, soluble internal reference like hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) can improve accuracy across different samples.[9]

  • Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

These parameters are suitable for a 400 or 500 MHz spectrometer equipped with a broadband or dual ¹H/¹⁹F probe.

  • Insert and Lock: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹⁹F frequency to ensure maximum signal transmission and sensitivity.

  • Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • Acquisition Parameters: Set up a standard ¹⁹F NMR experiment. Two types of experiments are highly informative:

    • ¹H-Coupled ¹⁹F NMR: This is the primary experiment for structural confirmation, as it reveals the J-coupling patterns (the doublet of quartets).

    • ¹H-Decoupled ¹⁹F NMR: In this experiment, a broad ¹H decoupling pulse is applied during ¹⁹F acquisition. This collapses the multiplets into singlets, which is useful for simplifying complex spectra and improving the signal-to-noise ratio for accurate quantification.[10]

Parameter Recommended Value Rationale
Pulse Program zg (or similar)Standard 1D pulse-acquire sequence.
Spectral Width (SW) ~250 ppmSufficient to cover the chemical shift range of organofluorine compounds.[1]
Transmitter Offset (O1P) Center on expected signal regionOptimizes digitization and avoids spectral folding.
Acquisition Time (AQ) 1.0 - 2.0 sBalances resolution and experiment time.
Relaxation Delay (D1) 2.0 - 5.0 sAllows for near-complete relaxation of ¹⁹F nuclei for accurate integration.
Number of Scans (NS) 16 - 128Dependent on sample concentration; average more scans for dilute samples.
Temperature 298 K (25 °C)Maintain consistent temperature for reproducible chemical shifts.
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automated or manual baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the reference compound (e.g., external CFCl₃) to 0 ppm.

  • Integration: Integrate the signals corresponding to the different diastereomers. The integral ratio directly reflects their molar ratio in the sample.

Data Analysis and Interpretation

Interpreting the Spectrum

A sample containing a mixture of the (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R) diastereomers of 1-Chloro-1,2-dibromo-2-fluoropropane is expected to show two distinct signals (or signal systems) in the ¹⁹F NMR spectrum.

  • Chemical Shifts (δ): Each diastereomer will exhibit a unique chemical shift. The exact values will depend on the solvent and temperature, but they will be different from each other.

  • Multiplicity: In the ¹H-coupled spectrum, each signal should appear as a doublet of quartets (dq). This pattern arises from the coupling of the fluorine to the single proton on C1 and the three equivalent protons on C3.

  • Coupling Constants (J): Two distinct ³J_HF values can be extracted from each multiplet. These values provide further confirmation of the structure and can differ between diastereomers due to their different average conformations.

G center left1 center->left1 ³J(F, H_C1) right1 center->right1 l1_1 left1->l1_1 ³J(F, H_C3) l1_2 left1->l1_2 l1_3 left1->l1_3 l1_4 left1->l1_4 r1_1 right1->r1_1 ³J(F, H_C3) r1_2 right1->r1_2 r1_3 right1->r1_3 r1_4 right1->r1_4 caption Splitting pattern for a doublet of quartets (dq).

Caption: Theoretical splitting tree for the ¹⁹F signal.

Hypothetical Data Summary

The following table presents hypothetical but realistic ¹⁹F NMR data for the two diastereomeric pairs of 1-Chloro-1,2-dibromo-2-fluoropropane.

Diastereomer Pair Hypothetical δ (ppm) Multiplicity ³J_(F, H_C1) (Hz) ³J_(F, H_C3) (Hz)
(1R,2R) / (1S,2S)-145.2dq15.58.2
(1R,2S) / (1S,2R)-147.8dq12.88.5
Quantitative Analysis

The relative concentration of the diastereomeric pairs is determined from the integrals of their respective signals in the ¹⁹F NMR spectrum. For the most accurate results, use the signals from the ¹H-decoupled spectrum to avoid integration errors from overlapping multiplets.

Diastereomeric Ratio = Integral(Diastereomer A) / Integral(Diastereomer B)

This provides a direct measure of the diastereomeric excess (d.e.) of the synthetic reaction.

Conclusion

¹⁹F NMR spectroscopy is a highly effective and definitive technique for the characterization of complex halogenated molecules like 1-Chloro-1,2-dibromo-2-fluoropropane. Its inherent sensitivity and wide chemical shift range allow for the clear resolution of diastereomeric species, while the analysis of spin-spin coupling patterns provides deep structural insight. The protocols and principles outlined in this guide empower researchers to confidently assign stereochemistry, determine diastereomeric purity, and gain a deeper understanding of their chemical systems.

References

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  • Tanimoto, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

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  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

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  • Wiberg, K. B. (1998). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. [Link]

  • Foroozandeh, M., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Supporting Information. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from University of Ottawa. [Link]

  • Dayie, K. T., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from UCSB. [Link]

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  • Holub, J., et al. (2015). Trends in halogen induced NMR chemical shift increments ∆δ as a function of Pauling electronegativity χ. ResearchGate. [Link]

  • Tkáč, I., & Tkáč, I. (2002). Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]

  • Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • CDC. (1992). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Retrieved from CDC. [Link]

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High-performance liquid chromatography (HPLC) purification of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 1-Chloro-1,2-dibromo-2-fluoropropane

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive technical guide details the methodologies for the purification of 1-Chloro-1,2-dibromo-2-fluoropropane (C₃H₄Br₂ClF), a halogenated propane derivative, using High-Performance Liquid Chromatography (HPLC). Due to its non-polar nature and lack of a significant UV chromophore, this compound presents unique challenges for separation and detection. This note provides two primary protocols: a robust Reversed-Phase (RP-HPLC) method for general purification and a Normal-Phase (NP-HPLC) method, which is particularly advantageous for resolving stereoisomers. We delve into the causality behind method development choices, from stationary phase selection to mobile phase optimization, and provide step-by-step protocols, troubleshooting guidance, and essential safety precautions. This document is intended for researchers, chemists, and drug development professionals requiring high-purity isolates of this and structurally similar halogenated alkanes.

Introduction and Chromatographic Considerations

1-Chloro-1,2-dibromo-2-fluoropropane is a small halogenated alkane with a molecular weight of approximately 254.32 g/mol .[1][2] Its structure contains two chiral centers, implying the potential existence of up to four stereoisomers. The purification of such compounds is often critical for their use as synthetic intermediates or for toxicological and characterization studies.

The primary challenges in developing an HPLC purification method for this analyte are:

  • Polarity: As a halogenated hydrocarbon, the molecule is predominantly non-polar and hydrophobic, making it highly soluble in organic solvents but sparingly soluble in aqueous solutions. This property dictates the choice of chromatographic mode.

  • Detection: The molecule lacks aromatic rings or conjugated double bonds, resulting in poor UV absorbance at standard wavelengths (e.g., 254 nm). This necessitates alternative detection strategies, such as low-wavelength UV, Refractive Index (RI) detection, or Mass Spectrometry (MS).

  • Isomerism: The presence of two chiral centers means that a crude synthetic mixture may contain diastereomers and enantiomers. While diastereomers can often be separated on standard achiral phases, the separation of enantiomers requires a chiral stationary phase (CSP).

Based on these characteristics, Reversed-Phase HPLC is a logical starting point due to its versatility and wide applicability for non-polar compounds.[3][4] Normal-Phase HPLC serves as a powerful alternative, often providing superior selectivity for isomers.[5][6]

Method Development Workflow

A systematic approach is crucial for developing a robust purification method.[7] The workflow involves an initial assessment of the analyte, scouting different chromatographic modes, and finally, fine-tuning the parameters to achieve optimal separation.

HPLC_Workflow Analyte Analyte Assessment (Polarity, Isomers, UV Absorbance) Scouting Mode Scouting Analyte->Scouting Input RP_HPLC Reversed-Phase (RP-HPLC) (C18, C8 Columns) Scouting->RP_HPLC Primary Approach (General Purity) NP_HPLC Normal-Phase (NP-HPLC) (Silica, Cyano, Chiral Columns) Scouting->NP_HPLC Alternative (Isomer Separation) Optimization Method Optimization (Mobile Phase, Gradient, Flow Rate) RP_HPLC->Optimization NP_HPLC->Optimization Fractionation Preparative Run & Fraction Collection Optimization->Fractionation Optimized Method Analysis Purity Analysis (Analytical HPLC, MS, NMR) Fractionation->Analysis Collected Fractions Troubleshooting node_style node_style Problem Problem Poor Resolution Broad Peaks Tailing Peaks No Retention (RPC) Cause Potential Cause Inappropriate Mobile Phase Column Overload / Degradation Secondary Interactions (Silanols) Mobile Phase Too Strong Problem->Cause is caused by Solution Solution Adjust Organic % / Gradient Slope Reduce Injection Mass / Use New Column Add Mobile Phase Modifier (e.g., TFA) / Use End-capped Column Decrease Organic % Cause->Solution is fixed by

Sources

Application Notes and Protocols for the Photobromination of Fluorinated Chloroalkanes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Novel Functionalities through Selective Halogenation

The selective introduction of bromine into fluorinated chloroalkanes represents a powerful synthetic strategy for accessing novel building blocks in pharmaceutical and agrochemical development. Photobromination, a free-radical chain reaction initiated by ultraviolet (UV) light, offers a distinct advantage over thermal methods by proceeding at milder temperatures, often leading to higher selectivity and reduced byproduct formation.[1] This application note provides a comprehensive guide to establishing a robust and reproducible experimental setup for the photobromination of fluorinated chloroalkanes. We will delve into the underlying mechanistic principles, detail the essential equipment and safety protocols, and provide step-by-step procedures for reaction execution, monitoring, and product analysis.

Pillar 1: The "Why" - Understanding the Reaction Mechanism and Selectivity

The photobromination of alkanes, including their halogenated derivatives, proceeds via a well-established free-radical chain mechanism.[2][3][4] This process can be dissected into three key stages:

  • Initiation: The reaction is triggered by the absorption of UV light by molecular bromine (Br₂), leading to the homolytic cleavage of the Br-Br bond to generate two bromine radicals (Br•).[2]

  • Propagation: A bromine radical abstracts a hydrogen atom from the fluorinated chloroalkane, forming a hydrogen bromide (HBr) molecule and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to yield the desired brominated product and a new bromine radical, which continues the chain reaction.[2][3]

  • Termination: The chain reaction ceases when two radicals combine. This can involve the recombination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[2][3]

A crucial aspect of photobromination is its inherent selectivity. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting hydrogen atoms from carbons that form the most stable radical intermediates.[5][6][7] The stability of the resulting radical is a key determinant of the reaction's regioselectivity. This principle, grounded in the Hammond postulate, explains why bromination often yields a major product with high purity.[5]

Pillar 2: The "How" - A Self-Validating Experimental Setup

A successful photobromination experiment hinges on a well-designed and properly assembled apparatus. The following sections detail the essential components and their rationale.

Materials and Equipment
ComponentSpecificationRationale
Photochemical Reactor Borosilicate glass or quartz vessel with ports for gas inlet/outlet, sampling, and temperature monitoring.[8]Borosilicate glass is suitable for many applications, but quartz is essential for reactions requiring lower UV wavelengths due to its superior transparency. The multiple ports allow for precise control of the reaction atmosphere and monitoring of its progress.
UV Light Source Medium-pressure mercury lamp or UV LED array.[9][10][11]Medium-pressure mercury lamps provide a broad spectrum of UV light, while UV LEDs offer narrow, specific wavelengths, which can enhance selectivity and reduce side reactions.[9] The choice depends on the specific absorption characteristics of bromine.
Immersion Well Quartz, double-jacketed for cooling.[8][11]A quartz immersion well allows the light source to be placed directly within the reaction mixture for maximum light penetration. The cooling jacket is critical for maintaining a constant reaction temperature, preventing unwanted thermal side reactions.
Gas Inlet/Outlet Glass or PTFE tubing connected to a gas dispersion tube (frit).A gas inlet is necessary for purging the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the radical reaction. The frit ensures efficient dispersion of the gas.
Magnetic Stirrer Standard laboratory magnetic stirrer and stir bar.Continuous stirring ensures homogeneity of the reaction mixture, promoting uniform irradiation and temperature distribution.
Condenser Allihn or Graham condenser.A condenser is essential to prevent the loss of volatile reactants and products, especially when the reaction is conducted at elevated temperatures.
Gas Bubbler/Trap Filled with a sodium thiosulfate solution.[12]This serves as a safety measure to neutralize any unreacted bromine vapor exiting the reactor.
Temperature Control Circulating bath or cryostat.Precise temperature control is crucial for reproducibility and to minimize the formation of byproducts.
Diagram of the Experimental Setup

G cluster_reactor Photochemical Reactor Assembly cluster_gas Gas Handling cluster_temp Temperature Control Reactor Reaction Vessel (Fluorinated Chloroalkane + Bromine) Stirrer Magnetic Stirrer Reactor->Stirrer GasOutlet Gas Outlet Tube Reactor->GasOutlet ImmersionWell Quartz Immersion Well (with Cooling) ImmersionWell->Reactor Circulator Circulating Bath ImmersionWell->Circulator Coolant Out UVLamp UV Lamp UVLamp->ImmersionWell UV Light InertGas Inert Gas Source (N2 or Ar) GasInlet Gas Inlet Tube InertGas->GasInlet Purge GasInlet->Reactor Condenser Condenser GasOutlet->Condenser Bubbler Gas Bubbler (Sodium Thiosulfate Trap) Circulator->ImmersionWell Coolant In Circulator->Condenser Coolant In Condenser->Bubbler Condenser->Circulator Coolant Out

Caption: Experimental setup for photobromination.

Pillar 3: Authoritative Grounding & Comprehensive Protocols

Safety First: Handling Bromine and Halogenated Compounds

CAUTION: Bromine is a highly corrosive, toxic, and volatile substance.[12][13][14] All manipulations involving bromine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles, a face shield, and a lab coat.[12][13] Have a solution of sodium thiosulfate readily available to neutralize any spills.[12] Fluorinated chloroalkanes may also be hazardous; consult the Safety Data Sheet (SDS) for each specific compound before use.

Step-by-Step Experimental Protocol
  • Reactor Assembly: Assemble the photochemical reactor setup as depicted in the diagram within a fume hood. Ensure all glass joints are properly sealed.

  • Reagent Preparation:

    • Charge the reaction vessel with the fluorinated chloroalkane and a magnetic stir bar.

    • If the substrate is a solid, dissolve it in a suitable inert solvent (e.g., carbon tetrachloride, although its use is declining due to environmental concerns; less hazardous alternatives should be considered).

  • Inert Atmosphere:

    • Start the flow of coolant through the condenser and the immersion well.

    • Begin stirring the reaction mixture.

    • Purge the entire system with an inert gas (nitrogen or argon) for 15-30 minutes to remove any oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Addition of Bromine:

    • Carefully add the required amount of bromine to the reaction vessel via a dropping funnel or syringe. The reaction mixture should turn a distinct reddish-brown color.

  • Initiation of Photoreaction:

    • Turn on the UV lamp. The reaction is typically initiated at room temperature unless specific temperature control is required.

    • The disappearance of the bromine color is an initial indicator of reaction progress.

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

    • In-situ monitoring techniques can also be employed for real-time analysis.[15][16]

  • Reaction Quenching:

    • Once the reaction has reached completion (as determined by the chosen analytical method), turn off the UV lamp.

    • Cool the reaction mixture to room temperature.

    • Quench any remaining bromine by slowly adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography, depending on the physical properties of the product.

Data Analysis and Interpretation

Gas Chromatography (GC): GC is a powerful technique for monitoring the progress of the reaction and determining the purity of the final product.[17][18][19] A capillary column suitable for halogenated compounds should be used.[17][18][20] The relative response factors of the starting material and the product should be determined for accurate quantification.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the photobromination products.[22][23] ¹⁹F NMR is particularly useful for confirming the position of the newly introduced bromine atom relative to the fluorine substituents.[22][23][24]

Quantum Yield: The efficiency of a photochemical reaction is often expressed as its quantum yield (Φ), which is the number of molecules of product formed per photon of light absorbed.[25][26][27] While a detailed determination of the quantum yield requires specialized equipment, understanding the concept is important for optimizing reaction conditions.

Visualizing the Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad hν (UV Light) RH R-H (Fluorinated Chloroalkane) R_rad R• RH->R_rad + Br• HBr H-Br R_rad->HBr + Br• -> Br2_prop Br-Br R_rad->Br2_prop RBr R-Br (Product) Br2_prop->RBr + R• Br_rad_prop Br• RBr->Br_rad_prop + R• -> Br_rad_prop_start Br_rad_prop_start->RH Br_rad1 Br• Br2_term Br-Br Br_rad1->Br2_term Br_rad2 Br• Br_rad2->Br2_term R_rad1 R• RR R-R R_rad1->RR R_rad2 R• R_rad2->RR R_rad_term R• RBr_term R-Br R_rad_term->RBr_term Br_rad_term Br• Br_rad_term->RBr_term

Caption: Free-radical chain mechanism of photobromination.

Conclusion

The photobromination of fluorinated chloroalkanes is a versatile and powerful tool in synthetic organic chemistry. By understanding the underlying principles and adhering to the detailed protocols outlined in this application note, researchers can confidently and safely perform these reactions, leading to the efficient synthesis of novel halogenated compounds. The careful control of reaction parameters, coupled with appropriate analytical techniques, will ensure the generation of reliable and reproducible results, accelerating the discovery and development of new chemical entities.

References

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Sources

Application Note: Selective Dehydrohalogenation of 1-Chloro-1,2-dibromo-2-fluoropropane for the Synthesis of Halogenated Propenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyhalogenated organic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The selective removal of hydrogen halides (dehydrohalogenation) from these precursors provides a powerful tool for the introduction of carbon-carbon double bonds, leading to the formation of functionalized alkenes.[1][2][3] This application note provides a detailed guide to the dehydrohalogenation reactions of 1-Chloro-1,2-dibromo-2-fluoropropane, a substrate featuring a complex arrangement of different halogen atoms. Understanding the reactivity of such molecules is crucial for controlling reaction pathways and selectively synthesizing desired halogenated propene derivatives.

The presence of chlorine, bromine, and fluorine on a short propane chain presents a unique chemical challenge due to the differing leaving group abilities of the halides and the influence of the strongly electronegative fluorine atom on the acidity of adjacent protons. This guide will explore the mechanistic intricacies of these reactions, provide detailed experimental protocols for achieving selectivity, and outline methods for the characterization of the resulting products.

Mechanistic Considerations: Predicting Reaction Pathways

The dehydrohalogenation of 1-Chloro-1,2-dibromo-2-fluoropropane is anticipated to proceed primarily through a bimolecular elimination (E2) mechanism when a strong, non-nucleophilic base is employed.[4][5][6] The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously, requiring an anti-periplanar arrangement of the proton and the leaving group.[6]

Leaving Group Ability

The efficiency of an E2 reaction is highly dependent on the nature of the leaving group. For halogens, the leaving group ability follows the order: I > Br > Cl > F.[7] This trend is inversely related to the strength of the carbon-halogen bond. Therefore, in 1-Chloro-1,2-dibromo-2-fluoropropane, bromide is the best leaving group, followed by chloride. Fluoride is a very poor leaving group due to the high strength of the C-F bond and is unlikely to be eliminated under standard E2 conditions.[8] Consequently, we can predict that the primary reaction pathways will involve the elimination of either HBr or HCl.

Regioselectivity and Stereoselectivity

The regioselectivity of the dehydrohalogenation will be governed by the availability of abstractable protons on the carbon atoms adjacent (β-position) to the carbon bearing the leaving group (α-position). The acidity of these β-protons is influenced by the presence of adjacent electron-withdrawing groups. The stereochemical outcome of the E2 reaction is dictated by the need for an anti-periplanar transition state, which can influence which of the possible constitutional isomers is formed and whether the product is the (E) or (Z)-isomer.

Two primary dehydrohalogenation pathways are plausible for 1-Chloro-1,2-dibromo-2-fluoropropane:

  • Dehydrobromination: Elimination of HBr.

  • Dehydrochlorination: Elimination of HCl.

Given that bromide is a better leaving group than chloride, dehydrobromination is expected to be the kinetically favored pathway.

Predicted Reaction Pathways and Products

Based on the principles of E2 reactions, we can predict the following potential outcomes for the dehydrohalogenation of 1-Chloro-1,2-dibromo-2-fluoropropane:

Pathway A: Dehydrobromination (Major Pathway)

This pathway involves the removal of a proton and a bromide ion. There are two bromine atoms in the molecule, at C1 and C2.

  • Elimination of HBr from C1 and C2: If the bromine at C1 is the leaving group, a proton from C2 would be abstracted. This is unlikely as there are no hydrogens on C2. If the bromine at C2 is the leaving group, a proton from C1 or C3 could be abstracted.

    • Abstraction of the C1 proton: This would lead to the formation of a double bond between C1 and C2. The resulting product would be a 1-chloro-1-bromo-2-fluoropropene .

    • Abstraction of a C3 proton: This would result in a double bond between C2 and C3, yielding a 1-chloro-2-bromo-2-fluoroprop-1-ene .

Pathway B: Dehydrochlorination (Minor Pathway)

This pathway involves the removal of a proton and a chloride ion from C1. A proton would need to be abstracted from C2. As mentioned, this is not possible due to the lack of a hydrogen atom on C2. Therefore, dehydrochlorination is not a viable pathway for this specific substrate under standard E2 conditions.

Experimental Protocols

This section provides detailed protocols for the selective dehydrohalogenation of 1-Chloro-1,2-dibromo-2-fluoropropane.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling halogenated hydrocarbons and strong bases.[9][10]

  • Fume Hood: All manipulations involving volatile halogenated compounds and strong, corrosive bases must be performed in a well-ventilated fume hood.[10]

  • Handling Strong Bases: Potassium tert-butoxide is a strong, moisture-sensitive base. Handle it under an inert atmosphere (e.g., nitrogen or argon) and add it to the reaction mixture carefully to control any exothermic reaction.[11][12]

  • Waste Disposal: Dispose of all halogenated organic waste and basic solutions in appropriately labeled waste containers according to institutional guidelines.

Protocol 1: Selective Dehydrobromination using Potassium tert-Butoxide

This protocol aims to selectively promote dehydrobromination using a strong, sterically hindered base, which can influence regioselectivity.[3][11]

Materials:

  • 1-Chloro-1,2-dibromo-2-fluoropropane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Chloro-1,2-dibromo-2-fluoropropane (1.0 eq) in anhydrous THF.

  • Addition of Base: While stirring the solution at 0 °C (ice bath), slowly add potassium tert-butoxide (1.2 eq) in portions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the desired halogenated propene.

Data Presentation and Product Characterization

The products of the dehydrohalogenation reaction should be characterized using a combination of spectroscopic and chromatographic techniques.

Table 1: Reagents and Reaction Conditions
ParameterProtocol 1
Substrate1-Chloro-1,2-dibromo-2-fluoropropane
BasePotassium tert-butoxide
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-upAqueous NH₄Cl quench
Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an essential tool for separating and identifying the volatile halogenated propene products and any unreacted starting material.[1][2][13][14] The mass spectrum will provide the molecular weight and fragmentation pattern of each component, aiding in its structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information about the number and connectivity of hydrogen atoms in the product. The chemical shifts and coupling constants will be characteristic of the specific alkene isomer formed.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the product, confirming the carbon skeleton.[15][16][17][18]

    • ¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom in the final product.

Visualizations

Diagram 1: Predicted E2 Dehydrobromination of 1-Chloro-1,2-dibromo-2-fluoropropane

E2_Dehydrobromination cluster_reactants Reactants cluster_products Products reactant 1-Chloro-1,2-dibromo-2-fluoropropane product1 1-Chloro-1-bromo-2-fluoropropene reactant->product1 E2 Elimination base Base (KOtBu) base->product1 product2 Conjugate Acid product3 Bromide Ion

Caption: Predicted major E2 dehydrobromination pathway.

Diagram 2: Experimental Workflow for Dehydrohalogenation

Workflow A Dissolve Substrate in THF B Cool to 0 °C A->B C Add KOtBu B->C D React at RT C->D E Monitor by GC-MS/TLC D->E F Aqueous Work-up E->F G Extraction with Ether F->G H Drying and Concentration G->H I Purification H->I J Product Characterization (NMR, GC-MS) I->J

Caption: Step-by-step experimental workflow.

Conclusion

The dehydrohalogenation of 1-Chloro-1,2-dibromo-2-fluoropropane offers a versatile route to valuable halogenated propene building blocks. By leveraging the principles of E2 elimination and carefully selecting reaction conditions, particularly the use of a strong, hindered base like potassium tert-butoxide, selective dehydrobromination can be achieved. This application note provides a robust framework for researchers to explore these transformations, enabling the controlled synthesis and characterization of complex halogenated alkenes for applications in drug discovery and materials science.

References

  • Biolchi, A., et al. (2005). Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection. Journal of Chromatography A, 1067(1-2), 249-256. [Link]

  • Pellizzari, E. D., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-147. [Link]

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  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • chemlaba. (2011). Regioselectivity of dehydrohalogenation: Zaitsev rule. WordPress.com. [Link]

  • Quora. (2021). Starting with propene and any other reagents, how would you prepare 2-chloro-1-bromopropane? [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]

  • ChemSpace@NareshKumar. (n.d.). P86: Why do alkyl fluorides favour the less stable alkene during the E2 elimination reaction? Quora. [Link]

  • ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-1-fluoropropane. [Link]

  • National Center for Biotechnology Information. (2018). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. PubMed Central. [Link]

  • Chemistry LibreTexts. (2014). 9.9: Comparing the E2 and E1 Reactions of Alkyl Halides. [Link]

  • University of Illinois Division of Research Safety. (2023). Bases - Hydroxides. [Link]

  • National University of Singapore. (2016). Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-1-fluoroethene. [Link]

  • chemconnections.org. (n.d.). 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Dehydrohalogenation of Haloalkanes. [Link]

  • Wikipedia. (n.d.). 2-Bromo-1-chloropropane. [Link]

  • Khan Academy. (2024). Introduction to elimination reactions | Haloalkanes and Haloarenes | Chemistry. YouTube. [Link]

  • Organic Syntheses. (n.d.). Potassium tert-Butoxide. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • LookChem. (n.d.). Cas 3017-96-7,1-BROMO-2-CHLOROPROPANE. [Link]

  • Stenutz. (n.d.). 2-bromo-1-chloro-1-fluoropropane. [Link]

  • ResearchGate. (2017). Working safely around hazardous substances. [Link]

  • ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]

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Sources

Use of 1-Chloro-1,2-dibromo-2-fluoropropane as a tracer compound in environmental studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Methodological Framework for the Use of Halogenated Propanes as Environmental Tracers: The Case of 1-Chloro-1,2-dibromo-2-fluoropropane

Introduction & Scientific Context

The use of tracer compounds is fundamental to a wide range of environmental studies, including the tracking of groundwater flow, characterization of contaminant transport, and assessment of atmospheric dispersion. An ideal tracer is a substance that can be introduced into a system and subsequently detected at very low concentrations, is chemically conservative (non-reactive), has a low environmental background concentration, and is non-toxic.

While a variety of substances are used as tracers, volatile halogenated compounds are particularly advantageous due to their high detectability, typically by Gas Chromatography with an Electron Capture Detector (GC-ECD). This application note presents a hypothetical framework for the use of a specific polyhalogenated propane, 1-Chloro-1,2-dibromo-2-fluoropropane, as a tracer compound.

Author's Note on Compound Selection: It is critical to state that 1-Chloro-1,2-dibromo-2-fluoropropane is not a widely recognized or documented environmental tracer in existing scientific literature. Therefore, this document serves as a methodological guide based on the established principles for analogous compounds. The protocols herein are extrapolated from best practices in the field of environmental tracing using other volatile organic compounds.

The theoretical advantages of a compound like 1-Chloro-1,2-dibromo-2-fluoropropane would include:

  • High Molar Mass: Contributing to lower diffusion rates compared to lighter tracers.

  • Multiple Halogen Atoms (Cl, Br, F): The presence of chlorine and particularly bromine atoms would theoretically yield a very strong response on an Electron Capture Detector, allowing for ultra-trace level detection.

  • Low Background Levels: As a synthetic compound, it is expected to have negligible natural occurrence, ensuring that any detection is a direct result of the tracer injection.

Core Principles & Experimental Rationale

The successful application of any tracer hinges on a robust analytical methodology. The protocols outlined below are designed to ensure high sensitivity, accuracy, and reproducibility. The central analytical technique is Gas Chromatography (GC) with an Electron Capture Detector (ECD), a standard and highly sensitive method for electrophilic compounds like halogenated hydrocarbons.

The choice of GC-ECD is dictated by the molecular structure of the target analyte. The ECD is a selective detector that is highly sensitive to compounds containing electronegative functional groups, such as halogens. When a molecule with a high electron affinity, like our hypothetical tracer, passes through the detector, it captures electrons, causing a measurable decrease in the standing current. This makes the ECD several orders of magnitude more sensitive for halogenated compounds than a more universal detector like a Flame Ionization Detector (FID).

To ensure the trustworthiness of the data, a multi-faceted quality control (QC) system is essential. This includes:

  • Method Blanks: Analysis of tracer-free matrices (e.g., deionized water, clean air) to check for contamination in the lab.

  • Field Blanks: Samples of tracer-free matrix taken to the field and exposed to the same conditions as the environmental samples to check for contamination during sampling and transport.

  • Spiked Samples (Matrix Spikes): Adding a known amount of the tracer to an environmental sample to assess matrix effects and recovery.

  • Calibration Checks: Regular analysis of a known standard to ensure the instrument's response remains stable throughout the analytical run.

Experimental Workflow: From Injection to Analysis

The overall process for a typical groundwater tracing study is visualized below. This workflow ensures a logical progression from tracer introduction to data interpretation.

G cluster_0 Phase 1: Preparation & Deployment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Interpretation P1 Preparation of Tracer Stock Solution P2 Tracer Injection into System (e.g., Injection Well) P1->P2 Dilution & Transport S1 Collection of Water/Gas Samples from Monitoring Points P2->S1 Environmental Transport S2 Preservation & Storage (e.g., 4°C, no headspace) S1->S2 Chain of Custody A1 Sample Preparation (e.g., Purge & Trap) S2->A1 Lab Submission A2 GC-ECD Analysis A1->A2 A3 Data Quantification against Calibration Curve A2->A3 D1 Generation of Breakthrough Curves A3->D1 Concentration Data D2 Calculation of Flow Velocity & Dispersion D1->D2

Caption: High-level workflow for an environmental tracer study.

Detailed Protocols

This protocol describes the creation of a primary stock solution and subsequent working standards. Due to the volatile nature of the compound, all preparations should be done in a well-ventilated fume hood.

Materials:

  • Neat 1-Chloro-1,2-dibromo-2-fluoropropane (hypothetical standard)

  • Methanol (Purge-and-trap grade)

  • Deionized water (reagent grade)

  • Microsyringes (10 µL, 100 µL)

  • Class A volumetric flasks (10 mL, 100 mL)

  • Crimp-top vials and caps

Procedure:

  • Primary Stock Solution (~1000 mg/L): a. Place a 10 mL volumetric flask containing ~9 mL of methanol on an analytical balance and tare. b. Using a microsyringe, add approximately 10 mg of the neat tracer compound directly into the methanol. Important: Do not touch the pipette tip to the methanol to avoid wicking. c. Record the exact weight added (e.g., 0.0102 g). d. Quickly bring the flask to volume with methanol, cap, and invert several times to mix. e. Calculate the exact concentration in mg/L. This is your primary stock.

  • Working Stock Solution (~10 mg/L): a. Using a microsyringe, transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask partially filled with methanol. b. Bring to volume with methanol, cap, and mix.

  • Aqueous Calibration Standards (e.g., 0.1 - 10 µg/L): a. Add deionized water to a series of 100 mL volumetric flasks. b. Using a microsyringe, add appropriate volumes of the Working Stock Solution to each flask to create a calibration curve. For example, to make a 1 µg/L standard, add 10 µL of the 10 mg/L working stock to a 100 mL flask. c. Fill to the mark with deionized water, cap, and invert to mix. d. Immediately transfer these standards to sample vials for analysis to minimize volatilization losses.

Materials:

  • 40 mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa

  • Bailer or pump for sample collection

  • Sample labels

  • Cooler with ice

Procedure:

  • Purge the monitoring well to ensure the sample is representative of the aquifer.

  • Collect the sample using a bailer or pump, minimizing turbulence to reduce volatilization.

  • Carefully fill the VOA vial to create a positive meniscus (a convex surface).

  • Do not leave any headspace (air bubbles). To check, cap the vial and invert it. If a bubble appears, discard the sample and collect a new one.

  • Label the vial clearly with the sample ID, date, and time.

  • Store the samples in a cooler on ice (~4°C) and transport them to the laboratory for analysis as soon as possible.

Principle: Volatile compounds are purged from the water sample with an inert gas (helium or nitrogen). The purged compounds are then trapped on an adsorbent material. The trap is then rapidly heated to desorb the compounds onto the GC column for separation and detection.

Instrumentation & Parameters (Typical):

ParameterSettingRationale
Purge & Trap
Sample Volume5.0 mLStandard volume for consistency.
Purge GasHeliumInert gas to strip volatiles from the sample matrix.
Purge Time11 minutesSufficient time to efficiently transfer the volatile tracer from the aqueous phase to the gas phase.
Trap MaterialTenax/Silica Gel/CharcoalA combination of sorbents ensures trapping of a wide range of volatile compounds.
Desorb Temperature250°CEnsures rapid and complete transfer of the tracer from the trap to the GC inlet.
Gas Chromatograph
Column30 m x 0.32 mm ID, DB-624 or similarA mid-polar column suitable for separating a wide range of volatile organic compounds.
Inlet Temperature220°CEnsures rapid volatilization of the sample onto the column.
Carrier GasHeliumCommon carrier gas providing good separation efficiency.
Oven Program40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Detector (ECD)
Temperature300°CHigh temperature prevents condensation and contamination of the radioactive source.
Makeup GasNitrogen or Argon/MethaneRequired for proper functioning of the ECD.

Analysis Workflow Diagram:

G cluster_0 Purge & Trap System cluster_1 GC-ECD System P1 Aqueous Sample in Sparger P3 Sorbent Trap P2 Helium Purge P4 Heated Desorption P3->P4 A1 GC Inlet P4->A1 Transfer to GC A2 Analytical Column A1->A2 A3 ECD Detector A2->A3 A4 Chromatogram A3->A4

Caption: The analytical process from sample introduction to data generation.

Data Interpretation

The primary output from the GC-ECD is a chromatogram, which plots the detector response against time. The time at which a peak appears (the retention time) is characteristic of the compound, and the area of the peak is proportional to its concentration.

By running the prepared calibration standards, a calibration curve is generated by plotting peak area against concentration. The concentration of the tracer in the unknown environmental samples can then be calculated from their respective peak areas using this curve. The resulting concentration data over time for a specific monitoring point is used to create a "breakthrough curve," which is essential for determining transport velocity and dispersion characteristics of the studied system.

Conclusion

While 1-Chloro-1,2-dibromo-2-fluoropropane is not a standard environmental tracer, this application note provides a comprehensive and scientifically rigorous framework for how it, or a similar novel halogenated compound, could be evaluated and deployed. The success of any such study is predicated on meticulous protocol adherence, robust quality control, and the use of highly sensitive analytical instrumentation like GC-ECD. Researchers seeking to use novel tracers are strongly encouraged to first conduct laboratory-based studies to determine the compound's stability, recovery, and detection limits before field deployment.

References

Note: As the specific target compound is not documented as a tracer, these references support the general methodologies described.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): U.S. Environmental Protection Agency. (1996). Method 8081A: Organochlorine Pesticides by Gas Chromatography. [Link]

  • Purge and Trap Analysis: U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. [Link]

  • Groundwater Tracer Tests: Ptak, T., Piepenbrink, M., & Martac, E. (2004). Tracer tests for the investigation of heterogeneous porous media and fractured rock. Lecture Notes in Earth Sciences, 102, 211-297. [Link]

  • Volatile Organic Compound Analysis: U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced halogenated alkane synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the stereospecific synthesis of complex chiral molecules. Here, we address the significant challenges associated with controlling the stereochemistry of 1-Chloro-1,2-dibromo-2-fluoropropane, a molecule with two adjacent chiral centers (C1 and C2), leading to four possible stereoisomers.

Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics at play.

Core Concept: The Challenge of Stereocontrol

The primary difficulty in synthesizing a specific stereoisomer of 1-Chloro-1,2-dibromo-2-fluoropropane lies in precisely controlling the spatial arrangement of four different halogen atoms on a short propane chain. The most viable synthetic strategy involves an electrophilic addition of bromine to a fluorinated and chlorinated alkene precursor. The stereochemical outcome of this reaction is dictated by the mechanism of halogen addition and the geometry of the starting alkene.

The widely accepted mechanism for the bromination of an alkene involves the formation of a cyclic bromonium ion intermediate.[1][2] This intermediate is then attacked by a nucleophile (in this case, a bromide ion) in an SN2-like fashion. This backside attack dictates that the two bromine atoms add to opposite faces of the original double bond, a process known as anti-addition.[3][4][5] Therefore, the stereochemistry of the starting alkene (E vs. Z) directly determines the stereochemistry of the resulting diastereomers.

Caption: General mechanism of anti-addition via a bromonium ion.

Proposed Synthetic Workflow & Key Challenges

A logical approach begins with a suitable precursor, such as a stereoisomer of 3-chloro-2-fluoroprop-1-ene. The electrophilic addition of bromine (Br₂) across the double bond will generate the target molecule.

Caption: Proposed workflow for synthesis of the four stereoisomers.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction is producing a mixture of all four stereoisomers, not a specific diastereomeric pair. How can I improve stereoselectivity?

A1: This is a classic sign that your reaction is not proceeding exclusively through the desired stereospecific pathway or that your starting material is not stereochemically pure.

  • Cause - Impure Starting Alkene: The most critical factor for a stereospecific outcome is the stereochemical purity of your starting alkene ((E)- or (Z)-3-chloro-2-fluoroprop-1-ene). If your precursor is an E/Z mixture, the reaction will inevitably produce a mixture of both diastereomeric pairs.

    • Solution: Purify the starting alkene using fractional distillation or preparative gas chromatography (GC). Confirm the stereochemical purity using ¹H NMR (look for differences in vinyl proton coupling constants) and ¹⁹F NMR before proceeding with the bromination.

  • Cause - Radical Side Reactions: If the reaction is exposed to UV light or high temperatures, a non-stereospecific free-radical addition of bromine can compete with the desired electrophilic addition.[6][7] Radical reactions do not involve a bromonium ion and do not result in clean anti-addition.

    • Solution: Run the reaction in the dark, wrapping the flask in aluminum foil. Maintain a low temperature (e.g., 0 °C to room temperature) to favor the electrophilic pathway.[8][9] Avoid radical initiators.

  • Cause - Solvent Effects: While less common for this specific reaction, highly polar or coordinating solvents can sometimes destabilize the bromonium ion, leading to a more open carbocation intermediate, which can reduce stereospecificity.

    • Solution: Use a non-polar, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) to stabilize the bromonium ion intermediate.[1][2]

Q2: The reaction yield is very low, and I'm getting a lot of polymeric material.

A2: Low yields are often due to competing side reactions or suboptimal reaction conditions.

  • Cause - Polymerization: Alkenes, especially activated ones, can polymerize under acidic or radical conditions. Trace acid impurities in the bromine or solvent can initiate this process.

    • Solution: Ensure your bromine is fresh and of high purity. Consider distilling it before use. Use a freshly opened bottle of an anhydrous, non-polar solvent. Adding a radical inhibitor (like a small amount of hydroquinone) can sometimes help, but be cautious as it may interfere with other pathways.

  • Cause - Incorrect Stoichiometry: Adding bromine too quickly can create localized areas of high concentration, promoting side reactions.

    • Solution: Add the bromine solution dropwise to the solution of the alkene with vigorous stirring. This maintains a low concentration of Br₂ and ensures it reacts with the alkene before other side reactions can occur. A 1:1 molar ratio of alkene to bromine is crucial.

Q3: I've isolated my product, but I'm not sure which pair of diastereomers I have. How can I confirm the relative stereochemistry?

A3: Differentiating diastereomers requires advanced spectroscopic analysis.

  • Solution - NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. Diastereomers are distinct compounds and will have different chemical shifts and coupling constants.[10] Pay close attention to the coupling constants (³J) between the protons on C1 and C2. The magnitude of this coupling can sometimes be related to the dihedral angle (Karplus relationship), helping to infer the anti or syn relationship of the substituents. ¹⁹F NMR is also invaluable for confirming the environment of the fluorine atom.

  • Solution - Chiral Derivatization: If you have a racemic mixture of one diastereomeric pair, you can react it with a chiral derivatizing agent to form new diastereomers that are more easily distinguished by NMR or separated by chromatography.[11]

  • Solution - X-ray Crystallography: If you can grow a suitable crystal of your product, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure and relative stereochemistry.

Frequently Asked Questions (FAQs)

Q: What is the primary safety concern when performing this synthesis? A: Bromine (Br₂) is the main hazard. It is highly corrosive, toxic, and volatile. Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a solution of sodium thiosulfate ready to neutralize any spills.

Q: How can the diastereomeric products be separated? A: Diastereomers have different physical properties.[12] Therefore, they can be separated using standard laboratory techniques such as flash column chromatography, fractional distillation, or preparative high-performance liquid chromatography (HPLC).

Q: Why is the electrophilic addition of bromine regioselective in this case? A: The reaction is not just stereoselective but also regioselective. The initial attack of the π-bond on bromine will form the bromonium ion. The positive charge in this intermediate is shared between the two carbons and the bromine. Due to the strong electron-withdrawing inductive effect of the fluorine atom at C2, any developing positive charge on C2 is destabilized. Consequently, the positive charge is more concentrated at C1. The subsequent nucleophilic attack by the bromide ion will preferentially occur at the more electrophilic carbon (C1), leading to the 1,2-dibromo product.

Q: Are vicinal dihalides like the target molecule generally stable? A: Yes, vicinal dihalides are generally more stable than their geminal (gem-dihalide) isomers where both halogens are on the same carbon.[13] However, they can be susceptible to elimination reactions (loss of HBr or HCl) in the presence of a strong base to form an alkene. This should be considered during workup and purification steps.

Experimental Protocols

Protocol 1: Stereospecific Bromination of (Z)-3-chloro-2-fluoroprop-1-ene

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and preliminary experiments.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (Z)-3-chloro-2-fluoroprop-1-ene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Cooling: Cool the flask to 0 °C in an ice-water bath. Wrap the entire apparatus in aluminum foil to exclude light.

  • Reagent Addition: Prepare a solution of bromine (1.0 eq) in CCl₄. Add this solution to the dropping funnel and add it dropwise to the stirred alkene solution over 30-60 minutes. The characteristic red-brown color of bromine should disappear upon addition.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to separate the desired diastereomeric pair from any potential byproducts.

Protocol 2: NMR Analysis for Diastereomeric Ratio (d.r.)
  • Sample Prep: Accurately weigh and dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Integrate key signals corresponding to each diastereomer. The ratio of the integrals will give the diastereomeric ratio.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. As the chemical environment around the fluorine atom is different for each diastereomer, you should see distinct signals. The integration ratio of these signals provides a very clean and accurate measure of the d.r.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale & Reference
Starting Material Stereochemically pure (>99%) (E)- or (Z)-alkeneEnsures stereospecificity of the product.
Reagent High-purity liquid Bromine (Br₂)Avoids side reactions from impurities.[8]
Stoichiometry 1:1 (Alkene:Br₂)Prevents over-halogenation or incomplete reaction.
Solvent Anhydrous CCl₄ or CH₂Cl₂Inert, non-polar solvent stabilizes the bromonium ion intermediate.[1][2]
Temperature 0 °C to Room TemperatureFavors the electrophilic addition pathway over radical mechanisms.
Reaction Conditions Exclusion of light (darkness)Prevents photochemical initiation of non-stereospecific radical reactions.[6]
Expected Stereochem. Anti-additionProceeds via a cyclic bromonium ion intermediate with backside attack.[4][5]
Primary Byproducts Polymeric material, radical addition productsCan result from trace acid/light or improper temperature control.

References

  • Vertex AI Search Result 1
  • Vertex AI Search Result 2
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  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - NIH. (n.d.). [Link]

  • CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (n.d.).
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  • Electrophilic Addition of Halogens to Alkenes - Chemistry LibreTexts. (2023, January 22). [Link]

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  • 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation - Chemistry LibreTexts. (2024, March 17). [Link]

  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC - NIH. (n.d.). [Link]

  • Electrophilic halogenation - Wikipedia. (n.d.). [Link]

  • electrophilic addition - unsymmetrical alkenes and bromine - Chemguide. (n.d.). [Link]

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  • Reactions of Alkenes with Bromine - Chemistry LibreTexts. (2023, January 22). [Link]

  • Advanced Higher: Haloalkane Synthesis - YouTube. (2017, February 13). [Link]

  • 1,2-Dibromo-2-chloro-3-fluoropropane | C3H4Br2ClF | CID 44717195 - PubChem. (n.d.). [Link]

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  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions | Request PDF - ResearchGate. (n.d.). [Link]

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  • Optical Configuration Effect on the Structure and Reactivity of Diastereomers Revealed by Spin Effects and Molecular Dynamics Calculations - MDPI. (n.d.). [Link]

  • Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. (2023, April 1). Nature. [Link]

  • Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis - NIH. (n.d.). [Link]

  • Haloalkanes and Haloarenes - Samagra. (n.d.). [Link]

  • 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy - the University of Bath's research portal. (2024, May 24). [Link]

  • Stereospecific Synthesis of (E)- and (Z)-1-Chloro-1,2-difluorostyrenes - ResearchGate. (n.d.). [Link]

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  • Why are geminal dihalides more stable than vicinal dihalides? : r/chemhelp - Reddit. (2017, May 2). [Link]

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Technical Support Center: Synthesis of Polyhalogenated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polyhalogenated alkanes. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during experimental work. The information is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Free-Radical Halogenation

Free-radical halogenation is a common method for synthesizing halogenated alkanes by substituting hydrogen atoms with halogens.[1] The reaction is typically initiated by heat or UV light and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[2][3] However, this method is often plagued by a lack of selectivity, leading to a mixture of products.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a mixture of mono-, di-, and even tri-halogenated products. How can I improve the selectivity for the desired polyhalogenated alkane?

Answer: This is a classic issue of over-halogenation, which is common in free-radical reactions.[2] The initial halogenated product can compete with the starting alkane for the halogen radical, leading to multiple substitutions.

Causality Explained: The lack of selectivity arises because the C-H bonds in the mono- and di-halogenated products can be as or even more reactive than those in the starting alkane. Chlorination, in particular, is a highly exothermic and less selective process compared to bromination.[5]

Troubleshooting Protocol:

  • Control Stoichiometry: To favor polyhalogenation, use a significant excess of the halogenating agent (e.g., Cl₂ or Br₂).[6] This increases the probability of the halogen radical reacting with an already halogenated alkane. Conversely, using a large excess of the alkane will favor mono-halogenation.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, although it will also decrease the reaction rate.

  • Choice of Halogen: Bromination is inherently more selective than chlorination.[7] Due to the Hammond postulate, the transition state for hydrogen abstraction by a bromine radical is more product-like, making it more sensitive to the stability of the resulting alkyl radical.[5] This leads to preferential reaction at the most substituted carbon.

ConditionFavors Mono-halogenationFavors Polyhalogenation
Alkane:Halogen Ratio High (Alkane in excess)Low (Halogen in excess)
Temperature LowerHigher (can be complex)
Halogen Choice Bromine (for positional selectivity)Chlorine (less selective)

Question 2: I am observing the formation of isomeric products. How can I direct the halogenation to a specific carbon atom?

Answer: The formation of isomers is a result of the different reactivities of primary, secondary, and tertiary C-H bonds.[4]

Causality Explained: The stability of the intermediate alkyl radical plays a crucial role. Tertiary radicals are more stable than secondary, which are more stable than primary radicals.[8] Consequently, abstraction of a hydrogen atom leading to a more stable radical is favored.[4]

Troubleshooting Protocol:

  • Use a More Selective Halogenating Agent: As mentioned, bromine is more selective than chlorine and will preferentially react at the most substituted carbon.[5][9]

  • Alternative Reagents: For specific applications, consider using N-bromosuccinimide (NBS) for allylic or benzylic bromination, which offers high selectivity for these positions.[6]

Question 3: My reaction is not proceeding, or the yield is very low.

Answer: This could be due to insufficient initiation or the presence of inhibitors.

Causality Explained: Free-radical halogenation requires an initiation step to generate the initial halogen radicals.[1] This is typically achieved with UV light or heat.[1] Radical reactions can be inhibited by substances that act as radical traps, such as oxygen.[4]

Troubleshooting Protocol:

  • Ensure Proper Initiation:

    • UV Light: Check that the lamp is functioning correctly and emitting at the appropriate wavelength to break the halogen-halogen bond.

    • Heat: Ensure the reaction temperature is high enough to induce homolytic cleavage of the halogen.

  • Degas the Solvent and Reagents: Remove dissolved oxygen from the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to starting the reaction.

  • Use a Radical Initiator: In some cases, adding a small amount of a radical initiator like AIBN (azobisisobutyronitrile) can help start the chain reaction, particularly when using less reactive halogenating agents like sulfuryl chloride or NBS.[6]

Workflow for Troubleshooting Free-Radical Halogenation

Caption: Troubleshooting workflow for common issues in free-radical halogenation.

Halogen Addition to Alkenes and Alkynes

The addition of halogens across a double or triple bond is another important route to polyhalogenated alkanes. This reaction typically proceeds through a cyclic halonium ion intermediate.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am getting a mixture of syn- and anti-addition products. How can I ensure stereospecific anti-addition?

Answer: The formation of a bridged halonium ion intermediate is key to the stereospecificity of this reaction.

Causality Explained: The reaction of an alkene with a halogen like Br₂ proceeds through a cyclic bromonium ion.[10] The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bulky bromonium ion, resulting in anti-addition.[10][11] If reaction conditions allow for a carbocation intermediate (e.g., in highly polar, nucleophilic solvents), the stereospecificity can be lost.

Troubleshooting Protocol:

  • Solvent Choice: Use non-polar, non-nucleophilic solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to favor the formation of the bridged halonium ion and minimize carbocation formation.[10]

  • Temperature: Running the reaction at lower temperatures can help stabilize the halonium ion and prevent rearrangements or loss of stereochemistry.

Question 2: Besides the expected dihalogenated product, I am observing the formation of halohydrins or other mixed halogenated products.

Answer: This occurs when a nucleophile other than the halide ion is present in the reaction mixture and intercepts the halonium ion intermediate.

Causality Explained: If the reaction is carried out in a nucleophilic solvent like water or an alcohol, the solvent molecules can act as nucleophiles and attack the halonium ion.[12] This leads to the formation of a halohydrin (if water is the nucleophile) or a haloether (if an alcohol is the nucleophile).

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Ensure that all reagents and solvents are dry to prevent water from acting as a competing nucleophile.

  • Avoid Nucleophilic Solvents: As mentioned above, use non-nucleophilic solvents.

  • Control of Nucleophiles: If a mixed halogenation is desired, the concentration of the added nucleophile can be controlled to influence the product ratio.

Mechanism of Halogen Addition and Competing Halohydrin Formation

Halogen_Addition Alkene Alkene Halonium Cyclic Halonium Ion Alkene->Halonium + X₂ Halogen X₂ Dihalide Anti-Dihalide Product Halonium->Dihalide + X⁻ (from backside attack) Halohydrin Halohydrin Product Halonium->Halohydrin + H₂O (competing nucleophile) Halide_Ion X⁻ Water H₂O (Nucleophile)

Caption: Competing pathways in halogen addition to alkenes.

Halogen Exchange Reactions

Halogen exchange, such as the Finkelstein reaction, is a method to replace one halogen with another. This is particularly useful for synthesizing iodo- and fluoroalkanes.[13]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My halogen exchange reaction is very slow and gives a poor yield.

Answer: The efficiency of halogen exchange reactions is highly dependent on the solvent and the relative nucleophilicity and leaving group ability of the halogens involved.

Causality Explained: In a typical Finkelstein reaction (e.g., R-Cl + NaI → R-I + NaCl), the reaction is driven to completion by the precipitation of the less soluble sodium salt (NaCl) in a solvent like acetone.[13] The choice of solvent is critical to exploit these solubility differences.

Troubleshooting Protocol:

  • Solvent Selection: Use a solvent in which the reactant metal halide is soluble, but the product metal halide is not. Acetone is classic for converting alkyl chlorides and bromides to iodides. For fluorinations, polar aprotic solvents like DMF or DMSO are often used.

  • Leaving Group Ability: The reaction works best when the leaving group is a better leaving group than the incoming nucleophile (in terms of halide ions: I⁻ > Br⁻ > Cl⁻ > F⁻). To synthesize fluoroalkanes, a strong driving force is needed, such as the use of spray-dried potassium fluoride and a phase-transfer catalyst.

  • Temperature: Increasing the temperature will generally increase the reaction rate.

Question 2: I am observing elimination as a major side reaction.

Answer: Elimination reactions are a common side reaction, especially with secondary and tertiary alkyl halides, and when using a strong base.[14][15]

Causality Explained: The halide nucleophile can also act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene.[15] This is favored by sterically hindered substrates and higher reaction temperatures.

Troubleshooting Protocol:

  • Substrate Choice: For secondary and tertiary halides, elimination is more likely. If possible, use a primary halide.

  • Reaction Conditions: Use less basic nucleophiles if possible, although this is constrained by the desired halogen exchange. Lowering the reaction temperature can favor substitution over elimination.[16]

  • Solvent: Polar aprotic solvents can favor substitution over elimination compared to polar protic solvents.

References

  • Ashenhurst, J. (2013). Synthesis (2) – Reactions of Alkanes. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.8: Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.8: Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]

  • Quora. (2024). What is the halogenation of alkanes? What is reactivity and selectivity in free radical substitution?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

  • Liu, X. (2021). 9.2 Halogenation Reaction of Alkanes. KPU Pressbooks. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • BYJU'S. (n.d.). Halogenation Of Alkanes. Retrieved from [Link]

  • University of Calgary. (n.d.). Polyhalogenation. Retrieved from [Link]

  • Ashenhurst, J. (2013). Halogenation At Tiffany's. Master Organic Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]

  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective, Divergent Syntheses of Several Polyhalogenated Plocamium Monoterpenes and Evaluation of their Selectivity for Solid Tumors. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Retrieved from [Link]

  • Journal of Natural Products. (n.d.). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0944564A1 - Halogen exchange reactions and uses thereof.
  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

  • lseinjr1. (2018). Alkynes: polyhalogenation. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. YouTube. Retrieved from [Link]

  • FuseSchool - Global Education. (2015). Elimination reactions of haloalkanes. YouTube. Retrieved from [Link]

  • ChemRxiv. (2025). Peripheral editing of polyols to chiral alkanes. Retrieved from [Link]

  • Organic Letters. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications. Retrieved from [Link]

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  • Accounts of Chemical Research. (2024). Recent Advances in Halogen–Metal Exchange Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

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  • Roxi Hulet. (2010). Addition of Halogens to Alkenes. YouTube. Retrieved from [Link]

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Optimizing reaction conditions for the synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of complex halogenated propanes. This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane. Please note that while direct literature on the synthesis of this specific molecule is limited, the principles outlined here are derived from established methodologies for the synthesis of related mixed halogenated alkanes and are intended to provide a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing mixed halogenated propanes like 1-Chloro-1,2-dibromo-2-fluoropropane?

A common and logical approach would be the electrophilic addition of a halogenating agent to a fluorinated and chlorinated alkene precursor. For instance, the reaction could start from 1-chloro-2-fluoropropene. The addition of bromine (Br₂) across the double bond would theoretically yield the desired 1-Chloro-1,2-dibromo-2-fluoropropane. The regioselectivity of this addition would be a critical factor to control.

Q2: What are the primary challenges in synthesizing this molecule?

The main challenges include:

  • Controlling Regioselectivity: Ensuring the chlorine, bromine, and fluorine atoms are on the correct carbon atoms.

  • Stereoselectivity: The reaction can produce different stereoisomers.

  • Side Reactions: Over-halogenation or elimination reactions can reduce the yield of the desired product.

  • Purification: Separating the target molecule from starting materials, byproducts, and isomers can be difficult due to similar physical properties.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for determining the structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1][2]

  • Gas Chromatography (GC): To assess the purity and identify any volatile impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Halogenating Agent

  • Explanation: The halogenating agent (e.g., Br₂) may have degraded.

  • Recommendation: Use a fresh bottle of the halogenating agent or titrate it to determine its concentration before use.

Possible Cause 2: Unfavorable Reaction Conditions

  • Explanation: The reaction temperature may be too high or too low, or the reaction time may be insufficient.

  • Recommendation:

    • Start with a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature.

    • Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

    • Consider using a non-nucleophilic solvent to prevent its participation in the reaction.[3]

Possible Cause 3: Issues with the Starting Material

  • Explanation: The starting alkene may be impure or unstable.

  • Recommendation: Purify the starting alkene (e.g., by distillation) before use and confirm its identity via NMR.

Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Cause 1: Radical Side Reactions

  • Explanation: Exposure to UV light can initiate free-radical halogenation, leading to a mixture of products.[4]

  • Recommendation: Conduct the reaction in the dark or in a flask wrapped in aluminum foil.

Possible Cause 2: Lack of Regiocontrol

  • Explanation: The electrophilic addition of bromine to an unsymmetrical alkene can result in two different constitutional isomers. The formation of a halonium ion intermediate is key to the reaction mechanism.[5]

  • Recommendation:

    • The choice of solvent can influence the reaction pathway. A nucleophilic solvent could intercept the halonium ion, leading to undesired products.[3][6]

    • Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS), which can sometimes offer better selectivity.

Issue 3: Difficulty in Product Purification

Possible Cause 1: Similar Boiling Points of Products and Byproducts

  • Explanation: Halogenated alkanes with similar molecular weights can have very close boiling points, making distillation challenging.

  • Recommendation:

    • Use fractional distillation with a high-efficiency column.

    • Consider preparative gas chromatography for small-scale purifications.

Possible Cause 2: Presence of Acidic Impurities

  • Explanation: Reactions involving halogens can produce acidic byproducts like HBr.[4]

  • Recommendation:

    • Wash the crude product with a dilute solution of sodium bicarbonate or sodium bisulfite to neutralize and remove acidic impurities.

    • Follow with a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Proposed Experimental Protocol

This is a generalized protocol based on the electrophilic addition of bromine to an alkene.

Objective: To synthesize 1-Chloro-1,2-dibromo-2-fluoropropane from 1-chloro-2-fluoropropene.

Materials:

  • 1-chloro-2-fluoropropene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-chloro-2-fluoropropene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the flask from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.

  • Monitor the reaction by observing the disappearance of the bromine color.

  • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Summary Table

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureMinimizes side reactions and controls the exothermic nature of the reaction.
Solvent Anhydrous DichloromethaneA non-nucleophilic solvent that will not participate in the reaction.[3]
Light Conditions DarkPrevents light-induced free-radical side reactions.[4]
Work-up Aqueous NaHCO₃ washNeutralizes acidic byproducts such as HBr.[4]

Visualizations

Proposed Reaction Mechanism

G cluster_0 Step 1: Electrophilic Attack & Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack Alkene 1-chloro-2-fluoropropene Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br₂ Br2 Br₂ Br_minus Br⁻ Bromonium_Ion_2 Bromonium Ion Intermediate Product 1-Chloro-1,2-dibromo-2-fluoropropane Br_minus_2 Br⁻ Br_minus_2->Product backside attack

Caption: Proposed mechanism for the synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane.

Troubleshooting Workflow

G Start Low Yield or Selectivity Issue Check_Purity Verify Purity of Starting Materials (GC/NMR) Start->Check_Purity Check_Conditions Optimize Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions (e.g., Radical Halogenation) Start->Check_Side_Reactions Purification Refine Purification Method (Fractional Distillation) Check_Purity->Purification Check_Conditions->Purification Check_Side_Reactions->Purification Success Improved Yield and Purity Purification->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • PubChem. 1-Chloro-1,2-dibromo-2-fluoropropane. National Center for Biotechnology Information. [Link]

  • CN110759840B. Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
  • PubChem. 1,2-Dibromo-2-chloro-3-fluoropropane. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. [Link]

  • Chemistry LibreTexts. 9.10: Formation of Halohydrins. [Link]

  • Chemistry Steps. Halohydrins from Alkenes. [Link]

  • YouTube. Synthesis of Halohydrins. [Link]

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Purification strategies for removing impurities from 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of chemical synthesis is the purification of the final product. For a complex molecule like 1-Chloro-1,2-dibromo-2-fluoropropane, achieving high purity is critical for its application in research and drug development, as even minor impurities can significantly alter experimental outcomes. This guide serves as a comprehensive technical support center, offering troubleshooting advice and detailed protocols to address the specific challenges encountered during the purification of this halogenated propane.

Part 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of halogenated alkanes, often through free-radical halogenation, can generate a variety of byproducts.[1][2][3] The expected impurity profile for crude 1-Chloro-1,2-dibromo-2-fluoropropane is summarized below.

Impurity TypeProbable SourceKey Characteristics & Purification Challenge
Acidic Impurities Byproducts of halogenation reactions (e.g., HBr, HCl).[4]Corrosive, can cause product degradation.[5] Easily removed via chemical washing.
Isomeric Byproducts Non-selective halogenation leading to different arrangements of atoms.Similar chemical properties and often close boiling points, making separation difficult.
Over/Under-Halogenated Species Incomplete reaction or excessive halogenation.Different boiling points from the target compound, separable by distillation.
Unreacted Starting Materials Incomplete reaction conversion.Boiling points are typically significantly different, allowing for separation by distillation.
Residual Solvents Remnants from the reaction or initial extraction steps.[6]Can be difficult to remove if their boiling points are close to the product's.

Part 2: General Purification Workflow

A multi-step approach is typically required to remove the diverse range of potential impurities. The general workflow involves a chemical wash to remove reactive impurities, followed by a physical separation based on boiling points.

G cluster_0 Chemical Purification cluster_1 Physical Purification & Analysis A Crude Product (in organic solvent) B Aqueous Wash (e.g., NaHCO₃ solution) A->B Removes Acidic Impurities (HBr, HCl) C Brine Wash (Saturated NaCl) B->C Removes Bulk Residual Water D Drying (Anhydrous MgSO₄/Na₂SO₄) C->D Removes Trace Water E Solvent Removal (Rotary Evaporation) D->E F Fractional Distillation E->F Separates Isomers & Other Halogenated Species G Purity Analysis (GC-MS, NMR) F->G Verify Purity >99% H Purified Product G->H

Caption: General workflow for purifying 1-Chloro-1,2-dibromo-2-fluoropropane.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My crude product appears dark or discolored, and it seems to degrade upon standing. What is the likely cause?

A: This is a classic sign of acidic impurities, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), which are common byproducts of halogenation reactions. These acids can catalyze decomposition and other side reactions, leading to discoloration and a decrease in the purity of your compound over time.

Troubleshooting Protocol: How do I remove acidic impurities?

An acid-base extraction is a highly effective method.[6] You should "wash" the organic solution containing your crude product with a mild aqueous base, such as sodium bicarbonate solution.[7] This converts the acidic HBr/HCl into their corresponding sodium salts (NaBr/NaCl), which are soluble in the aqueous layer and can be easily separated and discarded.

Q2: My initial purification by simple distillation yielded a product with several peaks clustered together in the GC-MS analysis. What are these?

A: These are most likely structural isomers or other closely-related halogenated propanes (e.g., species with one fewer or one more halogen atom). Such compounds often have very similar boiling points, making them difficult to separate by simple distillation. For components with boiling points that differ by less than 25°C, fractional distillation is required.[8]

Troubleshooting Protocol: How can I separate these closely-boiling impurities?

Fractional distillation is the preferred method.[8][9] Unlike simple distillation, a fractionating column provides a large surface area (from glass packing or trays) for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component (the one with the lower boiling point). To achieve a good separation, you must use a column with high efficiency (many theoretical plates) and maintain a slow, steady distillation rate to allow equilibrium to be established at each stage in the column.

Q3: After purification, the NMR spectrum of my product looks very clean, but the elemental analysis results are slightly off. What could be the issue?

A: This scenario often points to the presence of a non-protonated impurity. Residual water or aprotic solvents (solvents without protons, like carbon tetrachloride if used) would not be visible in a ¹H NMR spectrum but would affect the mass percentages of carbon, hydrogen, and halogens, thus throwing off the elemental analysis.

Troubleshooting Protocol: How do I ensure my product is completely dry and solvent-free?

  • Thorough Drying: After the aqueous wash, ensure the organic solution is dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for a sufficient amount of time before filtering.

  • High Vacuum: After distillation, placing the purified product under a high vacuum for several hours can help remove any final traces of volatile solvents or water.

  • Preparative Chromatography: For extremely high-purity requirements, preparative gas chromatography (GC) is an excellent option for volatile compounds, as it can separate components based on their interactions with the column's stationary phase, providing an orthogonal separation mechanism to distillation.[10]

G Problem Identify Purification Issue Acid Product Discolored / Unstable? Problem->Acid Isomers Multiple Close Peaks in GC? Problem->Isomers Analysis Clean NMR, but Bad Elemental Analysis? Problem->Analysis Sol_Acid Perform Aqueous Wash with NaHCO₃ Acid->Sol_Acid Yes Sol_Isomers Use Fractional Distillation (High-Efficiency Column) Isomers->Sol_Isomers Yes Sol_Analysis Thorough Drying & High Vacuum Analysis->Sol_Analysis Yes

Caption: Troubleshooting decision tree for purification issues.

Part 4: Key Experimental Protocols

Protocol 1: Aqueous Workup for Acid Removal

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, periodically venting to release any CO₂ gas that forms.[7]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Repeat the extraction with the NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine). This helps to remove most of the dissolved water from the organic layer.[6]

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent. The resulting filtrate is ready for solvent removal and distillation.

Protocol 2: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask: Add the dried, crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Establish Reflux: Allow the vapor to rise slowly through the column until it begins to condense and return to the flask. This is the reflux. Let the column equilibrate under total reflux for a period before beginning collection.

  • Collect Fractions: Slowly begin to collect the distillate. Monitor the temperature at the distillation head. Collect and separate any initial low-boiling fractions (likely residual solvent or more volatile impurities).

  • Product Collection: When the temperature stabilizes at the expected boiling point of the product, switch to a new receiving flask and collect the main fraction.

  • Termination: Stop the distillation when the temperature either begins to drop (indicating all the product has distilled) or rise sharply (indicating a higher-boiling impurity is beginning to distill).

References

  • Methods for Removing Acidic Impurities from Halogenated Propenes. (n.d.). Google Patents.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • Preparative Chromatography: A Holistic Approach. (n.d.). RSSL. Retrieved January 20, 2026, from [Link]

  • How to remove traces of acidic impurity or water? (2016, December 13). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Purification Methods of Organic Compounds. (2021, September 6). Research and Reviews. Retrieved January 20, 2026, from [Link]

  • Can Chromatography Be Used To Purify Volatile Substances? (2025, January 18). Chemistry For Everyone. Retrieved January 20, 2026, from [Link]

  • AQA A-Level Chemistry - Fractional Distillation and Cracking. (2014, May 19). YouTube. Retrieved January 20, 2026, from [Link]

  • Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level. (n.d.). Physics & Maths Tutor. Retrieved January 20, 2026, from [Link]

  • Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

  • Method for removing chlorine compounds from hydrocarbon mixtures. (n.d.). Google Patents.
  • Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (n.d.). Google Patents.
  • Fractional distillation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • 1,2-Dibromo-2-chloro-3-fluoropropane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. Retrieved January 20, 2026, from [Link]

  • 1-Chloro-1,2-dibromo-2-fluoropropane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Alkane Fuels (Edexcel A Level Chemistry): Revision Note. (2025, January 5). Save My Exams. Retrieved January 20, 2026, from [Link]

  • Alkanes. (n.d.). chemrevise.org. Retrieved January 20, 2026, from [Link]

  • Halogenation of Alkanes. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Learn About the Chemical Reactivity of Propane with Halogen. (n.d.). Unacademy. Retrieved January 20, 2026, from [Link]

  • Synthesis (2) - Reactions of Alkanes. (2013, December 19). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • propane halogenation. (2020, March 19). YouTube. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Photodegradation of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development investigating the photodegradation of 1-Chloro-1,2-dibromo-2-fluoropropane. Here, we provide a detailed exploration of its predicted degradation pathways under UV light, comprehensive experimental protocols, and a troubleshooting guide to address common challenges. Our approach is grounded in fundamental principles of photochemistry and extensive experience in analytical chemistry.

Predicted Degradation Pathways of 1-Chloro-1,2-dibromo-2-fluoropropane under UV Light

The photodegradation of halogenated alkanes is initiated by the absorption of UV radiation, leading to the cleavage of the weakest carbon-halogen bond.[1][2] The bond dissociation energies (BDE) are crucial in determining the initial fragmentation pattern.

BondBond Dissociation Energy (kcal/mol)
C-Br~68
C-Cl~81
C-F~110
C-H~98

Given that the C-Br bond is the weakest, we can confidently predict that the primary photochemical process will be the homolytic cleavage of one of the C-Br bonds to form a pair of free radicals.[2]

Initiation Step: The Primary Photochemical Event

Upon irradiation with UV light, a molecule of 1-Chloro-1,2-dibromo-2-fluoropropane will absorb a photon, leading to the cleavage of a C-Br bond. There are two possible C-Br bonds that can break, leading to two possible initial radical pairs.

G cluster_initiation Initiation Step parent 1-Chloro-1,2-dibromo-2-fluoropropane uv UV Light (hν) parent->uv rad1 Radical Pair 1 uv->rad1 Path A rad2 Radical Pair 2 uv->rad2 Path B

Caption: Initiation of photodegradation.

Path A: Cleavage of the C1-Br bond. Path B: Cleavage of the C2-Br bond.

Propagation Steps: A Cascade of Reactions

The initial radicals are highly reactive and will participate in a series of propagation steps, leading to a complex mixture of degradation products.[3][4]

  • Hydrogen Abstraction: The carbon-centered radicals can abstract a hydrogen atom from the solvent or another molecule of the parent compound.

  • Halogen Abstraction: The radicals can also abstract a halogen atom from another molecule.

  • Elimination Reactions: Radicals can undergo elimination to form alkenes.

  • Rearrangement: In some cases, radical rearrangements can occur, though this is less common for simple alkyl radicals.

G cluster_propagation Propagation Steps initial_rad Initial Carbon Radical solvent Solvent (e.g., Methanol) initial_rad->solvent H Abstraction parent Parent Compound initial_rad->parent Halogen Abstraction alkene Alkene Product (via Elimination) initial_rad->alkene Elimination h_abstraction Hydrogen Abstraction Product solvent->h_abstraction new_rad New Radical Species parent->new_rad

Caption: Key propagation reactions.

Termination Steps: Quenching the Reaction

The chain reaction is terminated when two radical species combine.[4] This can lead to the formation of a variety of dimeric products.

  • Radical-Radical Combination: Two carbon-centered radicals can combine.

  • Radical-Halogen Combination: A carbon-centered radical can combine with a halogen radical.

Experimental Guide for Studying Photodegradation

A well-designed experiment is crucial for obtaining reproducible and meaningful data.

Experimental Workflow

The following diagram outlines a typical workflow for a photodegradation study.

G cluster_workflow Experimental Workflow prep Sample Preparation irrad UV Irradiation prep->irrad sampling Time-Point Sampling irrad->sampling analysis Analytical Characterization (GC-MS, HPLC-MS) sampling->analysis data Data Analysis analysis->data

Caption: A typical experimental workflow.

Step-by-Step Experimental Protocol
  • Solution Preparation:

    • Dissolve a known concentration of 1-Chloro-1,2-dibromo-2-fluoropropane in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on the research question). The solvent should be transparent to the UV wavelength being used.

    • Prepare a control sample (without the target compound) and a dark control (with the target compound but shielded from light) to run in parallel.

  • Photoreactor Setup:

    • Use a photoreactor with a controlled UV light source (e.g., a low-pressure mercury lamp emitting at 254 nm).[5]

    • Ensure the reaction vessel is made of a UV-transparent material like quartz.

    • Maintain a constant temperature using a cooling system.[5]

  • Irradiation and Sampling:

    • Start the UV lamp and begin timing the experiment.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench any ongoing reaction if necessary (e.g., by adding a radical scavenger or placing the sample in the dark on ice).

  • Sample Analysis:

    • Analyze the samples using appropriate analytical techniques to identify and quantify the parent compound and its degradation products. Recommended techniques include:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile halogenated compounds. An electron capture detector (ECD) can be used for enhanced sensitivity to halogenated compounds.[6][7]

      • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Suitable for less volatile or more polar degradation products.[8]

Troubleshooting and FAQs

This section addresses common issues encountered during photodegradation studies of halogenated compounds.

Q1: I am not observing any degradation of the parent compound. What could be the problem?

A1:

  • UV Lamp Issue: Verify that your UV lamp is functioning correctly and emitting at the expected wavelength and intensity. Lamp output can decrease over time.

  • Solvent Absorption: Ensure your solvent is not absorbing the UV light. Use a UV-transparent solvent.

  • Incorrect Wavelength: The chosen wavelength may not be efficiently absorbed by the compound. Check the UV-Vis absorption spectrum of your compound to ensure the irradiation wavelength corresponds to an absorption band.

  • Low Concentration: The concentration of your compound may be too low to detect a significant change. Consider increasing the initial concentration.

Q2: I see many unexpected peaks in my chromatogram. How can I identify them?

A2:

  • Mass Spectrometry is Key: Use mass spectrometry (GC-MS or HPLC-MS) to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks. This information is crucial for structural elucidation.

  • Isotopic Patterns: Look for characteristic isotopic patterns of chlorine (35Cl/37Cl ratio of ~3:1) and bromine (79Br/81Br ratio of ~1:1) to confirm the presence of these halogens in your degradation products.

  • Control Samples: Compare the chromatogram of your irradiated sample with your control and dark control samples to distinguish between degradation products and impurities in your starting material or solvent.

Q3: My results are not reproducible. What are the likely causes?

A3:

  • Inconsistent Light Intensity: Fluctuations in lamp intensity will directly affect the degradation rate. Ensure a stable power supply and allow the lamp to warm up before starting the experiment.

  • Temperature Variations: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled reactor.

  • Inconsistent Sample Handling: Ensure your sampling and quenching procedures are consistent for all time points.

  • Mobile Phase Preparation (for HPLC): Inconsistent preparation of the mobile phase can lead to shifts in retention times.[9]

Q4: I am experiencing poor peak shape and resolution in my HPLC analysis. How can I improve this?

A4:

  • Mobile Phase Mismatch: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[9]

  • Column Overload: If the peaks are fronting or tailing, you may be overloading the column. Try injecting a smaller volume or a more dilute sample.

  • Column Contamination: Contaminants from previous injections can affect peak shape. Flush the column with a strong solvent.

  • Incorrect Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape.

Q5: How can I be sure that the observed degradation is due to UV light and not other factors?

A5:

  • Dark Control: Always run a dark control experiment. This involves preparing a sample in the same way as your experimental sample but keeping it in the dark for the duration of the experiment. No significant degradation should be observed in the dark control if the process is truly photochemical.

  • Solvent Control: Irradiate a sample of the solvent without the target compound to ensure that the solvent itself is not degrading to produce interfering peaks.

References

Sources

Technical Support Center: Troubleshooting Peak Splitting in the NMR Spectrum of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the NMR spectrum of 1-Chloro-1,2-dibromo-2-fluoropropane. The inherent structural complexity of this molecule often leads to spectra that are more intricate than anticipated. This document provides in-depth, question-and-answer-based troubleshooting to help you interpret your data accurately.

The structure of 1-Chloro-1,2-dibromo-2-fluoropropane (CH₃-CBrF-CHClBr) contains two adjacent chiral centers (C1 and C2). This stereochemical feature is the primary reason for the complexity observed in its NMR spectrum, as the molecule can exist as a mixture of diastereomers. This guide will address this and other potential issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my ¹H NMR spectrum so complex? I expected a simple doublet for the methyl group and another doublet for the methine proton.

This is the most common query for this molecule. The complexity arises from several overlapping factors that go beyond basic first-order splitting rules.

A1: In-depth Explanation

The primary reasons for complex splitting patterns in 1-Chloro-1,2-dibromo-2-fluoropropane are:

  • Presence of Diastereomers: The molecule has two chiral centers (C1 and C2). A typical synthesis will produce a mixture of diastereomers (specifically, the (1R, 2R)/(1S, 2S) enantiomeric pair and the (1R, 2S)/(1S, 2R) enantiomeric pair). Diastereomers are distinct chemical compounds and will have different NMR spectra.[1][2] Therefore, your sample is likely a mixture, and you are observing an overlay of two different, complex spectra. Each diastereomer will have its own unique set of chemical shifts and coupling constants.

  • Diastereotopicity: While this specific molecule doesn't have diastereotopic protons on the same carbon, the principle of a chiral environment causing non-equivalence is key. The two chiral centers create a fixed, asymmetric environment, influencing the magnetic environment of all nuclei.[3][4]

  • Complex Spin System and Second-Order Effects: The proton on C1 (-CHClBr) and the fluorine on C2 (-CBrF-) are coupled. The three protons of the methyl group (C3) are also coupled to the fluorine on C2. If the chemical shift difference (in Hz) between coupled nuclei is not significantly larger than their coupling constant (J), the simple n+1 rule breaks down.[5][6] This "strong coupling" leads to second-order effects, where multiplets become distorted, and additional peaks can appear.

  • Long-Range Coupling: While less common, weak coupling over four bonds (⁴J) can sometimes be observed, such as between the proton on C1 and the protons of the methyl group (⁴JHH) or the fluorine on C2 (⁴JHF). This would add further splitting to the signals.

Q2: The peaks in my spectrum are broad and poorly resolved. What are the common causes and solutions?

Poor resolution can obscure the very splitting patterns you need to analyze. The cause can range from sample preparation to instrument settings.

A2: In-depth Explanation & Protocol

Broad peaks are typically a sign of a loss of magnetic field homogeneity or a dynamic process occurring on the NMR timescale.

Common Causes:

  • Improper Sample Preparation:

    • Particulate Matter: Undissolved solids in the NMR tube severely disrupt the magnetic field homogeneity. All samples must be filtered.

    • High Concentration: Overly concentrated samples increase the solution's viscosity, which can lead to broader lines. For ¹H NMR, an ideal concentration is typically 5-25 mg in 0.6-0.7 mL of solvent.[7]

    • Paramagnetic Impurities: Traces of transition metals (like Fe³⁺ or Cu²⁺) or dissolved oxygen can cause significant line broadening.[8]

  • Instrumental Issues:

    • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming is a very common cause of broad peaks.[9]

  • Chemical/Conformational Exchange:

    • If the molecule is undergoing a dynamic process, such as slow rotation around the C1-C2 bond, at a rate comparable to the NMR timescale, the peaks for the interconverting conformers will broaden and may coalesce.[10]

Protocol 1: Optimal NMR Sample Preparation

  • Weigh the Sample: Use 5-25 mg of your purified 1-Chloro-1,2-dibromo-2-fluoropropane.

  • Select Solvent: Choose a high-purity deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, Acetone-d₆).

  • Dissolve: Add approximately 0.7 mL of the deuterated solvent to the vial containing your sample. Gently swirl to dissolve completely.

  • Filter: Prepare a Pasteur pipette with a small, tight plug of glass wool (do not use cotton). Filter the solution directly into a clean, dry NMR tube.

  • Check Volume: Ensure the sample height in the tube is between 4-5 cm.

  • Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

Q3: The splitting pattern changes when I use a different solvent. Why does this happen?

This is a powerful diagnostic observation. Solvents are not inert containers; they can actively influence the molecule's properties.

A3: In-depth Explanation

Changing the solvent can alter the NMR spectrum in two primary ways:

  • Altering Chemical Shifts: The polarity and magnetic anisotropy of the solvent can change the electronic environment around the nuclei, causing their chemical shifts to move.[11][12] A change in the relative chemical shifts of two coupled protons can change a complex, second-order multiplet into a more easily interpretable first-order pattern, or vice-versa.[13] If you suspect overlapping multiplets, running the sample in a different solvent (e.g., Benzene-d₆ instead of CDCl₃) is an excellent troubleshooting step.[13]

  • Shifting Conformational Equilibria: 1-Chloro-1,2-dibromo-2-fluoropropane has free rotation around the C1-C2 bond. This leads to different staggered conformations (rotamers), each with its own unique set of dihedral angles and, therefore, unique coupling constants. The solvent polarity can stabilize one rotamer over others, changing the weighted average of the observed coupling constants.[14]

Q4: I suspect slow rotation around the C1-C2 bond is causing peak broadening or extra peaks. How can I test this hypothesis?

This is an excellent question that points towards dynamic NMR (DNMR) effects. The best way to investigate this is by using variable-temperature (VT) NMR.

A4: In-depth Explanation & Protocol

At low temperatures, the rotation around the C1-C2 bond may become slow enough on the NMR timescale that you can see distinct signals for individual rotamers. At high temperatures, the rotation becomes rapid, and the spectrum simplifies to show a single set of time-averaged signals.[15][16]

  • If peaks sharpen or coalesce upon heating: This is strong evidence for a dynamic conformational exchange process.

  • If peaks remain complex and sharp upon heating: The complexity is more likely due to the presence of multiple diastereomers rather than slow rotation.

Protocol 2: Performing a Variable Temperature (VT) NMR Experiment

  • Prepare a Suitable Sample: Prepare a sample as described in Protocol 1. Use a solvent with a wide liquid range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures). Ensure the NMR tube is properly sealed to prevent solvent evaporation at high temperatures.

  • Acquire a Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at the default temperature (e.g., 298 K) as a baseline.

  • Increase the Temperature: Instruct the spectrometer to increase the sample temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

  • Acquire Spectra at Each Temperature: Acquire a ¹H NMR spectrum at each temperature increment until you observe a significant change (e.g., peak sharpening or coalescence) or reach the solvent's boiling point.

  • (Optional) Decrease the Temperature: If trying to resolve individual rotamers, cool the sample in increments below room temperature and acquire spectra at each step.

  • Analyze the Data: Stack the spectra and observe the changes in chemical shifts, line widths, and splitting patterns as a function of temperature.[17]

Advanced Troubleshooting: Definitive Structure Elucidation
Q5: How can I definitively assign all the peaks in my complex spectrum?

When 1D ¹H NMR is insufficient, a suite of 2D NMR experiments is the authoritative method for complete structural assignment.

A5: In-depth Explanation

For a molecule like 1-Chloro-1,2-dibromo-2-fluoropropane, the following 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[18][19] It would definitively show which proton signal belongs to the same spin system within each diastereomer.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.[18][19] It allows you to unambiguously assign the C1 and C3 signals in the ¹³C spectrum based on the assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.[18][19] For example, it would show a correlation between the C1 proton and the C2 and C3 carbons, helping to piece together the carbon skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between nuclei that are close in space, regardless of whether they are bonded.[18] This can be extremely useful for determining the relative stereochemistry of the two chiral centers in each diastereomer.

Data Summary & Visualization

Table 1: Typical Ranges for Proton-Fluorine Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Expected in this Molecule
Geminal (²JHF)245 - 50 HzN/A
Vicinal (³JHF)35 - 10 Hz (alkanes)Yes (H1 to F2, H3 to F2)
Long-Range (⁴JHF)40.5 - 3.0 HzPossible (H1 to F2)

Data compiled from sources including Alfa Chemistry and others.[20][21]

Diagrams

Below are diagrams illustrating the logical workflow for troubleshooting and the key interactions within the molecule.

TroubleshootingWorkflow cluster_analysis Analysis Start Complex/Broad NMR Spectrum Prep Step 1: Verify Sample Preparation (Concentration, Purity, Filtration) Start->Prep VT_NMR Step 2: Perform Variable Temperature (VT) NMR Prep->VT_NMR Dynamic Peaks Coalesce/Sharpen with Temperature? VT_NMR->Dynamic TwoD_NMR Step 3: Perform 2D NMR (COSY, HSQC, HMBC) Result Definitive Assignment TwoD_NMR->Result Dynamic->TwoD_NMR Yes (Dynamic Process) Diastereomers Peaks Remain Complex but Sharp? Dynamic->Diastereomers No Diastereomers->TwoD_NMR Yes (Diastereomers Likely)

Caption: Troubleshooting workflow for complex NMR spectra.

Caption: Key spin-spin coupling interactions in the molecule.

References
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of Arizona. NMR Sample Preparation. NMR Spectroscopy Facility. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Fiveable. Diastereotopic Protons Definition. Organic Chemistry Key Term. [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. [Link]

  • Advanced Nmr Techniques Organic. (n.d.). [Link]

  • Gheorghiu, M. D., et al. (2014). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 59(2), 135-142. [Link]

  • Reddit. (2015, September 9). Does splitting change with solvent in NMR? r/chemistry. [Link]

  • Fiveable. Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

  • Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. [Link]

  • Booth, H., & Everett, J. R. (1980). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259. [Link]

  • Queen Mary University of London. NMR Sample Preparation. [Link]

  • Silva, A. M., & Pinto, D. C. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry (pp. 221-257). Springer. [Link]

  • Wishart, D. S., & Sykes, B. D. (2012). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 53(3), 229-242. [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(8), 737-751. [Link]

  • Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • Idrissi, M., et al. (2006). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. The Journal of Physical Chemistry B, 110(1), 354-362. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Lima, D. P., et al. (2015). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Journal of the Brazilian Chemical Society, 26(8), 1594-1603. [Link]

  • Sarotti, A. M. (2020). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 22(13), 5142-5147. [Link]

  • Dracinsky, M., & Bour, P. (2012). Computational Analysis of Solvent Effects in NMR Spectroscopy. In Annual Reports on NMR Spectroscopy (Vol. 76, pp. 1-59). Elsevier. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • Clark, J. (2014). The origin of splitting in nmr spectra. Chemguide. [Link]

Sources

Technical Support Center: Preserving the Integrity of Brominated Compounds During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and storage of brominated compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile yet sensitive reagents. The stability of brominated compounds is paramount for reproducible experimental outcomes. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the long-term integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: My alkyl bromide has developed a yellow-brown tint. What's happening and is it still usable?

This is a classic sign of decomposition. The discoloration is often due to the formation of elemental bromine (Br₂) which is a reddish-brown liquid.[1] This process is frequently initiated by exposure to light (photodecomposition) or heat.

Causality: The carbon-bromine (C-Br) bond can be cleaved by ultraviolet (UV) light or thermal energy, leading to the formation of bromine radicals. These radicals can then combine to form Br₂. For many brominated compounds, this degradation can occur even at room temperature if they are exposed to sunlight.

Is it usable? The presence of color indicates the compound is no longer pure. The elemental bromine and other degradation byproducts can interfere with your reaction, acting as unwanted reactants or catalysts. For sensitive applications like pharmaceutical synthesis, using a discolored reagent is not recommended. For less sensitive applications, purification by distillation or column chromatography may be possible, but it's crucial to first identify the impurities.

Q2: What are the primary factors that cause brominated compounds to decompose?

There are three main environmental factors to consider:

  • Heat: Thermal energy can cause the cleavage of the C-Br bond, initiating decomposition.[2] Many brominated compounds have a limited thermal stability and can degrade even at moderately elevated temperatures. For instance, some brominated flame retardants begin to decompose at temperatures between 200-300°C, but more sensitive compounds can degrade at much lower temperatures.[2]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to break the C-Br bond, leading to the formation of free radicals and subsequent degradation. This is why many brominated compounds are sold in amber glass bottles.[3]

  • Moisture and Air (Hydrolysis and Oxidation): Water in the atmosphere can lead to hydrolysis, where the bromine atom is replaced by a hydroxyl group, forming an alcohol and hydrobromic acid (HBr).[4] Oxygen can also lead to oxidative degradation, especially in the presence of light or heat.

Q3: What is the best way to store my brominated compounds for long-term stability?

Proper storage is crucial for extending the shelf life of your brominated reagents. Here are the key recommendations:

  • Temperature: For most brominated compounds, storage in a cool, dry, and dark place is recommended.[3] Refrigeration (2-8°C) is often a good practice, especially for more reactive compounds. For very sensitive materials, storage in a freezer may be necessary. Always consult the manufacturer's Safety Data Sheet (SDS) for specific temperature recommendations.

  • Light Protection: Always store brominated compounds in amber glass bottles or other opaque containers to protect them from light.[5]

  • Inert Atmosphere: For highly sensitive or reactive brominated compounds, storing under an inert atmosphere of nitrogen or argon can prevent oxidative degradation and hydrolysis. This is particularly important for compounds that are prone to reacting with oxygen or moisture.

  • Container Choice: Use glass bottles with PTFE-lined caps.[6] Polytetrafluoroethylene (PTFE) is highly resistant to chemical attack from bromine and its byproducts. Avoid using polyethylene containers for storing elemental bromine as it can cause them to degrade.[7]

Storage Condition Recommendation Rationale
Temperature Cool (2-8°C) to cold (-20°C)Reduces the rate of thermal decomposition.
Light Amber glass or opaque containersPrevents photodecomposition by blocking UV light.[3]
Atmosphere Inert gas (Nitrogen, Argon) for sensitive compoundsPrevents oxidation and hydrolysis.
Container Glass with PTFE-lined capsEnsures chemical compatibility and prevents leaks.[6]
Q4: I suspect my brominated compound has degraded. How can I confirm this?

Visual inspection is the first step. Besides the color change mentioned earlier, other signs of decomposition include:

  • Precipitation: The formation of solid material in a liquid sample.

  • Pressure Buildup: The evolution of gaseous byproducts, such as HBr, can cause pressure to build up in the container.

  • Changes in Physical Properties: A significant change in melting point or boiling point can indicate the presence of impurities.

For a definitive assessment, analytical techniques are necessary:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile decomposition products.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about impurities.

Troubleshooting Guide

Scenario 1: Rapid degradation of an alkyl bromide in a protic solvent.

Problem: You observe the rapid formation of byproducts when your alkyl bromide is dissolved in a solvent like methanol or ethanol for an experiment.

Possible Cause: Solvolysis, a type of nucleophilic substitution reaction where the solvent acts as the nucleophile. Protic solvents can facilitate the formation of a carbocation intermediate, leading to the substitution of the bromine atom.

Troubleshooting Steps:

  • Solvent Choice: If the reaction chemistry allows, switch to an aprotic solvent (e.g., THF, DCM, acetonitrile).

  • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of solvolysis.

  • pH Control: The presence of acidic impurities can catalyze hydrolysis. Ensure your solvent is neutral and dry.

Scenario 2: An unexpected elimination reaction occurs during storage or reaction setup.

Problem: You are trying to perform a substitution reaction, but the major product is an alkene.

Possible Cause: Dehydrobromination, an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbon atoms. This is often promoted by bases.

Preventative Measures:

  • Avoid Basic Conditions: Be mindful of the pH of your reaction mixture. If possible, run the reaction under neutral or slightly acidic conditions.

  • Use Non-Nucleophilic Bases: If a base is required, consider a sterically hindered, non-nucleophilic base to favor deprotonation without promoting substitution.

  • Storage: Ensure the compound is stored away from any basic contaminants.

Visualizing Decomposition Pathways

The following diagram illustrates the common degradation pathways for a generic alkyl bromide.

DecompositionPathways cluster_products Decomposition Products AlkylBromide Alkyl Bromide (R-Br) Alcohol Alcohol (R-OH) AlkylBromide->Alcohol Hydrolysis Alkene Alkene AlkylBromide->Alkene Dehydrobromination ElementalBromine Elemental Bromine (Br₂) AlkylBromide->ElementalBromine Photodecomposition / Thermal Decomposition Heat Heat Light Light (UV) Moisture Moisture (H₂O) Moisture->Alcohol Base Base Base->Alkene HBr Hydrogen Bromide (HBr) Alcohol->HBr forms Alkene->HBr forms

Caption: Common decomposition pathways for alkyl bromides.

Troubleshooting Workflow

If you suspect your brominated compound has degraded, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Suspected Decomposition VisualInspection Visual Inspection (Color change, precipitate?) Start->VisualInspection NoSigns No Visual Signs VisualInspection->NoSigns No Signs Decomposition Signs Present VisualInspection->Signs Yes Proceed Proceed with Caution (Run small scale test reaction) NoSigns->Proceed Analytical Perform Analytical Tests (GC-MS, LC-MS, NMR) Signs->Analytical Confirm Decomposition Confirmed? Analytical->Confirm Purify Purify if Possible (Distillation, Chromatography) Confirm->Purify Yes Discard Discard and Use New Reagent Confirm->Discard No (Pure) Purify->Discard Purification Fails

Caption: A workflow for troubleshooting suspected decomposition.

Chemical Incompatibility

Storing brominated compounds with incompatible chemicals can lead to rapid decomposition and potentially hazardous situations.

Key Incompatibilities:

  • Strong Oxidizing Agents: Can react violently.

  • Strong Bases: Can induce dehydrobromination.

  • Reactive Metals: Such as aluminum or magnesium, can react vigorously.

  • Ammonia, Acetylene, and other reactive organic compounds: Can lead to explosive reactions.[1]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials and store your brominated compounds in a separate, well-ventilated area away from these substances.[10]

References

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 389-401.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from [Link]

  • Mill, T. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules, 28(12), 4785. Retrieved from [Link]

  • López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A, 1216(3), 425-435. Retrieved from [Link]

  • Anonymous. (2025, August 27). How to prevent the degradation of Br - SBS during storage? [Blog post]. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, March 29). Single Use Bromine Storage. Retrieved from [Link]

  • PYG Lifesciences. (2025, May 20). How to Determine Shelf Life of Bromo-OTBN. Retrieved from [Link]

  • ICL-IP. (2016). BROMINE SAFETY HANDBOOK. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Organic Process Research & Development. (2007). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 11(5), 858-862. Retrieved from [Link]

  • O'Brien, S. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 1-Chloro-1,2-dibromo-2-fluoropropane. This document is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this highly halogenated propane derivative. We will explore the root causes of its poor solubility and provide validated, step-by-step strategies to achieve homogeneous solutions and dispersions for your experimental needs.

Section 1: Frequently Asked Questions - Understanding the Compound

This section addresses the fundamental physicochemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane that govern its behavior in various media.

Q1: What are the key physicochemical properties of 1-Chloro-1,2-dibromo-2-fluoropropane that influence its solubility?

1-Chloro-1,2-dibromo-2-fluoropropane (C₃H₄Br₂ClF) is a complex halogenated alkane.[1][2][3] While specific experimental data for this exact molecule is sparse, its structure allows us to infer its properties based on well-established chemical principles for haloalkanes.[4]

  • High Molecular Weight: The presence of two heavy bromine atoms, one chlorine, and one fluorine atom gives it a significant molecular weight (approx. 254.32 g/mol ).[1][2]

  • Polarity: Despite the presence of electronegative halogens, the molecule's overall symmetry and the bulky, electron-rich bromine and chlorine atoms result in a largely nonpolar or very weakly polar character. The C-F, C-Cl, and C-Br bonds have dipoles, but in such a substituted molecule, they may partially cancel each other out, reducing the net molecular dipole moment.

  • Intermolecular Forces: The dominant intermolecular forces are van der Waals forces (specifically London dispersion forces), which increase with molecular size and the number of electrons.[4] It lacks the ability to donate hydrogen bonds and is a very weak hydrogen bond acceptor.

  • Hydrophobicity: Due to its nonpolar nature and inability to form hydrogen bonds with water, the compound is expected to be highly hydrophobic and thus poorly soluble in aqueous solutions.[4][5][6]

Q2: Why is this compound so poorly soluble in aqueous media?

The principle of "like dissolves like" is the primary reason. Water is a highly polar solvent that forms strong, extensive hydrogen bond networks.[4] To dissolve a substance, water molecules must break their existing hydrogen bonds to form new interactions with the solute.

1-Chloro-1,2-dibromo-2-fluoropropane cannot participate in hydrogen bonding and has a nonpolar character.[4][6] Consequently, the energy required to break the water-water hydrogen bonds is much greater than the energy released when new, weak van der Waals attractions are formed between the haloalkane and water molecules. This unfavorable energy balance results in very low aqueous solubility.[4] It is, however, expected to be more soluble in non-polar organic solvents.[5][6]

Section 2: Troubleshooting and Solubilization Strategies

This section provides practical, step-by-step solutions to common solubility problems encountered in the lab.

Q3: I'm observing phase separation or undissolved material in my reaction. What are my immediate troubleshooting steps?

When faced with insolubility, a systematic approach is crucial. The following workflow helps diagnose the issue and select an appropriate solubilization strategy.

G start Insolubility Observed (Phase Separation / Precipitate) q1 Is the primary solvent aqueous or organic? start->q1 aqueous_path Aqueous q1->aqueous_path Aqueous organic_path Organic q1->organic_path Organic q2_aqueous Is a small amount of organic solvent tolerable? aqueous_path->q2_aqueous q2_organic Is the current solvent polar or non-polar? organic_path->q2_organic cosolvent Strategy: Use Co-solvents (e.g., DMSO, Ethanol, PEG) q2_aqueous->cosolvent Yes surfactant Strategy: Use Surfactants (e.g., Tween 80, Triton X-100) for micellar solubilization q2_aqueous->surfactant No (or if co-solvent fails) change_solvent Strategy: Switch Solvent (Match polarity to solute, e.g., use Hexane, Toluene, CCl4) q2_organic->change_solvent Polar (e.g., Acetonitrile) cosolvent_org Strategy: Use Co-solvents (e.g., THF in Hexane) to create a miscible blend q2_organic->cosolvent_org Non-polar (but still immiscible) microemulsion Strategy: Form a Microemulsion (High concentration needed) surfactant->microemulsion High payload needed

Caption: Decision workflow for selecting a solubilization strategy.

Q4: How can I use co-solvents to improve solubility in an aqueous reaction?

Co-solvency is a powerful technique where a water-miscible organic solvent is added to water to reduce the overall polarity of the solvent system.[7][8] This "polarity reduction" makes the aqueous phase more hospitable to nonpolar solutes like 1-Chloro-1,2-dibromo-2-fluoropropane, potentially increasing its solubility by several orders of magnitude.[8][9]

Commonly Used Co-solvents for Hydrophobic Compounds:

Co-solvent Polarity Index Key Advantages Typical Starting % (v/v)
Dimethyl Sulfoxide (DMSO) 7.2 High solubilizing power for many compounds; aprotic. 1-10%
Ethanol 5.2 Biologically compatible; volatile and easy to remove.[7][10] 5-20%
Propylene Glycol (PG) 6.8 Low volatility; often used in pharmaceutical formulations.[7][10] 10-40%

| Polyethylene Glycol (PEG 400) | - | Low toxicity; high capacity for hydrophobic drugs.[7] | 10-50% |

Experimental Protocol: Co-solvent Method

  • Preparation: Prepare a concentrated stock solution of 1-Chloro-1,2-dibromo-2-fluoropropane in your chosen pure co-solvent (e.g., 100 mg/mL in DMSO).

  • Solubilization: Ensure the compound is fully dissolved in the co-solvent first. Gentle vortexing or sonication may be required.

  • Titration: Add the stock solution dropwise into the vigorously stirring aqueous buffer or media.

  • Observation: Monitor for any signs of precipitation (cloudiness). The final concentration of the co-solvent should be kept as low as possible while maintaining the solubility of your compound.

  • Control: Always run a parallel control experiment containing the same final concentration of the co-solvent to account for any effects the solvent itself may have on your system.

Q5: When should I consider using surfactants? What is the mechanism?

Surfactants should be considered when co-solvents are not viable (e.g., in sensitive biological assays where organic solvents are toxic) or when they fail to provide sufficient solubility.

Mechanism: Micellar Solubilization Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a nonpolar (hydrophobic) tail.[11] In water, above a specific concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[12][13] The hydrophobic tails form a core, creating a nonpolar microenvironment, while the hydrophilic heads face the outer aqueous phase.[14][15] Poorly soluble, nonpolar compounds like 1-Chloro-1,2-dibromo-2-fluoropropane can partition into this hydrophobic core, allowing them to be effectively dispersed and "solubilized" in the bulk aqueous solution.[12][15]

Sources

Scaling up the synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 1-Chloro-1,2-dibromo-2-fluoropropane. This molecule, a complex halogenated propane, presents unique synthetic challenges due to the specific arrangement of four different halogen atoms on a three-carbon backbone. Its potential applications as a specialty solvent, a refrigerant, or an intermediate in the synthesis of pharmaceuticals and agrochemicals necessitate a robust, safe, and scalable manufacturing process.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting solutions to navigate the complexities of this synthesis, from bench-scale experiments to industrial production. We will focus on a proposed, chemically sound synthesis pathway and address the critical aspects of process optimization, impurity control, and operational safety.

Proposed Synthesis Pathway: An Overview

The most logical and controllable route to synthesize 1-Chloro-1,2-dibromo-2-fluoropropane (IUPAC Name: 1,2-dibromo-1-chloro-2-fluoropropane)[1] is via the electrophilic addition of bromine (Br₂) to the double bond of a suitable fluorinated and chlorinated propene precursor. We have selected 1-chloro-2-fluoropropene as the logical starting material.

The core reaction is as follows:

CH₃-CF=CHCl + Br₂ → CH₃-CF(Br)-CH(Cl)(Br)

This reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion. The regioselectivity and stereoselectivity of this addition are critical control points that will be addressed in the subsequent sections.

Below is a high-level overview of the entire workflow, from reactant preparation to final product purification.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Purification cluster_final Phase 4: Final Product Reactant_Prep Reactant Staging (1-chloro-2-fluoropropene, Bromine) Solvent_Prep Solvent Selection & Degassing (e.g., DCM, CCl4) Reaction Controlled Bromination (-10°C to 0°C) Solvent_Prep->Reaction Charge Reactor Monitoring In-Process Monitoring (GC, TLC) Reaction->Monitoring Quenching Reaction Quenching (Sodium Thiosulfate Solution) Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Transfer to Separatory Funnel Washing Aqueous Washes (H₂O, Brine) Extraction->Washing Drying Drying of Organic Phase (Na₂SO₄ or MgSO₄) Washing->Drying Purification Fractional Distillation (Under Reduced Pressure) Drying->Purification QC Quality Control & Analysis (NMR, GC-MS, Purity Assay) Purification->QC Collect Fractions Packaging Packaging & Storage QC->Packaging Low_Yield_Troubleshooting Start Problem: Low Yield Check_Reaction Was the reaction complete? Start->Check_Reaction Check_Workup Were there losses during workup? Check_Reaction->Check_Workup Yes Incomplete Cause: Incomplete Reaction - Insufficient reaction time - Low temperature - Impure reagents Check_Reaction->Incomplete No Check_Purity Is the crude product pure? Check_Workup->Check_Purity No Emulsion Cause: Emulsion during extraction - Inefficient phase separation Check_Workup->Emulsion Yes Impure Cause: Side Reactions - Water contamination (hydrin) - High temp (radical byproducts) Check_Purity->Impure No Final_Loss Cause: Loss during purification - Product decomposition - Inefficient distillation Check_Purity->Final_Loss Yes Solution_Incomplete Solution: - Increase reaction time - Allow temp. to rise slightly - Verify reagent purity Incomplete->Solution_Incomplete Solution_Emulsion Solution: - Add more brine - Centrifuge if necessary - Allow layers to separate longer Emulsion->Solution_Emulsion Solution_Impure Solution: - Use anhydrous conditions - Maintain strict temp. control - Optimize purification Impure->Solution_Impure Solution_Final_Loss Solution: - Use high vacuum for distillation - Ensure apparatus is efficient - Neutralize crude product before heating Final_Loss->Solution_Final_Loss Scale_Up_Logic Start Lab Protocol Successful Thermo Characterize Reaction Thermochemistry (DSC, RC1 Calorimetry) Start->Thermo Hazards Conduct Process Hazard Analysis (PHA) (HAZOP Study) Thermo->Hazards Materials Select Reactor & Materials (Glass-Lined Steel, Hastelloy) Hazards->Materials Automation Design Automated Control System (Temp, Dosing, Quench) Materials->Automation Waste Plan Waste & Off-Gas Treatment (Scrubber, Neutralization) Automation->Waste Pilot Pilot Plant Run (10-100x Scale) Waste->Pilot Validation Validate Process & Product Specs Pilot->Validation Production Full-Scale Production Validation->Production

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated Propanes: 1-Chloro-1,2-dibromo-2-fluoropropane vs. 1,2-dibromo-3-chloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of halogenated aliphatic hydrocarbons is a cornerstone of molecular design. The strategic placement of different halogen atoms on a simple carbon scaffold can dramatically alter the propensity of a molecule to undergo substitution or elimination reactions, thereby dictating its utility as a synthetic intermediate. This guide provides an in-depth comparative analysis of the reactivity of two such molecules: 1-Chloro-1,2-dibromo-2-fluoropropane and the well-studied 1,2-dibromo-3-chloropropane (DBCP).

While extensive experimental data exists for DBCP, a compound historically used as a soil fumigant, there is a notable absence of published experimental reactivity studies for 1-Chloro-1,2-dibromo-2-fluoropropane in the current scientific literature. Therefore, this guide will first present the established reactivity profile of DBCP, supported by experimental findings. Subsequently, it will offer a comprehensive theoretical analysis of the anticipated reactivity of 1-Chloro-1,2-dibromo-2-fluoropropane, grounded in the fundamental principles of organic chemistry and the known electronic and steric effects of fluorine substitution.

Executive Summary: A Tale of Two Halogenation Patterns

The primary distinction in the reactivity of these two compounds arises from the nature and position of the halogen substituents. 1,2-dibromo-3-chloropropane features bromine and chlorine atoms on a propane chain, with the chlorine on a primary carbon and the bromines on adjacent primary and secondary carbons. In contrast, 1-Chloro-1,2-dibromo-2-fluoropropane is a polyhalogenated alkane with all four different halogens (if we consider the methyl group's hydrogen) on a three-carbon chain, including a highly electronegative fluorine atom. This seemingly subtle difference is predicted to have profound consequences for their reaction kinetics and mechanistic pathways.

Physical and Chemical Properties: A Comparative Overview

A molecule's reactivity is intrinsically linked to its physical and chemical properties. The following table summarizes the available data for both compounds.

Property1,2-dibromo-3-chloropropane (DBCP)1-Chloro-1,2-dibromo-2-fluoropropane
Molecular Formula C₃H₅Br₂ClC₃H₄Br₂ClF
Molecular Weight 236.33 g/mol 254.32 g/mol [1]
Appearance Colorless to amber liquid with a pungent odor[2]No experimental data available
Boiling Point 196 °C[2]No experimental data available
Melting Point 6 °CNo experimental data available
Density 2.093 g/cm³ at 20 °CNo experimental data available
Solubility in Water 1.23 g/L at 20 °CNo experimental data available
CAS Number 96-12-8885276-04-0[1]

Reactivity Profile of 1,2-dibromo-3-chloropropane (DBCP)

DBCP is a versatile substrate that can undergo both nucleophilic substitution and elimination reactions, depending on the reaction conditions.

Nucleophilic Substitution Reactions

The carbon-halogen bonds in DBCP are susceptible to attack by nucleophiles. The reactivity of the different C-X bonds is influenced by both the nature of the halogen and the substitution of the carbon atom. The C-Br bonds are generally more reactive than the C-Cl bond in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion compared to the chloride ion.

The primary chlorine at the C-3 position is susceptible to Sₙ2 reactions with strong, unhindered nucleophiles. The secondary bromine at the C-2 position can undergo both Sₙ1 and Sₙ2 reactions, depending on the nucleophile and solvent polarity. The primary bromine at the C-1 position is also a site for Sₙ2 attack.

Elimination Reactions

As a vicinal dihalide, DBCP can undergo dehydrohalogenation in the presence of a strong base to form alkenes.[3] The elimination can proceed via an E2 mechanism, where a proton and a halide are removed in a concerted step. The regioselectivity of the elimination will be influenced by the stability of the resulting alkene (Zaitsev's rule) and the steric hindrance around the abstractable protons. Double dehydrohalogenation to form an alkyne is also a possibility with a sufficiently strong base.

Theoretical Reactivity Profile of 1-Chloro-1,2-dibromo-2-fluoropropane

In the absence of direct experimental data, we can predict the reactivity of 1-Chloro-1,2-dibromo-2-fluoropropane based on the well-established electronic and steric effects of its constituent halogens, particularly fluorine.

The Influence of Fluorine on Reactivity

The introduction of a fluorine atom onto the carbon backbone is expected to significantly modulate the reactivity of the molecule in several ways:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) will decrease the electron density on the adjacent carbon atoms. This will make the carbon atoms more electrophilic and potentially more susceptible to nucleophilic attack.

  • Bond Strength: The carbon-fluorine bond is exceptionally strong, making the fluoride ion a very poor leaving group in nucleophilic substitution reactions.[4] Therefore, direct substitution of the fluorine atom is highly unlikely under typical Sₙ1 or Sₙ2 conditions.

  • Steric Hindrance: While fluorine is the smallest halogen, the presence of multiple halogens on adjacent carbons can create significant steric congestion, potentially hindering the backside attack required for an Sₙ2 reaction.

  • Carbocation Stability: In a potential Sₙ1 reaction, the strong electron-withdrawing nature of the fluorine atom would destabilize an adjacent carbocation, making the Sₙ1 pathway less favorable at the carbon bearing the fluorine.

Predicted Reactivity in Nucleophilic Substitution

Given the properties of the C-F bond, nucleophilic substitution is most likely to occur at the carbon atoms bearing bromine and chlorine. The C-Br bonds are expected to be more labile than the C-Cl bond. However, the strong inductive effect of the vicinal fluorine atom will influence the electrophilicity of the carbon atoms at C-1 and C-2. The carbon at C-1, bonded to both chlorine and bromine, will be highly electron-deficient and a prime target for nucleophilic attack. The reaction would likely proceed via an Sₙ2 mechanism, with the bromide ion being the better leaving group.

Predicted Reactivity in Elimination Reactions

The presence of the fluorine atom will also influence the acidity of the neighboring protons, which is a key factor in E2 elimination reactions. The electron-withdrawing fluorine atom will increase the acidity of the proton on the methyl group, making it more susceptible to abstraction by a base. Therefore, elimination of HBr or HCl could be a significant reaction pathway. The formation of a double bond between C-1 and C-2 would result in a haloalkene.

Proposed Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the comparative reactivity of these two compounds, a series of well-established experimental protocols could be employed.

Comparative Nucleophilic Substitution Rate Study

Objective: To qualitatively and quantitatively compare the rates of nucleophilic substitution of the two compounds.

Methodology:

  • Qualitative Analysis (Silver Nitrate Test):

    • Prepare equimolar solutions of 1,2-dibromo-3-chloropropane and 1-Chloro-1,2-dibromo-2-fluoropropane in ethanol.

    • Add an ethanolic solution of silver nitrate to each solution simultaneously.

    • Observe the rate of formation of a silver halide precipitate. The time taken for the precipitate to appear is an indication of the relative reactivity towards solvolysis (an Sₙ1-type reaction).

  • Quantitative Analysis (Kinetic Study):

    • React each compound with a standardized solution of a nucleophile (e.g., sodium iodide in acetone for an Sₙ2 reaction).

    • Monitor the disappearance of the reactant or the appearance of the product over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Determine the rate constants for the reactions to obtain a quantitative comparison of reactivity.

Comparative Elimination Reaction Study

Objective: To compare the propensity of the two compounds to undergo elimination reactions and to identify the major products.

Methodology:

  • React each compound with a strong, non-nucleophilic base (e.g., potassium tert-butoxide in tert-butanol).

  • Analyze the product mixture using GC-MS to identify the alkenes formed and determine their relative ratios.

  • This will provide insight into the regioselectivity and stereoselectivity of the elimination reactions for each substrate.

Visualizing the Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate the potential reaction pathways for both compounds.

G cluster_DBCP 1,2-dibromo-3-chloropropane (DBCP) Reactivity DBCP Br-CH2-CH(Br)-CH2-Cl SN2_Cl Sₙ2 at C-3 (Strong Nucleophile) DBCP->SN2_Cl Nu⁻ SN_Br Sₙ1/Sₙ2 at C-1, C-2 (Good Leaving Group) DBCP->SN_Br Nu⁻ E2 E2 Elimination (Strong Base) DBCP->E2 Base Alkene Halogenated Alkenes E2->Alkene

Caption: Potential reaction pathways for 1,2-dibromo-3-chloropropane.

G cluster_F_Compound Predicted Reactivity of 1-Chloro-1,2-dibromo-2-fluoropropane F_Compound CH3-C(F)(Br)-CH(Cl)Br SN2_Br_Cl Sₙ2 at C-1 (Most Electrophilic Carbon) F_Compound->SN2_Br_Cl Nu⁻ No_SN_F Sₙ at C-2 Unlikely (Strong C-F bond, Poor Leaving Group) F_Compound->No_SN_F Highly Unfavorable E2_H E2 Elimination (Acidic Methyl Protons) F_Compound->E2_H Base Haloalkene Fluorinated Haloalkene E2_H->Haloalkene

Caption: Predicted reaction pathways for 1-Chloro-1,2-dibromo-2-fluoropropane.

Conclusion

The comparative reactivity of 1-Chloro-1,2-dibromo-2-fluoropropane and 1,2-dibromo-3-chloropropane presents a compelling case study in the influence of halogen substitution on the chemical behavior of aliphatic compounds. While DBCP exhibits a well-documented propensity for both nucleophilic substitution and elimination reactions, the introduction of a fluorine atom in 1-Chloro-1,2-dibromo-2-fluoropropane is predicted to significantly alter its reactivity profile. The strong inductive effect and the robust C-F bond are expected to deactivate the fluorinated carbon towards substitution while potentially enhancing the acidity of neighboring protons, favoring elimination pathways.

For researchers and drug development professionals, understanding these predicted differences is crucial for the rational design of synthetic routes and the development of novel molecules with tailored reactivity. While this guide provides a thorough theoretical framework, it also underscores the critical need for experimental studies on 1-Chloro-1,2-dibromo-2-fluoropropane to validate these predictions and unlock its full potential as a synthetic building block.

References

  • PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information.
  • Smith, J. G. (2020). Organic Chemistry (6th ed.).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • PubChem. (n.d.). 1-Chloro-1,2-dibromo-2-fluoropropane. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link][4]

  • INCHEM. (2018). 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from [Link][2]

  • Filo. (2025, November 12). Methods of preparation of Alkynes: By dehydrohalogenation of vicinal. Retrieved from a valid URL.[3]

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Validation of analytical methods for the quantification of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive comparison of analytical methodologies for the quantification of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), a volatile anesthetic. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. The principles and protocols detailed herein are grounded in internationally recognized guidelines, ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative for Validated Halothane Quantification

Halothane, while historically significant, necessitates precise quantification in various matrices for both clinical monitoring and toxicological assessment. The development and validation of analytical methods are not merely procedural formalities; they are the cornerstones of data reliability. A validated method ensures that the obtained results are accurate, reproducible, and fit for the intended purpose. This guide will explore and compare the predominant analytical techniques for Halothane quantification, with a focus on the practical application of validation principles.

The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as directives from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended use.[8][9]

Comparative Analysis of Quantification Methodologies

The choice of analytical technique for Halothane is primarily dictated by the sample matrix, required sensitivity, and the intended application. Gas Chromatography (GC) is the most prevalent and well-suited technique for volatile compounds like Halothane.[10][11][12] While High-Performance Liquid Chromatography (HPLC) can be adapted, it is generally less direct for such volatile analytes.[13]

Gas Chromatography (GC)

GC is the method of choice for determining Halothane concentrations in various samples, including biological fluids and air.[10][14] The technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

Causality Behind Experimental Choices:

  • Detector Selection: The choice of detector is critical for sensitivity and linearity.

    • Flame Ionization Detector (FID): While widely used, FID can exhibit a non-linear response for halogenated compounds like Halothane at certain concentrations.[15]

    • Katharometer (Thermal Conductivity Detector - TCD): This detector is often preferred for gaseous Halothane analysis as it provides a more linear response over a wider concentration range.[15]

    • Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds and is suitable for trace-level analysis.

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) offers the highest specificity and sensitivity, allowing for unambiguous identification and quantification.[16][17] This is particularly valuable in complex matrices where interferences are likely.

  • Column Selection: A non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, is typically effective for resolving Halothane from other volatile components.

  • Sample Introduction: For biological samples, headspace sampling is a common and efficient technique. Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free alternative that can enhance sensitivity and reduce sample preparation time.[16][17]

High-Performance Liquid Chromatography (HPLC)

While not the primary choice for volatile anesthetics, HPLC methods have been developed, particularly for the quantification of non-volatile stabilizers like thymol in Halothane preparations.[13] For Halothane itself, derivatization would be necessary to render it suitable for HPLC analysis, a process that adds complexity and potential for error. Given the direct and efficient nature of GC for this analyte, HPLC is generally not the preferred method for Halothane quantification.

Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following section outlines the validation of a GC-MS method for the quantification of Halothane in a biological matrix (e.g., blood), adhering to ICH Q2(R2) guidelines.[2][3][6]

Validation Parameters and Acceptance Criteria

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9] The core validation parameters are summarized in the table below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components.[18]No significant interference at the retention time of Halothane from endogenous matrix components, metabolites, or other co-administered drugs. Peak purity should be confirmed by MS.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range.[18]Correlation coefficient (r²) ≥ 0.99. The range should encompass the expected concentrations in the samples.[16][17]
Accuracy To determine the closeness of the measured value to the true value.[18]Mean recovery of 85-115% at three concentration levels (low, medium, high).[19]
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[18]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantitation).[19]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3:1.[20]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy.[21]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]No significant change in results when parameters like GC oven temperature, carrier gas flow rate, or sample incubation time are slightly varied.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Experimental Workflow and Protocols

The following diagrams and protocols illustrate the key stages of a typical GC-MS method validation for Halothane.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation A Spike Blank Matrix with Halothane Standards B Prepare Calibration Standards & QC Samples A->B C Headspace Incubation B->C Transfer to Headspace Vials D HS-SPME Extraction C->D E GC Injection & Separation D->E F MS Detection (SIM/Scan Mode) E->F G Data Acquisition F->G H Assess Specificity G->H I Determine Linearity & Range G->I J Evaluate Accuracy & Precision G->J K Calculate LOD & LOQ G->K L Test Robustness G->L M Evaluate Stability G->M

Caption: Workflow for GC-MS method validation of Halothane.

  • Primary Stock Solution: Prepare a stock solution of Halothane in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution.

  • Spiking: Spike a known volume of blank biological matrix (e.g., drug-free blood) with the working standard solutions to create a set of calibration standards covering the desired concentration range (e.g., 0.1 to 100 µg/mL).

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate stock solution to ensure independence.

Trustworthiness: The use of a separately prepared stock solution for QC samples provides an independent check on the accuracy of the calibration curve.

  • Sample Preparation: Place an aliquot of the prepared standard, QC, or unknown sample into a headspace vial. Add any necessary matrix modifiers (e.g., salts to increase volatility).

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a defined period (e.g., 45 minutes) to allow for equilibration of Halothane between the sample and the headspace.[16]

  • Extraction: Expose a SPME fiber to the headspace for a fixed time to adsorb the volatile analytes.

  • Desorption and Injection: Retract the fiber and insert it into the hot GC injection port, where the adsorbed Halothane is thermally desorbed onto the GC column.

  • GC Separation: Utilize a temperature program to separate Halothane from other volatile components.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of Halothane.

Expertise & Experience: The choice of incubation temperature and time is a critical parameter that must be optimized to ensure complete and reproducible partitioning of the analyte into the headspace.

G cluster_params Core Validation Parameters Method Development Method Development Specificity Specificity Method Development->Specificity Method Validation Method Validation Routine Use Routine Use Method Validation->Routine Use Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOQ->Method Validation

Caption: Interdependence of core analytical validation parameters.

Data Summary and Comparison

The performance of different GC detector systems for Halothane quantification can be summarized as follows:

DetectorLinearitySensitivitySpecificityTypical Application
TCD (Katharometer) ExcellentLowLowHigh concentration gaseous samples
FID Moderate (can be non-linear)ModerateLowGeneral purpose, requires careful calibration
ECD GoodHighHigh (for halogenated compounds)Trace analysis of environmental samples
MS ExcellentVery HighVery HighConfirmatory analysis, complex matrices

Conclusion

The validation of an analytical method for the quantification of Halothane is a critical exercise to ensure data integrity. Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS) and utilizing a headspace sample introduction technique, provides the most robust, sensitive, and specific methodology. A thorough validation process, guided by ICH, FDA, and EMA principles, must be conducted to demonstrate that the method is fit for its intended purpose.[1][4][6] This involves a systematic evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness. By adhering to these principles and employing sound experimental design, researchers and drug development professionals can generate high-quality, reliable data for their applications.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Macdonald, I., & Mackenzie, J. E. (n.d.). HALOTHANE 0.2^% ANALYSIS BY GAS CHROMATOGRAPHY. British Journal of Anaesthesia. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2000). Rapid Analysis of Halothane in Biological Samples using Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Bencsáth, F. A., Drysch, K., & Weichardt, H. (1980). [Infrared spectrometry and gas chromatography for determination of halothane in operation rooms]. Anaesthesist, 29(1), 30-8. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of common anaesthetic agents. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Maiorino, R. M., Gandolfi, A. J., & Sipes, I. G. (1980). Gas-chromatographic method for the halothane metabolites, trifluoroacetic acid and bromide, in biological fluids. Journal of analytical toxicology, 4(5), 250-254. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Determination of Halothane Levels in Hospital Operating Theatres. Retrieved from [Link]

  • Semantic Scholar. (1996). Analysis of anaesthetic gas mixtures of halothane (isoflurane or enflurane), N2O, air and CO2 by dual column gas-solid chromatography. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Enflurane and Halothane. Retrieved from [Link]

  • PubMed. (n.d.). Determination of thymol in halothane anaesthetic preparations by high-performance liquid chromatography. Retrieved from [Link]

  • OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]

  • GTFCh. (2009, June 1). Requirements for the validation of analytical methods. Retrieved from [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]

  • HALO® Technical Resources. (n.d.). HPLC Information & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Halothane in Biological Samples using Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry--A Case of a Double Homicide. Retrieved from [Link]

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A Comparative Analysis of C-Br and C-Cl Bond Dissociation Energies in Halogenated Propanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bond Strength in Molecular Design

In the intricate world of chemical synthesis and drug development, the reactivity of a molecule is paramount. A key determinant of this reactivity is the strength of its chemical bonds, quantified by the Bond Dissociation Energy (BDE). The BDE is the standard enthalpy change required to break a specific bond through homolysis, resulting in two radical fragments.[1] A thorough understanding of BDEs allows scientists to predict reaction outcomes, design more efficient synthetic pathways, and fine-tune the metabolic stability of drug candidates.

This guide provides an in-depth comparison of the C-Br and C-Cl bond dissociation energies in halogenated propanes. By examining experimental data and the underlying physicochemical principles, we aim to provide a clear framework for researchers leveraging these common alkyl halides in their work.

Comparative Bond Dissociation Energies: A Quantitative Look

The strength of a carbon-halogen (C-X) bond is not static; it is influenced by the identity of the halogen and its position on the alkyl chain. The following table summarizes experimentally derived BDEs for the C-Cl and C-Br bonds in 1- and 2-halopropanes.

CompoundBond TypePositionBDE (kcal/mol)BDE (kJ/mol)
1-Chloropropane C-ClPrimary84351
2-Chloropropane C-ClSecondary82343
1-Bromopropane C-BrPrimary71297
2-Bromopropane C-BrSecondary68285[2]

Note: Values are sourced from various standard reference databases and literature. Minor variations may exist between different experimental methods.

The data clearly illustrates two fundamental trends:

  • C-Cl bonds are significantly stronger than C-Br bonds in analogous positions.

  • Bonds at a secondary carbon are weaker than those at a primary carbon for both chlorine and bromine.

Unpacking the Data: Core Principles Governing C-X Bond Strength

The observed differences in BDEs are not arbitrary but are governed by fundamental principles of atomic structure and stability. Understanding these factors is crucial for predicting the behavior of more complex halogenated molecules.

The Influence of the Halogen

The primary driver for the difference in strength between C-Cl and C-Br bonds is the nature of the halogen atom itself.

  • Electronegativity and Bond Polarity: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond compared to the C-Br bond, contributing to its strength.[3]

  • Atomic Radius and Bond Length: Bromine is a larger atom than chlorine.[4] This results in a longer C-Br bond distance. As bond length increases, the orbital overlap between the carbon and halogen atoms weakens, making the bond easier to break and thus lowering its BDE.[5][6]

The Influence of Halogen Position

The stability of the resulting radical after homolytic cleavage plays a critical role in determining the bond strength.

  • Radical Stability: The cleavage of a C-X bond in 2-halopropane yields a secondary propyl radical, whereas cleavage in 1-halopropane yields a primary propyl radical. Secondary radicals are more stable than primary radicals due to hyperconjugation—the stabilizing interaction of electrons in adjacent C-H bonds with the partially filled p-orbital of the radical center.

  • Energy Requirement: Because the secondary radical product is more stable (at a lower energy state), less energy is required to reach the transition state for bond cleavage. This translates directly to a lower BDE for the C-X bond at a secondary position compared to a primary position.

The interplay of these factors can be visualized as follows:

BDE_Factors cluster_halogen Halogen Identity cluster_position Carbon Position BDE C-X Bond Dissociation Energy Electronegativity Electronegativity (Cl > Br) BDE->Electronegativity Higher EN increases BDE AtomicRadius Atomic Radius / Bond Length (Br > Cl) BDE->AtomicRadius Longer bond decreases BDE RadicalStability Resulting Radical Stability (Secondary > Primary) BDE->RadicalStability Higher stability decreases BDE

Caption: Factors influencing C-X bond dissociation energy.

Experimental Determination of Bond Dissociation Energies

A variety of experimental and theoretical methods are employed to determine BDEs. Each technique offers unique advantages and is chosen based on the specific molecule and desired accuracy.

Key Experimental Techniques
  • Radical Kinetics: This method involves studying the kinetics of radical reactions in the gas phase. By measuring the activation energy for a reaction involving the homolytic cleavage of the bond , the BDE can be determined.[7]

  • Photoacoustic Calorimetry (PAC): PAC is a powerful technique for measuring BDEs directly in solution.[8] It measures the heat released when a bond is broken by a pulse of light. The absorbed light energy that is not converted into heat corresponds to the energy used to break the bond.[2][9]

  • Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations have become invaluable for predicting BDEs.[10] These methods model the electronic structure of the molecule and its radical fragments to calculate the energy difference, providing results that often agree well with experimental values.[11]

Protocol Spotlight: Photoacoustic Calorimetry (PAC)

PAC provides a direct measurement of reaction enthalpies in solution, making it highly relevant for professionals in drug development who are often concerned with reactions in biological media.

Experimental Workflow for PAC

  • Sample Preparation: A dilute solution of the halogenated propane and a photoinitiator in a suitable solvent is prepared. A reference sample that converts all absorbed light into heat is also prepared for calibration.

  • Laser Pulse Initiation: The sample is irradiated with a nanosecond laser pulse of a specific wavelength. The energy of the laser is precisely measured. The photoinitiator absorbs the light and initiates the homolytic cleavage of the C-X bond.

  • Acoustic Wave Generation: The energy from the laser pulse that is not used to break the bond is released as heat, causing rapid, localized thermal expansion of the solvent. This expansion generates a pressure or acoustic wave.[9]

  • Detection: A sensitive piezoelectric transducer (a microphone) detects the acoustic wave. The amplitude of the resulting electrical signal is proportional to the amount of heat released.

  • Data Analysis: The signal from the sample is compared to the signal from the reference compound. The difference allows for the calculation of the energy consumed in the bond-breaking reaction, which, when corrected for the reaction's quantum yield, gives the bond dissociation enthalpy.

The following diagram illustrates the PAC workflow:

PAC_Workflow Start Sample & Reference Prep Laser Pulsed Laser Irradiation Start->Laser Excite Acoustic Acoustic Wave Generation Laser->Acoustic Heat Release Detect Transducer Detection Acoustic->Detect Pressure Wave Analyze Signal Analysis & BDE Calculation Detect->Analyze Signal End Result: BDE Analyze->End

Caption: Experimental workflow for Photoacoustic Calorimetry.

Implications for Chemical Reactivity and Drug Development

The direct consequence of the C-Br bond's lower BDE is the higher reactivity of brominated propanes compared to their chlorinated counterparts in reactions involving C-X bond cleavage.

  • Nucleophilic Substitution: In SN1 and SN2 reactions, the C-X bond is broken. Because the C-Br bond is weaker and bromine is a better leaving group, 1-bromopropane and 2-bromopropane will typically react faster than 1-chloropropane and 2-chloropropane under identical conditions.

  • Radical Reactions: In processes initiated by light or radical initiators, the weaker C-Br bond will cleave preferentially, making brominated compounds more suitable substrates for radical-mediated transformations.

  • Drug Metabolism: For drug development professionals, the strength of a C-X bond can influence a compound's metabolic stability. A molecule with a weaker C-Br bond might be more susceptible to metabolic cleavage by enzymes like cytochrome P450 than an analogous C-Cl compound, affecting its half-life and potential toxicity.

Conclusion

The bond dissociation energies of C-Cl and C-Br bonds in halogenated propanes are governed by predictable physicochemical principles. C-Cl bonds are consistently stronger than C-Br bonds due to chlorine's higher electronegativity and smaller atomic radius. Furthermore, bonds at secondary carbons are weaker than at primary carbons due to the greater stability of the resulting secondary radical. These differences in BDE, quantifiable through techniques like Photoacoustic Calorimetry, directly translate to significant differences in chemical reactivity. For researchers in synthetic chemistry and drug discovery, a firm grasp of these fundamentals is essential for the rational design of molecules and the prediction of their chemical and metabolic behavior.

References

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  • Wikipedia. (n.d.). Bond-dissociation energy. Retrieved from [Link]

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Ecotoxicity Assessment of 1-Chloro-1,2-dibromo-2-fluoropropane: A Comparative Analysis with Other Haloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Haloalkanes, a class of synthetic compounds characterized by an alkane structure substituted with one or more halogens, are utilized across a wide array of industrial and pharmaceutical applications.[1] Their chemical stability and versatility, however, are often coupled with significant environmental concerns, including persistence, bioaccumulation, and toxicity.[1] An environmental risk assessment (ERA) is therefore a critical component in the development and regulatory approval of new chemical entities, including haloalkanes intended for pharmaceutical use. This guide provides a comparative ecotoxicity assessment of the novel compound 1-Chloro-1,2-dibromo-2-fluoropropane, placing its potential environmental impact in the context of other well-characterized haloalkanes.

Due to the novelty of 1-Chloro-1,2-dibromo-2-fluoropropane, direct experimental ecotoxicological data is not yet publicly available. This guide will, therefore, employ a comparative approach, leveraging data from structurally similar haloalkanes and established principles of ecotoxicology to infer its likely environmental profile. The primary surrogate for this analysis is 1,2-dibromo-3-chloropropane (DBCP), a compound with a similar three-carbon backbone and multiple halogen substitutions.[2][3][4][5][6][7] This analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential ecotoxicological considerations for this new chemical entity and to underscore the importance of empirical testing.

Comparative Ecotoxicological Profile

The ecotoxicity of a chemical is evaluated across several key endpoints, including its effects on aquatic organisms (fish, invertebrates, and algae), its fate in soil, and its potential to bioaccumulate in the food chain. The following sections compare the known ecotoxicological data of various haloalkanes to provide a predictive context for 1-Chloro-1,2-dibromo-2-fluoropropane.

Aquatic Toxicity

Aquatic ecosystems are particularly vulnerable to chemical pollution. Standardized tests are used to determine the concentration of a substance that is lethal to 50% of a test population of fish (Lethal Concentration 50, LC50) or that causes a significant adverse effect in 50% of a population of aquatic invertebrates like Daphnia magna (Effective Concentration 50, EC50) or inhibits the growth of algae by 50% (EC50).

Table 1: Comparative Acute Aquatic Toxicity of Selected Haloalkanes

CompoundTest SpeciesEndpoint (96-hour LC50 for fish, 48-hour EC50 for Daphnia)Toxicity Value (mg/L)Reference
1,2-Dibromo-3-chloropropane (DBCP)Fish (various)LC500.004 - 0.056[8]
1,2-DichloroethaneDaphnia magnaEC50160[9]
Carbon TetrachlorideDaphnia magnaEC5035[9]
TrichloroethyleneDaphnia magnaEC5020.8[9]
Short-Chain Chlorinated Paraffins (C10-13)Daphnia magna21-day NOEC0.010[10]

Note: Data for 1-Chloro-1,2-dibromo-2-fluoropropane is not available. The presented data for other haloalkanes illustrates the range of toxicities observed in this chemical class.

Based on the structure of 1-Chloro-1,2-dibromo-2-fluoropropane, which contains both bromine and chlorine, it is reasonable to hypothesize that its aquatic toxicity will be significant. Bromoalkanes, in general, tend to be more reactive and toxic than their chloro- and fluoro- counterparts.[11] The presence of multiple halogen atoms often increases the lipophilicity of a molecule, which can enhance its uptake by aquatic organisms and subsequent toxicity.

Persistence and Biodegradation

The persistence of a chemical in the environment is a key factor in its overall risk. Haloalkanes are notoriously persistent due to the strength of the carbon-halogen bond.

  • 1,2-dibromo-3-chloropropane (DBCP): This compound is highly persistent in soil, with a half-life that can extend for several years.[2][3][5] It is also mobile in soil and can leach into groundwater.[3][6]

  • General Trends: The rate of biodegradation of haloalkanes is inversely related to the number of halogen substituents.[12] While some microorganisms have evolved the ability to degrade chlorinated hydrocarbons, the process is often slow.[13] The presence of fluorine in 1-Chloro-1,2-dibromo-2-fluoropropane may further increase its persistence, as the carbon-fluorine bond is exceptionally strong.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical builds up in an organism over time, often to a concentration much higher than in the surrounding environment. This is a particular concern for persistent, lipophilic compounds.

  • 1,2-dibromo-3-chloropropane (DBCP): While DBCP is persistent, its expected bioconcentration factor (BCF) is relatively low, suggesting it is not expected to significantly bioconcentrate in fish and other aquatic organisms.[6]

  • Fluorinated Compounds: In contrast, many poly- and perfluorinated compounds (PFAS) exhibit a high potential for bioaccumulation.[12] The presence of a fluorine atom in 1-Chloro-1,2-dibromo-2-fluoropropane suggests that its bioaccumulation potential warrants careful investigation.

Mechanisms of Ecotoxicity

The toxicity of haloalkanes is often attributed to their reactivity as alkylating agents, which can lead to damage of critical biomolecules such as DNA, proteins, and lipids.[1] The specific halogen atom influences this reactivity, with the C-Br bond being more susceptible to cleavage than the C-Cl or C-F bonds.[11] Therefore, the bromine atoms in 1-Chloro-1,2-dibromo-2-fluoropropane are likely to be the primary drivers of its toxic effects.

Experimental Protocols for Ecotoxicity Assessment

To definitively determine the ecotoxicity of 1-Chloro-1,2-dibromo-2-fluoropropane, a battery of standardized tests must be performed. The following protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), are recommended.

Acute Toxicity to Fish
  • Guideline: OECD Guideline 203, "Fish, Acute Toxicity Test".

  • Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96-h LC50).

  • Methodology:

    • Test Species: A standardized fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.

    • Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system to maintain constant exposure levels. A control group is maintained in clean water.

    • Observation: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Experimental workflow for OECD 203.
Acute Immobilisation Test for Daphnia sp.
  • Guideline: OECD Guideline 202, "Daphnia sp. Acute Immobilisation Test".

  • Principle: This test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia over a 48-hour period (48-h EC50).

  • Methodology:

    • Test Species: Daphnia magna is the most commonly used species.

    • Exposure: Young daphnids (less than 24 hours old) are exposed to a range of test concentrations for 48 hours.

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

    • Data Analysis: The EC50 value is calculated.

Algal Growth Inhibition Test
  • Guideline: OECD Guideline 201, "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".

  • Principle: This test assesses the effect of a substance on the growth of freshwater algae over a 72-hour period.

  • Methodology:

    • Test Species: A rapidly growing algal species such as Pseudokirchneriella subcapitata is used.

    • Exposure: Exponentially growing algal cultures are exposed to various concentrations of the test substance.

    • Measurement: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counting or fluorescence measurement.

    • Data Analysis: The EC50 for growth rate inhibition is determined.

Predictive Toxicology: QSAR Modeling

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models can provide an initial estimate of a chemical's toxicity.[14][15] These computational models correlate the structural and physicochemical properties of chemicals with their biological activities, including ecotoxicity.[14][15] For 1-Chloro-1,2-dibromo-2-fluoropropane, a QSAR analysis could be performed using its molecular descriptors (e.g., logP, molecular weight, electronic properties) to predict its likely LC50 and EC50 values. While QSAR predictions are not a substitute for experimental testing, they are a valuable tool for prioritizing chemicals for further investigation and for guiding the design of safer alternatives.

QSAR_Workflow A Input: Chemical Structure of 1-Chloro-1,2-dibromo-2-fluoropropane B Calculate Molecular Descriptors (e.g., logP, MW, electronic properties) A->B C Apply Validated QSAR Model for Aquatic Toxicity B->C D Output: Predicted LC50/EC50 Values C->D

Generalized QSAR workflow for toxicity prediction.

Conclusion and Recommendations

While a definitive ecotoxicological assessment of 1-Chloro-1,2-dibromo-2-fluoropropane requires empirical data, this comparative analysis provides a preliminary framework for understanding its potential environmental risks. Based on the ecotoxicity of structurally similar haloalkanes, particularly the high toxicity of brominated compounds, it is prudent to assume that 1-Chloro-1,2-dibromo-2-fluoropropane may exhibit significant aquatic toxicity and environmental persistence.

For researchers and drug development professionals working with this compound, the following recommendations are crucial:

  • Prioritize Empirical Testing: Conduct a comprehensive suite of ecotoxicity tests following standardized OECD guidelines to obtain definitive data on the aquatic toxicity, biodegradability, and bioaccumulation potential of 1-Chloro-1,2-dibromo-2-fluoropropane.

  • Utilize Predictive Models: Employ QSAR modeling as a screening tool to further refine the understanding of its potential ecotoxicological profile and to guide the design of environmentally benign alternatives.

  • Implement Responsible Handling and Disposal: Given the potential for persistence and toxicity, ensure that all handling and disposal procedures for 1-Chloro-1,2-dibromo-2-fluoropropane and its waste products are in strict accordance with environmental regulations to minimize environmental release.

By proactively addressing the potential ecotoxicological impacts of novel haloalkanes, the scientific and industrial communities can work towards the development of safer and more sustainable chemical products.

References

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A Comparative Analysis of the Insecticidal Efficacy of Halogenated Propanes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Effective and Targeted Insecticides

The global challenge of managing insect pests in agriculture, public health, and stored product protection necessitates the continued exploration of novel and effective insecticides. Halogenated hydrocarbons, a broad class of organic compounds containing one or more halogen atoms, have a long history in pest control, with early examples like DDT revolutionizing insect management.[1][2] While many of the legacy chlorinated hydrocarbons have been phased out due to environmental persistence and non-target toxicity, the investigation into smaller, potentially more biodegradable halogenated alkanes continues.[2] This guide provides a comparative study of the insecticidal activity of three halogenated propanes: 1-bromopropane, 2-bromopropane, and 1,2-dichloropropane.

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It aims to provide an objective comparison of the insecticidal performance of these halogenated propanes, supported by available experimental data and detailed methodologies. By understanding the relative efficacy and potential mechanisms of action of these compounds, researchers can make more informed decisions in the development of next-generation insecticides.

Comparative Insecticidal Activity: A Data-Driven Analysis

A direct comparison of the insecticidal efficacy of 1-bromopropane, 2-bromopropane, and 1,2-dichloropropane is hampered by a lack of publicly available, peer-reviewed studies that evaluate these three compounds concurrently against the same insect species under identical conditions. However, by collating data from various sources on their effects against common stored-product pests, a preliminary assessment can be made. Stored-product insects such as the red flour beetle (Tribolium castaneum) and the rice weevil (Sitophilus oryzae) are frequently used as model organisms in fumigant toxicity studies due to their economic importance and amenability to laboratory bioassays.[3][4][5]

While specific LC50 values for 1-bromopropane and 2-bromopropane against these insects are not readily found in the available literature, 1,2-dichloropropane has been historically used as a fumigant for stored grain, indicating its recognized insecticidal properties against pests like flour beetles and grain beetles.[6][7] The absence of extensive, direct comparative data highlights a significant research gap in the field of insecticide science.

To provide a framework for future comparative studies, the following table outlines the kind of data that is essential for a rigorous evaluation of these compounds.

CompoundTarget InsectExposure Time (hours)LC50 (mg/L)95% Fiducial LimitsSlope ± SEReference
1-Bromopropane Tribolium castaneum24Data Not AvailableData Not AvailableData Not Available
Sitophilus oryzae24Data Not AvailableData Not AvailableData Not Available
2-Bromopropane Tribolium castaneum24Data Not AvailableData Not AvailableData Not Available
Sitophilus oryzae24Data Not AvailableData Not AvailableData Not Available
1,2-Dichloropropane Tribolium castaneum24Data Not AvailableData Not AvailableData Not Available
Sitophilus oryzae24Data Not AvailableData Not AvailableData Not Available

Caption: Comparative fumigant toxicity of halogenated propanes against major stored-product insects. Note: This table is presented as a template for data that needs to be generated through experimental studies, as direct comparative LC50 values are not currently available in the public domain.

Mechanism of Action: Unraveling the Neurotoxic Effects

The primary mode of action for many halogenated hydrocarbon insecticides is interference with the insect's nervous system.[8][9] While the specific molecular targets of 1-bromopropane, 2-bromopropane, and 1,2-dichloropropane in insects are not definitively elucidated in the current literature, their neurotoxic effects in mammals provide valuable clues.[1] It is plausible that these small, lipophilic molecules can penetrate the insect cuticle and disrupt normal nerve function.

Most neurotoxic insecticides target ion channels or neurotransmitter receptors.[1][9] For instance, organochlorine insecticides, a related class of compounds, are known to act on sodium/potassium balance in neurons or interfere with the GABA (γ-aminobutyric acid) receptor, leading to hyperexcitation and death.[8][9] Pyrethroids, another class of neurotoxic insecticides, act by keeping sodium channels in neuronal membranes open.[3]

Given the evidence of neurotoxicity of 1-bromopropane in humans and animals, it is highly probable that its insecticidal activity stems from a similar disruption of the central or peripheral nervous system in insects.[1] The differences in toxicity observed between isomers like 1-bromopropane and 2-bromopropane in mammalian studies suggest that the precise stereochemistry of the molecule plays a crucial role in its interaction with biological targets. This underscores the importance of structure-activity relationship studies in insecticide development.

Insect-Nervous-System-Targets cluster_Neuron Neuron Na_Channel Voltage-Gated Sodium Channel Hyperexcitation Hyperexcitation Na_Channel->Hyperexcitation Leads to GABA_Receptor GABA Receptor- Chloride Channel Complex Convulsions Convulsions GABA_Receptor->Convulsions Leads to AChE Acetylcholinesterase (AChE) Paralysis Paralysis AChE->Paralysis Inhibition Leads to Halogenated_Propanes Halogenated Propanes (Hypothesized) Halogenated_Propanes->Na_Channel Disruption of Ion Flow Halogenated_Propanes->GABA_Receptor Modulation of Inhibitory Signaling Halogenated_Propanes->AChE Potential Inhibition (Less Likely) Fumigant_Toxicity_Workflow Start Start: Prepare Materials Prep_Chambers Prepare Test Chambers (Glass Vials) Start->Prep_Chambers Apply_Compounds Apply Halogenated Propanes to Filter Paper Prep_Chambers->Apply_Compounds Intro_Insects Introduce 20 Adult Insects per Vial Apply_Compounds->Intro_Insects Seal_Incubate Seal Vials and Incubate (24 hours) Intro_Insects->Seal_Incubate Assess_Mortality Assess Mortality after 24-hour Recovery Seal_Incubate->Assess_Mortality Analyze_Data Data Analysis (Abbott's Formula, Probit Analysis) Assess_Mortality->Analyze_Data End End: Determine LC50/LC99 Analyze_Data->End

Caption: Workflow for the fumigant toxicity bioassay.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the insecticidal activity of 1-bromopropane, 2-bromopropane, and 1,2-dichloropropane. While 1,2-dichloropropane has a history of use as a fumigant, a comprehensive, direct comparative analysis of these three compounds is notably absent from the scientific literature. The available toxicological data for mammals suggests that these halogenated propanes likely act as neurotoxins, a common mode of action for many insecticides.

To advance our understanding and enable a robust comparison, further research is imperative. Specifically, standardized fumigant toxicity bioassays, as outlined in this guide, should be conducted to determine the LC50 values of each compound against economically important insect pests. Furthermore, mechanistic studies at the molecular level are needed to identify the specific protein targets within the insect nervous system. Such data will not only allow for a definitive comparison of the insecticidal efficacy of these halogenated propanes but will also contribute to the rational design of more selective and environmentally benign insecticides.

References

  • U.S. Environmental Protection Agency. (n.d.). Insecticides. Retrieved from [Link] [8]2. Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Advances in Neurotoxicology, 8, 1-40. [10]3. University of Maryland Extension. (n.d.). Mode of Action of Insecticides and Related Pest Control Chemicals for Production Agriculture, Ornamentals, and Turf. Retrieved from [Link] [1]4. Abdelgaleil, S. A. M., et al. (2009). Fumigant and contact toxicities of monoterpenes to Sitophilus oryzae (L.) and Tribolium castaneum (Herbst) and their inhibitory effects on acetylcholinesterase activity. Journal of Chemical Ecology, 35(5), 518-525. [3]5. Casida, J. E. (2023). The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. International Journal of Molecular Sciences, 24(8), 7454. [9]6. AERU. (n.d.). 1,2-dichloropropane (Ref: ENT 15406). Retrieved from [Link] [6]7. Southwest Mosquito Abatement District. (n.d.). Pesticides: Modes of Action. Retrieved from [Link]

  • Sileem, T. M., et al. (2020). Fumigant toxicity of some essential oils against Red Flour Beetles, Tribolium castaneum (Herbst) and its safety to mammals. Brazilian Journal of Biology, 80(4), 769-776. [4]9. Lee, B. H., et al. (2001). Fumigant toxicity of volatile natural products from Korean spices and medicinal plants towards the rice weevil, Sitophilus oryzae (L). Pest Management Science, 57(6), 548-553. [5]10. Tlak Gajger, I., & Dar, S. A. (2021). Plant-derived insecticides: An alternative approach to insect pest management. Insects, 12(3), 245.

  • Ratpan, F., & Plaumann, H. (1988). Mutagenicity of halogenated propanes and their methylated derivatives. Environmental and Molecular Mutagenesis, 12(2), 253-259. [11]12. Rahman, M. A., et al. (2007). Efficacy of Some Commonly Used Insecticide on the Red Flour Beetle Tribolium castaneum (HERBST). International Journal of Sustainable Crop Production, 2(5), 08-11. [4]13. U.S. Centers for Disease Control and Prevention. (n.d.). 1,2-Dichloropropane. Retrieved from [Link]

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A Comparative Guide to the Relative Thermal Stability of Fluorinated vs. Non-Fluorinated Bromochloroalkanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the thermal stability of halogenated alkanes is paramount for ensuring process safety, predicting degradation pathways, and determining the shelf-life of intermediates and final products. This guide provides an in-depth comparison of the thermal stability of fluorinated versus non-fluorinated bromochloroalkanes, grounded in fundamental chemical principles and supported by established experimental methodologies.

The Decisive Role of Fluorine in Enhancing Thermal Stability

The introduction of fluorine into the molecular structure of a bromochloroalkane has a profound impact on its thermal stability. Fluorinated variants consistently exhibit a higher resistance to thermal decomposition compared to their non-fluorinated counterparts. This enhanced stability is not an empirical anomaly but is deeply rooted in the fundamental principles of chemical bonding.

The Unparalleled Strength of the Carbon-Fluorine Bond

The primary determinant of thermal stability in halogenated alkanes is the bond dissociation energy (BDE) of the carbon-halogen bond. A higher BDE signifies that more energy is required to break the bond, and consequently, the molecule is more stable at elevated temperatures. The carbon-fluorine (C-F) bond is the strongest single bond that carbon can form.[1][2] This exceptional strength arises from a combination of factors, including the high electronegativity of fluorine and the excellent orbital overlap between the carbon and fluorine atoms.[2]

In contrast, the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are significantly weaker.[1][3] This is due to the larger atomic radii of chlorine and bromine, which results in less effective orbital overlap with carbon.[2] The general trend for the bond dissociation energies of carbon-halogen bonds is:

C-F > C-Cl > C-Br > C-I [1][3]

This hierarchy of bond strengths directly translates to the thermal stability of the respective halogenated alkanes. The initial and rate-determining step in the thermal decomposition of these compounds is typically the homolytic cleavage of the weakest carbon-halogen bond.[4] In non-fluorinated bromochloroalkanes, the C-Br bond is the most susceptible to breaking upon heating. In their fluorinated analogs, while the C-Br bond remains the weakest link, the overall stability of the molecule is increased due to the inductive effects of the strongly electron-withdrawing fluorine atoms, which can influence the stability of the resulting radical intermediates.

A Comparative Look at Bond Dissociation Energies

To quantify this difference, let's examine the average bond dissociation energies for relevant carbon-halogen bonds.

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~327
C-Br~285

Source: Data compiled from multiple chemistry resources.[3]

As the table clearly illustrates, the energy required to break a C-F bond is substantially higher than that for C-Cl and C-Br bonds. This fundamental difference is the cornerstone of the enhanced thermal stability of fluorinated bromochloroalkanes.

Thermal Decomposition: Pathways and Products

When subjected to sufficient thermal stress, both fluorinated and non-fluorinated bromochloroalkanes will decompose. However, the temperature at which this decomposition begins and the nature of the resulting products can differ.

Upon heating, the weakest bond, typically the C-Br bond, will cleave, generating a bromochloroalkyl radical and a bromine radical.[4] These highly reactive species can then undergo a variety of secondary reactions.

For a non-fluorinated bromochloroalkane , such as bromochloromethane (CH₂BrCl), heating to decomposition yields toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, phosgene, and carbon monoxide.[5][6]

For a fluorinated bromochloroalkane , such as bromotrifluoromethane (CBrF₃), the initial decomposition is also initiated by the cleavage of the C-Br bond.[4] The subsequent reactions of the trifluoromethyl radical (•CF₃) and bromine radical (•Br) can lead to the formation of species like hexafluoroethane (C₂F₆), diatomic bromine (Br₂), and in the presence of hydrogen sources, highly corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr).[4] Significant thermal decomposition of CBrF₃ generally begins at temperatures above 400-500°C.[4]

The following diagram illustrates the generalized initial step of thermal decomposition for both types of compounds.

Initial thermal decomposition step. R represents an alkyl group or hydrogen.

Experimental Verification of Thermal Stability

The relative thermal stability of these compounds can be precisely quantified using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

Expected Experimental Outcomes

A comparative TGA analysis of a fluorinated and a non-fluorinated bromochloroalkane would be expected to show that the fluorinated compound begins to lose mass at a significantly higher temperature. This "onset temperature" of decomposition is a direct measure of thermal stability.

Similarly, a DSC analysis would reveal the endothermic or exothermic nature of the decomposition process. For many decomposition reactions, an exothermic peak is observed, and the temperature at which this peak begins would be higher for the more stable fluorinated compound.

Compound ClassRepresentative CompoundExpected Onset of Decomposition (TGA)Key Observations
Non-FluorinatedBromodichloromethane (CHBrCl₂)Lower TemperatureDecomposition may occur at temperatures used in standard GC injection ports (200-250°C).[8]
FluorinatedBromochlorodifluoromethane (CBrClF₂)Higher TemperatureGenerally stable at moderate temperatures, with significant decomposition occurring at much higher temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed, step-by-step methodology for determining the thermal stability of a volatile bromochloroalkane using TGA.

Objective: To determine the onset temperature of decomposition for a given bromochloroalkane.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance.[9]

  • Inert crucibles (e.g., alumina or platinum).

  • High-purity inert purge gas (e.g., nitrogen or argon).

  • Appropriate ventilation (fume hood) due to the toxic nature of decomposition products.

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions. This typically involves using certified reference materials.

  • Sample Preparation:

    • Ensure the sample is representative of the bulk material. For liquids, gentle agitation may be necessary to ensure homogeneity.[1]

    • In a fume hood, carefully dispense a small, consistent amount of the liquid sample (typically 5-10 mg) into a clean, tared TGA crucible.[2] The low sample mass minimizes thermal gradients within the sample.

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance.

    • Seal the furnace and begin purging with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 50-100 mL/min) to provide a non-reactive atmosphere.[1]

  • TGA Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30-40°C).

    • Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature that is expected to be well above the complete decomposition of the sample (e.g., 600°C).

  • Data Acquisition:

    • Record the sample mass as a function of temperature.

    • The output will be a thermogram (a plot of mass vs. temperature).

  • Data Analysis:

    • Determine the onset temperature of decomposition. This is often calculated as the temperature at which a significant deviation from the baseline mass is observed, or more formally, as the intersection of the baseline tangent with the tangent of the steepest mass loss.

Workflow for TGA analysis of thermal stability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy of thermal events, such as decomposition.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Sample and reference crucibles (typically aluminum, sealed for volatile liquids).

  • Crucible sealing press.

  • High-purity inert purge gas.

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • In a fume hood, accurately weigh a small amount of the liquid sample (typically 1-5 mg) into a volatile sample pan.

    • Hermetically seal the pan using a crucible press to prevent evaporation before decomposition.

  • Experimental Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.[10]

    • Close the cell and begin purging with an inert gas.

  • DSC Program:

    • Equilibrate the cell at a low temperature.

    • Heat the sample and reference at a constant rate (e.g., 10°C/min) over the desired temperature range.

  • Data Acquisition:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC curve for endothermic or exothermic peaks.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) of any thermal events corresponding to decomposition.

Conclusion

The incorporation of fluorine into the structure of bromochloroalkanes imparts a significant and predictable increase in thermal stability. This enhancement is fundamentally attributed to the high bond dissociation energy of the carbon-fluorine bond. While non-fluorinated analogs may begin to decompose at moderately elevated temperatures, their fluorinated counterparts require substantially more thermal energy to initiate degradation. This distinction is critical for applications where thermal stress is a factor and can be reliably quantified through standard thermal analysis techniques like TGA and DSC. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the safe handling, processing, and storage of these halogenated compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6333, Bromochloromethane. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC) 0392. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • NIST. (n.d.). Bromochlorodifluoromethane. NIST Chemistry WebBook. Retrieved from [Link]

  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 11). Is a carbon-fluorine bond stronger than a carbon-chlorine bond? Retrieved from [Link]

  • University of Washington. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved from [Link]

  • Mettler Toledo. (n.d.). TGA/DSC 3+. Retrieved from [Link]

  • Defense Technical Information Center. (2025, February 1). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Finding non-fluorinated alternatives to fluorinated gases used as refrigerants. RSC Publishing. Retrieved from [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Retrieved from [Link]

  • C-Therm Technologies Ltd. (2019, July 22). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF. Retrieved from [Link]

  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Agency for Toxic Substances & Disease Registry (ATSDR). (n.d.). Toxicological Profile for Bromodichloromethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromodichloromethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study on the Decomposition of Chloroform in Thermal and Cold Plasma | Request PDF. Retrieved from [Link]

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Comparing the efficacy of different catalysts for the synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise synthesis of complex halogenated molecules is paramount. This guide provides an in-depth comparison of various catalytic methodologies for the synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane, a potentially valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic intricacies, comparative efficacy, and practical considerations of different catalytic systems, supported by established principles and experimental insights from related transformations.

Introduction: The Synthetic Challenge

1-Chloro-1,2-dibromo-2-fluoropropane is a chiral haloalkane with multiple stereocenters, the synthesis of which presents challenges in controlling regioselectivity and stereoselectivity. The most direct and logical synthetic route is the addition of bromine (Br₂) across the double bond of a suitable fluorinated propene precursor. For the purposes of this guide, we will consider the reaction of bromine with 1-chloro-2-fluoropropene.

The efficacy of this addition reaction is highly dependent on the catalytic approach employed, which dictates the reaction mechanism and, consequently, the product distribution and yield. This guide will compare three primary catalytic strategies: Lewis acid catalysis, free-radical initiation, and phase-transfer catalysis.

I. Lewis Acid Catalysis: An Electrophilic Addition Pathway

Lewis acids are known to catalyze the halogenation of alkenes by polarizing the halogen-halogen bond, thereby increasing the electrophilicity of the halogen.[1] This approach promotes an electrophilic addition mechanism.

Mechanistic Rationale

In the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), the bromine molecule becomes polarized. The electron-rich double bond of 1-chloro-2-fluoropropene attacks the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs in an anti-fashion, resulting in the trans-addition product. The regioselectivity of the attack on the unsymmetrical bromonium ion will be influenced by both steric and electronic factors of the substituents on the propene.

Lewis_Acid_Catalysis cluster_0 Lewis Acid Catalyzed Bromination Alkene 1-Chloro-2-fluoropropene Polarized_Br2 Polarized Br₂ Complex Alkene->Polarized_Br2 + Br₂ + Lewis Acid Br2 Br₂ Lewis_Acid Lewis Acid (e.g., AlCl₃) Bromonium_Ion Cyclic Bromonium Ion Intermediate Polarized_Br2->Bromonium_Ion Electrophilic Attack Product 1-Chloro-1,2-dibromo-2-fluoropropane (anti-addition) Bromonium_Ion->Product Nucleophilic Attack by Br⁻ Bromide_Ion Br⁻

Caption: Lewis acid-catalyzed electrophilic addition of bromine to 1-chloro-2-fluoropropene.

Anticipated Efficacy

Lewis acid catalysis is expected to provide good to excellent yields of the desired product under mild conditions. The primary advantage of this method is the high degree of stereocontrol, leading predominantly to the anti-addition product. However, the regioselectivity may be less predictable and could result in a mixture of isomers depending on the electronic effects of the chlorine and fluorine substituents on the stability of the carbocationic character of the bromonium ion. Anhydrous AlCl₃ has been shown to be a particularly effective catalyst in related reactions.[1]

II. Free-Radical Initiation: A Non-Markovnikov Pathway

The addition of bromine to alkenes can also proceed via a free-radical mechanism, typically initiated by peroxides or ultraviolet (UV) light. This pathway often leads to different regioselectivity compared to the electrophilic addition.

Mechanistic Rationale

The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) to form radicals. These radicals then abstract a bromine atom from Br₂ to generate a bromine radical (Br•). The bromine radical then adds to the double bond of 1-chloro-2-fluoropropene. This addition occurs in a regioselective manner to form the most stable carbon radical intermediate.[2][3] The resulting carbon radical then abstracts a bromine atom from another molecule of Br₂, propagating the chain reaction.

Free_Radical_Addition cluster_1 Free-Radical Addition of Bromine Initiator Initiator (e.g., Peroxide, UV light) Bromine_Radical Bromine Radical (Br•) Initiator->Bromine_Radical Initiation Br2 Br₂ Radical_Intermediate Stable Carbon Radical Intermediate Bromine_Radical->Radical_Intermediate Addition to Alkene Alkene 1-Chloro-2-fluoropropene Product 1-Chloro-1,2-dibromo-2-fluoropropane Radical_Intermediate->Product Propagation (+ Br₂)

Caption: Free-radical chain mechanism for the addition of bromine to 1-chloro-2-fluoropropene.

Anticipated Efficacy

Free-radical addition is often less stereoselective than electrophilic addition, potentially leading to a mixture of syn- and anti-addition products. The regioselectivity is governed by the stability of the resulting carbon radical. For 1-chloro-2-fluoropropene, the position of radical formation, and thus the final position of the second bromine atom, will depend on the stabilizing or destabilizing effects of the adjacent halogen atoms. While this method can be effective, it may produce a more complex mixture of products, making purification more challenging.[4]

III. Phase-Transfer Catalysis: Enhancing Reactivity in Biphasic Systems

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases.[5] In the context of bromination, a phase-transfer catalyst can facilitate the transfer of a bromide or polybromide anion from an aqueous or solid phase to an organic phase containing the alkene.

Mechanistic Rationale

A typical phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, forms an ion pair with the bromide anion.[6] This lipophilic ion pair can then migrate into the organic phase, where the "naked" and highly reactive bromide ion can participate in the reaction with the 1-chloro-2-fluoropropene. The mechanism of bromine addition in the organic phase could still be either electrophilic or radical, depending on the specific conditions and reagents used. For instance, if elemental bromine is the bromine source, the PTC might facilitate its transport and reaction.

PTC_Mechanism cluster_2 Phase-Transfer Catalyzed Bromination cluster_aq Aqueous/Solid Phase cluster_org Organic Phase KBr KBr (Bromide Source) PTC_Br_org [PTC⁺Br⁻] Ion Pair KBr->PTC_Br_org Ion Exchange & Phase Transfer PTC_aq PTC⁺ Alkene_org 1-Chloro-2-fluoropropene Product_org Product PTC_Br_org->Product_org Reaction with Alkene Product_org->PTC_aq Catalyst Regeneration

Caption: General scheme of phase-transfer catalysis for the bromination of 1-chloro-2-fluoropropene.

Anticipated Efficacy

Comparative Summary of Catalytic Methods

FeatureLewis Acid CatalysisFree-Radical InitiationPhase-Transfer Catalysis
Primary Mechanism Electrophilic AdditionRadical Chain ReactionFacilitated Biphasic Reaction
Stereoselectivity High (predominantly anti-addition)Low to Moderate (mixture of syn and anti)Dependent on reaction conditions
Regioselectivity Governed by bromonium ion stabilityGoverned by carbon radical stabilityDependent on reaction conditions
Typical Catalysts/Initiators AlCl₃, FeBr₃, BF₃Peroxides (e.g., BPO), UV lightQuaternary ammonium salts, Crown ethers
Common Solvents Non-polar aprotic (e.g., CH₂Cl₂, CCl₄)Non-polar (e.g., CCl₄)Biphasic (e.g., CH₂Cl₂/H₂O)
Advantages High stereocontrol, mild conditionsCan achieve alternative regiochemistryUse of safer reagents, mild conditions, potentially higher yields
Disadvantages Anhydrous conditions required, potential for side reactionsOften less selective, complex product mixturesCatalyst cost and separation can be a factor

Experimental Protocols (Exemplary)

The following are model protocols based on general procedures for similar reactions. Optimization for the specific substrate, 1-chloro-2-fluoropropene, is essential.

Protocol 1: Lewis Acid-Catalyzed Bromination

Objective: To synthesize 1-Chloro-1,2-dibromo-2-fluoropropane via Lewis acid-catalyzed electrophilic addition.

Materials:

  • 1-chloro-2-fluoropropene

  • Bromine (Br₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-chloro-2-fluoropropene in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of anhydrous aluminum chloride to the stirred solution.

  • Slowly add a solution of bromine in anhydrous dichloromethane dropwise via a dropping funnel. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Free-Radical Initiated Bromination

Objective: To synthesize 1-Chloro-1,2-dibromo-2-fluoropropane via free-radical addition.

Materials:

  • 1-chloro-2-fluoropropene

  • Bromine (Br₂)

  • Benzoyl peroxide (BPO) or a UV lamp

  • Carbon tetrachloride (CCl₄)

  • Sodium thiosulfate solution (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-fluoropropene in carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide.

  • Slowly add a solution of bromine in carbon tetrachloride to the mixture.

  • Heat the reaction mixture to reflux (or irradiate with a UV lamp at room temperature) and stir for several hours, monitoring by TLC or GC.

  • Cool the reaction mixture to room temperature and wash with 10% sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by distillation.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 1-Chloro-1,2-dibromo-2-fluoropropane from 1-chloro-2-fluoropropene is a critical decision that will significantly impact the stereochemical and regiochemical outcome of the reaction.

  • For applications where high stereochemical purity is essential, Lewis acid catalysis is the recommended approach due to its propensity for anti-addition. Optimization of the Lewis acid and reaction conditions will be key to maximizing the yield of the desired stereoisomer.

  • If a different regioisomer is desired or if a mixture of isomers is acceptable, free-radical initiation offers a viable alternative. However, be prepared for a more complex product mixture that may require more rigorous purification.

  • Phase-transfer catalysis presents a promising "green" and efficient alternative, particularly for large-scale synthesis. This method warrants further investigation to determine its efficacy and selectivity for this specific transformation.

Ultimately, the optimal catalytic system will depend on the specific requirements of the final application, including the desired isomeric purity, scalability, and economic considerations. It is strongly recommended that small-scale screening of different catalysts and conditions be performed to identify the most suitable protocol.

References

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Isomeric Effects on the Biological Activity of Halogenated Propanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of a molecule's three-dimensional structure on its biological activity is paramount. This guide delves into the critical role of isomerism in dictating the toxicological profiles of halogenated propanes, a class of compounds with widespread industrial applications and environmental relevance. By examining the differences in metabolism, toxicity, and genotoxicity between isomers, we can gain a deeper understanding of their mechanisms of action and better predict their potential hazards.

The Significance of Isomeric Structure in Toxicology

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In the context of halogenated propanes, this can manifest as constitutional isomerism, where the halogen and other substituents are attached to different carbon atoms (e.g., 1-chloropropane vs. 2-chloropropane), or stereoisomerism, such as the cis- and trans- isomers of 1,3-dichloropropene. These seemingly minor structural variations can lead to profound differences in physicochemical properties like polarity, volatility, and steric hindrance. These properties, in turn, govern how these molecules interact with biological systems, influencing their absorption, distribution, metabolism, and ultimately, their toxicological effects.

Comparative Acute Toxicity of Chlorinated Propane Isomers

The position of the chlorine atom(s) on the propane chain significantly influences the acute toxicity of these compounds. The following tables summarize the available oral and inhalation toxicity data for key chlorinated propane isomers in rats.

Table 1: Comparative Oral Acute Toxicity of Chlorinated Propane Isomers in Rats

CompoundCAS NumberOral LD50 (mg/kg)Reference(s)
1-Chloropropane540-54-5> 2,000[1]
2-Chloropropane75-29-6> 2,000 - 5,000[2][3][4]
1,2-Dichloropropane78-87-5960 - 2,000[5][6][7]
1,3-Dichloropropane142-28-9No data available
1,3-Dichloro-2-propanol96-23-1110 - 400

Table 2: Comparative Inhalation Acute Toxicity of Chlorinated Propane Isomers in Rats

CompoundCAS NumberInhalation LC50 (ppm)Exposure DurationReference(s)
1-Chloropropane540-54-5No data available
2-Chloropropane75-29-6> 6,540 (mg/L)4 hours[3]
1,2-Dichloropropane78-87-52,0004 - 8 hours[5][6][8]
1,3-Dichloropropene10061-02-6904 (females)4 hours[9]
1,3-Dichloro-2-propanol96-23-11254 hours

From this data, it is evident that the positioning of the chlorine atoms can have a marked effect on acute toxicity. For instance, while both 1- and 2-chloropropane exhibit relatively low acute oral toxicity, the dichlorinated propanes show a wider range of toxicities.

Isomer-Specific Metabolism: The Case of Dichloropropenes

The metabolism of halogenated propanes is a critical determinant of their toxicity. A key metabolic pathway for many of these compounds is conjugation with glutathione (GSH), a cellular antioxidant. The rate and products of this conjugation can differ significantly between isomers. A prime example is 1,3-dichloropropene, which exists as cis- and trans-isomers.

The principal metabolic pathway for 1,3-dichloropropene involves conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine. Notably, the enzymatic conjugation with glutathione proceeds more rapidly with the cis-isomer than with the trans-isomer.[10] In rat liver cytosol, the in vitro rate of glutathione conjugation for the cis-isomer is four to five times faster than that of the trans-isomer.[10] This difference in metabolic rate can influence the clearance of the isomers and potentially their toxicokinetics.

cluster_cis cis-1,3-Dichloropropene Metabolism cluster_trans trans-1,3-Dichloropropene Metabolism cis_DCP cis-1,3-Dichloropropene cis_GSH Glutathione (GSH) (via GST) cis_DCP->cis_GSH Faster rate cis_conjugate GSH Conjugate cis_GSH->cis_conjugate cis_mercapturic N-acetyl-S-(cis-3-chloroprop-2-enyl)-l-cysteine (Mercapturic Acid) cis_conjugate->cis_mercapturic cis_urine Urinary Excretion cis_mercapturic->cis_urine trans_DCP trans-1,3-Dichloropropene trans_GSH Glutathione (GSH) (via GST) trans_DCP->trans_GSH Slower rate trans_conjugate GSH Conjugate trans_GSH->trans_conjugate trans_mercapturic N-acetyl-S-(trans-3-chloroprop-2-enyl)-l-cysteine (Mercapturic Acid) trans_conjugate->trans_mercapturic trans_urine Urinary Excretion trans_mercapturic->trans_urine

Metabolic pathways of cis- and trans-1,3-dichloropropene.

Genotoxicity: Unraveling Isomeric Differences in DNA Damage

Genotoxicity, the ability of a chemical to damage genetic material, is a critical endpoint in toxicological assessment. Isomers of halogenated propanes can exhibit distinct genotoxic profiles.

The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[1][11][12][13][14][15][16] For volatile compounds like many halogenated propanes, modifications to the standard protocol are necessary to ensure adequate exposure of the bacterial strains. The following protocol outlines a general procedure for conducting an Ames test with a volatile substance using a desiccator or Tedlar bag method.[13]

Experimental Protocol: Ames Test for Volatile Halogenated Propanes

  • Bacterial Strains: Utilize a set of at least five standard tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure Method (Vapor Phase):

    • Prepare Petri plates with minimal glucose agar.

    • In a separate tube, mix the tester strain and, if applicable, the S9 mix with molten top agar.

    • Pour the top agar mixture onto the minimal glucose agar plates and allow it to solidify.

    • Place the open plates in a desiccator or a Tedlar bag of a known volume.

    • Inject a known amount of the volatile test substance onto a filter paper or into a small container within the sealed chamber.

    • Incubate the sealed chamber at 37°C for 48-72 hours.

  • Data Collection: After incubation, count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

start Start prep_plates Prepare minimal glucose agar plates start->prep_plates mix_bacteria Mix tester strain, S9 mix (optional), and top agar prep_plates->mix_bacteria pour_plates Pour top agar mixture onto plates mix_bacteria->pour_plates place_in_chamber Place open plates in sealed chamber pour_plates->place_in_chamber add_volatile Introduce volatile test substance into chamber place_in_chamber->add_volatile incubate Incubate at 37°C for 48-72 hours add_volatile->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Analyze data for mutagenicity count_colonies->analyze end End analyze->end

Ames test workflow for volatile compounds.
The in Vivo Mammalian Erythrocyte Micronucleus Test

The micronucleus test is an in vivo assay that detects damage to chromosomes or the mitotic apparatus.[17][18][19][20] This test is crucial for assessing the genotoxic potential of a substance in a whole-animal system, which incorporates the complexities of metabolism and toxicokinetics.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

  • Test System: Typically, rodents (mice or rats) are used.

  • Dose Selection: A preliminary dose-ranging study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels, plus a vehicle control and a positive control, are used in the main study.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice over a 24-hour period.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (typically 24 and 48 hours).

  • Slide Preparation: Smears of bone marrow or peripheral blood are made on microscope slides, fixed, and stained (e.g., with Giemsa and May-Grünwald stains).

  • Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity to the bone marrow.

  • Data Analysis: A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

start Start dose_selection Dose selection and animal grouping start->dose_selection administration Administer test substance to animals dose_selection->administration sample_collection Collect bone marrow or peripheral blood administration->sample_collection slide_prep Prepare and stain microscope slides sample_collection->slide_prep microscopy Score micronuclei in polychromatic erythrocytes slide_prep->microscopy data_analysis Statistical analysis of results microscopy->data_analysis end End data_analysis->end

In vivo micronucleus assay workflow.

Brominated Propane Isomers: A Comparative Perspective

Similar to their chlorinated counterparts, the biological activity of brominated propanes is highly dependent on the isomeric structure. For example, 1-bromopropane and 2-bromopropane exhibit distinct toxicological profiles.

Animal studies have revealed that 1-bromopropane is a potent neurotoxicant, while 2-bromopropane has more pronounced effects on the reproductive and hematopoietic systems.[21][22][23][24][25] Exposure to 1-bromopropane can lead to neurotoxicity characterized by decreased sensation and weakness in the extremities, while 2-bromopropane exposure has been linked to reproductive disorders.[21][24]

The metabolism of these isomers also differs. 1-Bromopropane is metabolized via cytochrome P450-mediated oxidation and glutathione conjugation.[2][12][18] The P450-mediated pathway can lead to the formation of reactive metabolites.[17] 2-Bromopropane is also metabolized, in part, through glutathione conjugation.[11] The differences in their metabolic pathways likely contribute to their distinct target organ toxicities.

Quantitative Structure-Activity Relationship (QSAR) Insights

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the biological activity of chemicals based on their molecular structure.[8][10][19][26][27][28][29] For halogenated propanes, QSAR studies can help elucidate the key molecular descriptors that govern their toxicity.

Studies have shown that the toxicity of halogenated aliphatic hydrocarbons can be related to molecular size and electronic descriptors.[19] For saturated haloaliphatic compounds, molecular size is often a critical parameter, likely related to their accumulation in biological membranes.[19] For reactive compounds, electronic descriptors that reflect their electrophilicity become more important. The position of the halogen atom can significantly influence these descriptors, thus explaining the observed differences in toxicity between isomers.

Conclusion

The isomeric form of a halogenated propane is a critical determinant of its biological activity. Differences in the position of halogen atoms can lead to significant variations in metabolism, acute toxicity, and genotoxicity. This guide highlights the importance of considering isomerism in the toxicological assessment of these compounds. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for predicting potential hazards and designing safer chemicals. The provided experimental protocols offer a framework for the in vitro and in vivo evaluation of the genotoxic potential of halogenated propanes, emphasizing the need for appropriate methodologies for volatile substances.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Chloro-1,2-dibromo-2-fluoropropane in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the development and validation of immunoassays for small molecules, particularly environmental contaminants, ensuring assay specificity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the halogenated hydrocarbon 1-Chloro-1,2-dibromo-2-fluoropropane as a case study. As a small molecule, immunoassays for this compound would likely be in a competitive format.[1][2] The principles and methodologies detailed herein are broadly applicable to other small molecule immunoassays.

The specificity of an immunoassay is its ability to detect only the target analyte without interference from other structurally similar compounds.[3] Cross-reactivity with non-target molecules can lead to false-positive results or an overestimation of the analyte's concentration.[4] Therefore, a rigorous evaluation of potential cross-reactants is a critical component of assay validation.

The Analyte: 1-Chloro-1,2-dibromo-2-fluoropropane

1-Chloro-1,2-dibromo-2-fluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₄Br₂ClF.[5] Its structure is presented below:

Structure of 1-Chloro-1,2-dibromo-2-fluoropropane

Caption: Workflow for assessing immunoassay cross-reactivity.

Detailed Protocol

1. Selection of Potential Cross-Reactants: The first step is to identify compounds that are structurally similar to the target analyte. For 1-Chloro-1,2-dibromo-2-fluoropropane, logical candidates would include isomers and molecules with variations in their halogen substituents.

2. Preparation of Stock Solutions: Accurately prepare high-concentration stock solutions of the target analyte and each potential cross-reactant in a suitable solvent. From these stocks, create a series of dilutions to be tested in the immunoassay.

3. Antibody and Plate Preparation: Prepare the specific antibody at its optimal concentration. If using a plate-based assay, coat the microtiter plates with the antigen-protein conjugate.

4. Competitive Immunoassay: Perform the competitive immunoassay for the target analyte and each potential cross-reactant across a range of concentrations. In a competitive format, the signal is inversely proportional to the concentration of the analyte in the sample. [6] 5. Standard Curve Generation: Using the data from the target analyte dilutions, generate a standard curve by plotting the signal intensity against the logarithm of the analyte concentration.

6. Determination of IC50 Values: From the dose-response curves of the target analyte and each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

7. Calculation of Percent Cross-Reactivity: The percent cross-reactivity for each compound is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

8. Data Compilation and Analysis: Organize the calculated percent cross-reactivity values into a comparison table to facilitate analysis.

Comparative Analysis of 1-Chloro-1,2-dibromo-2-fluoropropane and Structurally Similar Compounds

To illustrate the expected outcomes of a cross-reactivity study, the following table presents hypothetical data for a set of structurally related halogenated hydrocarbons. The selection of these compounds is based on systematic variations in the halogen atoms attached to the propane backbone.

Compound NameMolecular FormulaStructural Difference from TargetHypothetical IC50 (ng/mL)Hypothetical % Cross-Reactivity
1-Chloro-1,2-dibromo-2-fluoropropane (Target) C₃H₄Br₂ClF-10100%
1,2-Dibromo-2-chloro-3-fluoropropaneC₃H₄Br₂ClFIsomer2540%
1-Bromo-2-chloro-2-fluoropropaneC₃H₅BrClFLacks one bromine atom1506.7%
1,2-Dibromo-1-chloro-1-fluoroethaneC₂H₂Br₂ClFShorter carbon chain> 1000< 1%
1,2-Dibromo-2-chloro-1,1-difluoroethaneC₂HBr₂ClF₂Shorter carbon chain, additional fluorine> 1000< 1%

Interpretation of Hypothetical Results:

  • Isomers: As expected, the isomer of the target analyte shows significant cross-reactivity, as its overall shape and charge distribution are similar.

  • Missing Halogen: The compound lacking a bromine atom exhibits substantially lower cross-reactivity, indicating that this atom is likely a key part of the epitope recognized by the antibody.

  • Different Carbon Backbone: The ethane-based compounds show negligible cross-reactivity, highlighting the high specificity of the hypothetical antibody for the propane backbone.

This structured approach to selecting compounds and quantifying cross-reactivity provides a clear and objective measure of the immunoassay's specificity.

Conclusion

Rigorous cross-reactivity testing is an indispensable step in the validation of any immunoassay, particularly for small molecules where structural analogs are common. [3]By systematically evaluating a panel of structurally related compounds, researchers can gain a high degree of confidence in the specificity and accuracy of their assay. The methodologies and principles outlined in this guide provide a robust framework for conducting these essential studies, ensuring the generation of reliable and defensible data in research, drug development, and environmental monitoring applications.

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Benchmarking the Performance of 1-Chloro-1,2-dibromo-2-fluoropropane as a Fumigant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Fumigation

For decades, the agricultural and structural pest control industries have relied on a limited arsenal of broad-spectrum fumigants to protect commodities and structures from pest infestations. Methyl bromide, once a cornerstone of this arsenal, has been largely phased out due to its ozone-depleting properties, creating a critical need for effective alternatives.[1][2] This has led to the increased use of fumigants like sulfuryl fluoride and phosphine, each with its own set of advantages and limitations in terms of efficacy, safety, and material compatibility.[3][4] The search for novel fumigants continues, driven by the need for molecules with improved safety profiles, lower environmental impact, and efficacy against a wide range of pests, including those resistant to existing treatments.

This guide introduces a potential new fumigant, 1-Chloro-1,2-dibromo-2-fluoropropane, and provides a comprehensive framework for benchmarking its performance against established alternatives. We will delve into its hypothetical profile, outline detailed experimental protocols for its evaluation, and present a comparative analysis based on existing data for commercially available fumigants. This document is intended for researchers, scientists, and professionals in the fields of pest management and drug development, offering a scientifically rigorous approach to the evaluation of new fumigant candidates.

A Candidate for a Modern Fumigant: 1-Chloro-1,2-dibromo-2-fluoropropane

Chemical Profile:

  • IUPAC Name: 1-Chloro-1,2-dibromo-2-fluoropropane

  • CAS Number: 885276-04-0[5]

  • Molecular Formula: C₃H₄Br₂ClF[5]

  • Molecular Weight: 254.32 g/mol [5]

Hypothesized Mechanism of Action:

As a halogenated alkane, 1-Chloro-1,2-dibromo-2-fluoropropane is likely to act as a neurotoxicant.[6] The proposed mechanism involves the disruption of nerve function through alkylation of essential macromolecules within the nervous system. The presence of multiple halogen atoms (chlorine, bromine, and fluorine) is expected to enhance its reactivity and ability to penetrate the insect cuticle. The bromine atoms, in particular, are known to be good leaving groups, facilitating nucleophilic substitution reactions with biological targets. This reactivity is a double-edged sword, as it can contribute to both its pesticidal activity and potential toxicity to non-target organisms.

Comparative Analysis of Fumigant Properties

To provide a context for evaluating 1-Chloro-1,2-dibromo-2-fluoropropane, the following tables summarize key performance indicators for methyl bromide, sulfuryl fluoride, and phosphine.

Table 1: Comparative Efficacy of Common Fumigants against Stored-Product Pests

FumigantTarget PestLife StageLC₅₀ (mg/L for 24h exposure)Reference
Methyl BromideTribolium castaneum (Red Flour Beetle)Pupae31.49 (at 20°C)[7]
Sitophilus zeamais (Maize Weevil)Pupae24.32 (at 20°C)[7]
Sulfuryl FluorideReticulitermes speratus (Termite)Workers30.87 mg h/L (LCt₅₀ at 23°C)[8]
Necrobia rufipes (Red-legged Ham Beetle)EggsMore tolerant than larvae and adults[9]
PhosphineLasioderma serricorne (Cigarette Beetle)AdultsVaries with exposure time (e.g., requires longer exposure)[10]
Caenorhabditis elegans (Nematode)-732 ppm (for 24h at 20°C)[11][12]

Table 2: Toxicological Profiles of Common Fumigants

FumigantAcute Inhalation Toxicity (Human)Chronic Exposure Effects (Human)Carcinogenicity Classification (EPA)Reference
Methyl BromideHighly toxic; can cause severe lung injury and neurological effects.[2][3]Neurological effects.[3]Group D: Not classifiable as to human carcinogenicity.[3][2][3]
Sulfuryl FluorideHigh concentrations are acutely toxic, causing respiratory irritation, pulmonary edema, and CNS depression.[13]Neurotoxicity, respiratory system effects, and fluorosis.[14][15]"Not likely to be carcinogenic to humans."[13][14][13][15]
PhosphineHighly toxic; can cause headache, dizziness, nausea, and in severe cases, shock, convulsions, and death.[16]Inflammation of the nasal cavity and throat, weakness, dizziness, and gastrointestinal and CNS symptoms.[17]Group D: Not classifiable as to human carcinogenicity.[17][6][16][17]

Table 3: Material Compatibility of Common Fumigants

FumigantCompatible MaterialsIncompatible MaterialsReference
Methyl BromideMany plastics and elastomers (check specific ratings).[18]Oxidizers, acids, and metals such as copper and brass.[5][18][5][18]
Sulfuryl FluorideGenerally non-corrosive and does not react with most materials.[19]Slowly hydrolyzed by strong bases.[20][19][20]
PhosphineSteel, stainless steel (dry gas).[21][22]Copper, silver, gold, and their alloys (can be corrosive, especially with moisture).[21][22]

Experimental Protocols for Benchmarking a Novel Fumigant

The following protocols provide a detailed, step-by-step methodology for the comprehensive evaluation of a new fumigant like 1-Chloro-1,2-dibromo-2-fluoropropane.

Efficacy Assessment Protocol

This protocol determines the concentration-mortality response of target pests to the fumigant.

Objective: To determine the Lethal Concentration (LC₅₀ and LC₉₉) values for the fumigant against various life stages of key insect pests.

Materials:

  • Glass desiccators or fumigation chambers of known volume.

  • Gas-tight syringes for fumigant injection.

  • Ventilation cages containing a known number of test insects (e.g., 20-30 individuals of a specific life stage).

  • Temperature and humidity-controlled incubator.

  • Fumigant gas of known concentration.

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration monitoring.

Methodology:

  • Insect Rearing: Maintain healthy cultures of target insect species under controlled conditions (e.g., 25°C and 65% relative humidity).

  • Chamber Setup: Place a known number of insects in ventilation cages inside the fumigation chambers.

  • Fumigant Introduction: Introduce a range of fumigant concentrations into the sealed chambers using a gas-tight syringe. Include a control chamber with no fumigant.

  • Exposure: Maintain the chambers at a constant temperature and humidity for a set exposure period (e.g., 24 or 48 hours).

  • Concentration Monitoring: Periodically measure the fumigant concentration within the chambers to ensure it remains stable.

  • Aeration: After the exposure period, thoroughly aerate the chambers to remove all traces of the fumigant.

  • Mortality Assessment: Transfer the insects to a clean environment with a food source and assess mortality after a 24-hour recovery period. For immature stages, continue to monitor for successful emergence.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ and LC₉₉ values from the mortality data.

Efficacy_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment InsectRearing Insect Rearing ChamberSetup Chamber Setup InsectRearing->ChamberSetup FumigantIntro Fumigant Introduction ChamberSetup->FumigantIntro Exposure Exposure FumigantIntro->Exposure ConcMonitoring Concentration Monitoring Exposure->ConcMonitoring Aeration Aeration Exposure->Aeration Mortality Mortality Assessment Aeration->Mortality DataAnalysis Data Analysis Mortality->DataAnalysis

Caption: Workflow for Efficacy Assessment of a Novel Fumigant.

Material Penetration Protocol

This protocol assesses the ability of the fumigant to penetrate various materials to reach pests.

Objective: To evaluate the penetration of the fumigant through different packaging materials and commodities.

Materials:

  • Fumigation chamber.

  • Test materials (e.g., different types of wood, grain, packaged goods).

  • Bioassay cages with test insects.

  • Gas sampling ports at various depths within the material.

  • Analytical instrument for concentration measurement.

Methodology:

  • Sample Preparation: Place bioassay cages at different depths within the test material inside the fumigation chamber.

  • Fumigation: Introduce a known concentration of the fumigant into the chamber.

  • Gas Sampling: At regular intervals, draw gas samples from the sampling ports at different depths and from the chamber headspace.

  • Concentration Analysis: Analyze the gas samples to determine the fumigant concentration at each location over time.

  • Mortality Assessment: After the exposure period and aeration, assess the mortality of the insects in the bioassay cages.

  • Data Comparison: Compare the concentration-time profiles and insect mortality at different depths to assess penetration efficacy.

Material_Penetration_Workflow cluster_setup Setup cluster_fumigation Fumigation cluster_assessment Assessment SamplePrep Sample Preparation FumigationChamber Place in Fumigation Chamber SamplePrep->FumigationChamber Fumigate Introduce Fumigant FumigationChamber->Fumigate GasSampling Gas Sampling Fumigate->GasSampling Mortality Mortality Assessment Fumigate->Mortality ConcAnalysis Concentration Analysis GasSampling->ConcAnalysis DataCompare Data Comparison ConcAnalysis->DataCompare Mortality->DataCompare

Caption: Workflow for Material Penetration Assessment.

Material Compatibility Protocol

This protocol evaluates the potential for the fumigant to cause damage to various materials.

Objective: To assess the compatibility of the fumigant with a range of common materials found in structures and commodities.

Materials:

  • Fumigation chamber.

  • Coupons of various materials (e.g., metals, plastics, fabrics, electronic components).

  • Control coupons not exposed to the fumigant.

  • Analytical equipment for material analysis (e.g., microscope, colorimeter, tensile tester).

Methodology:

  • Coupon Placement: Place the material coupons inside the fumigation chamber.

  • Fumigation: Expose the coupons to a high concentration of the fumigant for an extended period (to simulate a worst-case scenario).

  • Aeration: Thoroughly aerate the chamber and the coupons.

  • Post-Exposure Analysis: Visually inspect the coupons for any changes (e.g., corrosion, discoloration, degradation).

  • Quantitative Analysis: Conduct quantitative tests on the exposed and control coupons to measure any changes in physical properties (e.g., weight, color, tensile strength).

  • Functionality Testing: For electronic components, test for functionality after exposure.

Material_Compatibility_Workflow cluster_exposure Exposure cluster_analysis Analysis CouponPlacement Coupon Placement Fumigation Fumigation CouponPlacement->Fumigation Aeration Aeration Fumigation->Aeration PostExposureAnalysis Post-Exposure Analysis Aeration->PostExposureAnalysis QuantitativeAnalysis Quantitative Analysis PostExposureAnalysis->QuantitativeAnalysis FunctionalityTesting Functionality Testing PostExposureAnalysis->FunctionalityTesting

Caption: Workflow for Material Compatibility Testing.

Discussion and Future Outlook

The evaluation of a new fumigant such as 1-Chloro-1,2-dibromo-2-fluoropropane requires a systematic and comparative approach. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to assess its potential as a viable alternative to existing fumigants.

A thorough toxicological evaluation will be paramount to determine its safety profile for applicators and the public. Furthermore, understanding its environmental fate, including its potential for ozone depletion and greenhouse gas effects, will be crucial for its regulatory acceptance.

While the data presented for existing fumigants provides a valuable benchmark, the ultimate success of a new fumigant will depend on a holistic assessment of its efficacy, safety, cost-effectiveness, and environmental impact. The scientific community is encouraged to utilize and adapt these methodologies to rigorously evaluate novel fumigant candidates and contribute to the development of safer and more sustainable pest management solutions.

References

  • U.S. Environmental Protection Agency. (n.d.). Methyl Bromide (Bromomethane). Retrieved from [Link]

  • California Department of Pesticide Regulation. (2006). Evaluation of Sulfuryl Fluoride as a Toxic Air Contaminant Final Report, Executive Summary. Retrieved from [Link]

  • National Pesticide Information Center. (2000). Methyl Bromide. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Methyl Bromide. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Sulfuryl Fluoride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1,2-dibromo-2-fluoropropane. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2002). Toxicology and Hazard Identification. In Methyl Bromide Risk Characterization in California.
  • Agency for Toxic Substances and Disease Registry. (2020). ATSDR Finalizes Toxicological Profiles for Methyl Bromide, Other Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phosphine. Retrieved from [Link]

  • Lee, B. H., et al. (2024). Sulfuryl Fluoride Fumigation as a Quarantine Treatment for the Control of Reticulitermes speratus Kolbe (Blattodea: Rhinotermitidae) in Wood. Insects, 15(5), 353.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sulfuryl Fluoride. Retrieved from [Link]

  • Federal Register. (2004). Sulfuryl Fluoride; Pesticide Tolerance. Retrieved from [Link]

  • Canyon Components. (n.d.). Methyl Bromide Chemical Compatibility. Retrieved from [Link]

  • Public Health England. (2024). Phosphine: toxicological overview. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Phosphine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phosphine. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2004). Draft findings on the health effects of the active ingredient: sulfuryl fluoride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Compatibility of Material and Electronic Equipment with Methyl Bromide and Chlorine Dioxide Fumigation Assessment and Evaluation Report. Retrieved from [Link]

  • Asia Industrial Gases Association. (2021). Code of Practice: Phosphine. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphine concentrations required to achieve 50% lethality (LC 50 ) for.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphine and Eight Metal Phosphides Acute Exposure Guideline Levels. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2006). Sulfuryl Fluoride (Vikane) Risk Characterization Document Volume I Health Risk Assessment. Retrieved from [Link]

  • Matheson. (n.d.). Materials Compatibility. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Sulfuryl Fluoride Technical Fact Sheet. Retrieved from [Link]

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  • Kim, J., et al. (2022).
  • Matheson. (n.d.). Materials Compatibility Guide. Retrieved from [Link]

  • M Barnwell Services. (n.d.). Material Compatibility Chart. Retrieved from [Link]

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  • International Programme on Chemical Safety. (1995). Environmental Health Criteria 166: Methyl Bromide. Retrieved from [Link]

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  • Naito, H., et al. (2015). Synergistic and Suffocative Effects of Fumigation with a Lower-concentration Phosphine and Sulfuryl Fluoride Gas Mixture on Mor. Journal of Pesticide Science, 40(4), 184-191.
  • Hasan, M. M., et al. (2021). Sulfuryl fluoride as a methyl bromide alternative for fumigation of Necrobia rufipes (Coleoptera: Cleridae) and Tyrophagus putrescentiae (Sarcoptiformes: Acaridae), major pests of animal-based stored products. Journal of Stored Products Research, 92, 101802.
  • U.S. Environmental Protection Agency. (2019). Update on Material Compatibility Testing for Decontamination Methods Used for Bacillus anthracis (Anthrax). Retrieved from [Link]

  • Valmas, N., & Zuryn, S. (2006). Comparative Toxicity of Fumigants and a Phosphine Synergist Using a Novel Containment Chamber for the Safe Generation of Concentrated Phosphine Gas. PLoS ONE, 1(1), e117.
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  • ResearchGate. (n.d.). Toxicity of phosphine against tolerate and susceptible populations of Trogoderma granarium collected from Punjab. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the synthesis and use of novel compounds are routine. However, the lifecycle of these chemicals extends beyond the laboratory bench to their safe and compliant disposal. This guide provides essential, scientifically-grounded procedures for the proper disposal of 1-Chloro-1,2-dibromo-2-fluoropropane (CAS No. 885276-04-0), a halogenated hydrocarbon. Our approach moves beyond a simple checklist to instill a deep understanding of the chemical's nature, the regulatory landscape, and the causality behind each procedural step, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

A robust disposal plan begins with a thorough understanding of the substance's intrinsic hazards. While specific toxicological data for 1-Chloro-1,2-dibromo-2-fluoropropane is not extensively documented, its structure as a poly-halogenated short-chain alkane provides a strong basis for hazard assessment.

  • Chemical Identity:

    • Name: 1-Chloro-1,2-dibromo-2-fluoropropane[1]

    • CAS Number: 885276-04-0[1][2]

    • Molecular Formula: C₃H₄Br₂ClF[1][2]

    • Structure: A propane backbone with chlorine, bromine, and fluorine substituents.

  • Inferred Hazards: Based on analogous compounds, it should be handled as a hazardous substance.[3][4] Upon heating or combustion, it is expected to decompose and release toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[5][6] It is prudent to assume the compound is an irritant to the eyes, skin, and respiratory tract and may be harmful to aquatic life with long-lasting effects.[5][7]

Regulatory Classification: The RCRA Framework

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Understanding where 1-Chloro-1,2-dibromo-2-fluoropropane fits into this framework is critical for compliance.

This compound is a halogenated organic compound.[8] When used as a solvent for its chemical properties and subsequently becomes contaminated, it is classified as a "spent solvent."[9] This triggers its inclusion in the "F-List" of hazardous wastes from non-specific sources.

Specifically, it falls under the F002 hazardous waste code . This code includes spent halogenated solvents such as chlorinated fluorocarbons.[10][11] The F002 classification applies if the waste contains, before use, a total of ten percent or more by volume of one or more listed halogenated solvents.[9][11][12] This classification mandates a specific set of handling, storage, and disposal requirements.

Data Summary: Chemical and Regulatory Profile
ParameterValue / ClassificationSource
Chemical Name 1-Chloro-1,2-dibromo-2-fluoropropane[1][2]
CAS Number 885276-04-0[1][2]
Molecular Formula C₃H₄Br₂ClF[1][2]
Likely RCRA Code F002 (as a spent solvent)[10][11]
Primary Hazard Halogenated Hydrocarbon[8]
Recommended Disposal High-Temperature Incineration[13][14][15]

Operational Disposal Protocol: A Step-by-Step Guide

The following protocol provides a self-validating system for the safe disposal of 1-Chloro-1,2-dibromo-2-fluoropropane waste from the point of generation to final treatment.

Step 1: Waste Segregation and Containment

Causality: Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing hazardous waste with non-hazardous waste or with incompatible chemicals can lead to dangerous reactions, compromise disposal options, and significantly increase disposal costs.

  • Action: At the point of generation (e.g., in the fume hood), collect all waste containing 1-Chloro-1,2-dibromo-2-fluoropropane in a designated, chemically compatible container.

  • Container Specifications: Use a container made of glass or other non-reactive material with a tightly sealing lid. Ensure the container is clean and dry before use.

  • Best Practice: Do not mix this waste stream with other waste types (e.g., non-halogenated solvents, aqueous waste, or solids) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Hazardous Waste Labeling

Causality: Accurate labeling is a legal requirement under RCRA and is vital for communicating hazards to all personnel who may handle the container.

  • Action: Immediately label the waste container. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-Chloro-1,2-dibromo-2-fluoropropane " and any other constituents in the waste stream.

    • The appropriate hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: On-Site Accumulation

Causality: RCRA regulations strictly limit the amount of hazardous waste that can be stored and the timeframe for its storage before it must be moved to a central accumulation area or be picked up for disposal.

  • Action: Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Storage Conditions: The container must be kept closed at all times except when adding waste. It should be stored in a well-ventilated area, away from heat or ignition sources, and within secondary containment to control potential spills.[2]

Step 4: Arranging for Professional Disposal

Causality: Halogenated waste cannot be disposed of via sinks, trash, or evaporation. It requires specialized treatment by a licensed hazardous waste disposal company to neutralize its hazardous properties.

  • Action: Follow your institution's specific procedures for waste pickup. This typically involves contacting the EHS office to schedule a collection.

  • Critical Information: Provide the EHS office with the waste characterization (RCRA code F002) and constituent information from your label.

Step 5: Final Treatment and Destruction

Causality: The goal of treatment is to permanently destroy the hazardous organic constituents. For halogenated compounds, this presents a unique challenge due to the formation of acidic gases upon combustion.

  • Process: The designated disposal method for this waste is high-temperature incineration .[14][15] The waste is injected into a specialized incinerator operating at temperatures sufficient to break the carbon-halogen bonds.

  • Emission Control: A critical component of this process is the use of an afterburner and a scrubber system.[13] As the compound burns, it produces acidic gases (HCl, HBr, HF). The scrubber neutralizes these gases, often with a caustic solution, to prevent their release into the atmosphere and the formation of acid rain.[14]

Spill Management Protocol

In the event of an accidental release, immediate and correct action is crucial.

  • Action:

    • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.

    • Assess and Equip: If the spill is small and you are trained to handle it, don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. For larger spills or if you are unsure, contact your EHS emergency line immediately.

    • Contain and Absorb: Confine the spill area. Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to soak up the liquid.[5][6]

    • Collect and Containerize: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[5][16]

    • Decontaminate: Clean the spill area according to your lab's specific procedures.

    • Dispose: The collected spill debris must be disposed of as F002 hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-Chloro-1,2-dibromo-2-fluoropropane waste.

G cluster_0 1. Point of Generation cluster_1 2. Characterization & Handling cluster_2 3. Disposal Pathway cluster_3 Unused Product Disposal start Generate Waste Containing 1-Chloro-1,2-dibromo-2-fluoropropane char_q Is the waste a 'spent solvent'? start->char_q rcra_f002 Classify as RCRA Hazardous Waste: F002 char_q->rcra_f002 Yes unused Dispose of as Unused Chemical Product (Follow same pathway as F002) char_q->unused No (Unused/Expired) segregate Segregate in a Closed, Compatible Container rcra_f002->segregate label_waste Label Container: 'HAZARDOUS WASTE' + Contents segregate->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs contractor Licensed Hazardous Waste Contractor Collects contact_ehs->contractor incinerate Final Treatment: High-Temperature Incineration with Acid Gas Scrubbing contractor->incinerate unused->segregate

Caption: Decision workflow for disposal of 1-Chloro-1,2-dibromo-2-fluoropropane.

References

  • Waste Code - RCRAInfo - EPA. U.S. Environmental Protection Agency.
  • RCRA Hazardous Waste F list.
  • ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE.
  • F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com.
  • MATERIAL SAFETY DATA SHEETS 1,2-DIBROMO-3-CHLOROPROPANE.
  • 1,2-Dibromo-2-chloro-3-fluoropropane | C3H4Br2ClF | CID 44717195.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE. Inchem.org.
  • F List of Hazardous Waste. Minnesota Pollution Control Agency.
  • 1,2 Dibromo-3-Chloropropane (DBCP), Appendix B.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • 1,2-dibromo-1-chloro-2-fluoropropane. Echemi.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • 1-Chloro-1,2-dibromo-2-fluoropropane | C3H4Br2ClF | CID 44717194.
  • 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS No. 354-51-8) SDS. Guidechem.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-1,2-dibromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance: As of the date of this publication, 1-Chloro-1,2-dibromo-2-fluoropropane is a compound with limited publicly available safety data. Therefore, this guide is built upon the principles of chemical analogy and risk assessment, drawing from the known hazards of structurally similar halogenated alkanes. The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment is performed to select appropriate PPE.[1][2][3] This document serves as a foundational framework for that assessment. All protocols must be adapted to your specific experimental conditions and institutional Chemical Hygiene Plan.

Foundational Hazard Assessment: A Logic-Driven Approach

The molecule 1-Chloro-1,2-dibromo-2-fluoropropane is a short-chain alkane substituted with three different halogens: chlorine, bromine, and fluorine. This structure immediately signals several potential hazards common to this chemical class.

  • Dermal, Inhalation, and Ingestion Toxicity: Halogenated hydrocarbons can be readily absorbed through the skin and lungs.[4] Compounds like 1,2-Dibromo-3-chloropropane (DBCP), a structural analog, are known to be toxic, irritating to the skin, eyes, and respiratory tract, and may cause damage to the central nervous system, liver, and kidneys.[5][6]

  • Suspected Carcinogenicity and Mutagenicity: Many poly-halogenated alkanes are classified as suspected carcinogens or mutagens.[5][7] Therefore, exposure must be minimized with the assumption that this compound may pose long-term health risks.

  • Chemical Reactivity: The presence of multiple C-Halogen bonds suggests potential reactivity. For instance, some halogenated compounds can react with certain metals like aluminum or magnesium.[5]

Given these anticipated hazards, a conservative and multi-layered approach to Personal Protective Equipment (PPE) is not just recommended, but essential. The guiding principle is to establish multiple barriers between the researcher and the chemical, as PPE serves as the last line of defense after engineering and administrative controls.[3]

The Core PPE Ensemble for Routine Laboratory Operations

For standard procedures involving small quantities (<100 mL) of 1-Chloro-1,2-dibromo-2-fluoropropane within a certified chemical fume hood, the following PPE is mandatory.

Body Protection

A flame-resistant (FR) lab coat is the minimum requirement. This protects against minor splashes and prevents contamination of personal clothing. For procedures with a higher splash risk, a chemically resistant apron worn over the lab coat is advised.

Hand Protection: A Critical Barrier

Halogenated hydrocarbons are known to attack many common glove materials.[8] Standard nitrile gloves may offer only minimal splash protection and should not be relied upon for prolonged contact.

  • Recommended Practice: Double-Gloving. A robust strategy involves wearing two pairs of gloves.[9]

    • Inner Glove: A thin nitrile glove provides a secondary barrier and maintains dexterity.

    • Outer Glove: A heavier-duty glove with proven resistance to halogenated solvents. Materials such as Viton™ or Silver Shield®/4H® are preferred. If these are not available, heavy-duty butyl rubber gloves are a reasonable alternative.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures. Change gloves immediately if contamination is suspected or after a maximum of 2 hours of use, as permeation can occur without visible evidence.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[9] Standard safety glasses with side shields do not provide adequate protection from liquid splashes.

  • Enhanced Protection: For any procedure with a significant splash hazard (e.g., pouring, mixing, or heating), a full-face shield must be worn in addition to chemical splash goggles .[2][9] This protects the entire face from direct contact.

Respiratory Protection: When Engineering Controls Are Not Enough

All work with volatile or aerosolized 1-Chloro-1,2-dibromo-2-fluoropropane must be conducted within a certified chemical fume hood.[10] If operations must occur outside a hood or if there is a risk of exceeding the occupational exposure limit (OEL)—which must be conservatively assumed to be low for a novel substance—respiratory protection is required.[2]

  • For Vapors and Mists: A NIOSH-approved half-mask or full-facepiece air-purifying respirator (APR) equipped with an Organic Vapor (OV) cartridge is necessary.[11]

  • Emergency or High-Concentration Scenarios: In the event of a large spill or a situation where the airborne concentration is unknown or immediately dangerous to life or health (IDLH), a self-contained breathing apparatus (SCBA) is required.[12][13]

All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal institutional respiratory protection program.

PPE Protocols: A Step-by-Step Guide to Safety

Procedural discipline is as crucial as the equipment itself. Follow these steps rigorously to ensure the integrity of your protective ensemble.

Donning Sequence (Putting On PPE)
  • Lab Coat: Don the lab coat and fasten it completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Goggles and Face Shield: Put on goggles first, then the face shield.

  • Outer Gloves: Don the chemically resistant outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off PPE)

This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Outer Gloves: Remove the outer gloves first, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is contained. Place it in the appropriate bin for laundry or disposal.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Summary of PPE Recommendations by Task

Task / ScenarioBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Low-Volume Weighing/Transfer in Fume Hood Flame-Resistant Lab CoatDouble-gloved: Nitrile (inner), Viton™ or Silver Shield® (outer)Chemical Splash GogglesNot required if hood is functioning properly
Synthesis/Reaction Setup in Fume Hood FR Lab Coat & Chemical ApronDouble-gloved: Nitrile (inner), Viton™ or Silver Shield® (outer)Goggles & Full Face ShieldNot required if hood is functioning properly
Large Volume Transfer (>1L) or Open System Work Chemical Resistant Suit/CoverallsDouble-gloved: Nitrile (inner), Viton™ or Silver Shield® (outer)Goggles & Full Face ShieldHalf-mask APR with Organic Vapor cartridge
Spill Cleanup Chemical Resistant Suit/CoverallsHeavy-duty outer gloves (e.g., Butyl Rubber) over nitrile inner glovesGoggles & Full Face ShieldFull-face APR with OV cartridge or SCBA, depending on spill size

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection Start Start: Task involving 1-Chloro-1,2-dibromo-2-fluoropropane CheckHood Is the task performed entirely within a certified fume hood? Start->CheckHood BasePPE Mandatory Base PPE: - FR Lab Coat - Double Gloves (Nitrile + Viton™/Silver Shield®) - Chemical Splash Goggles CheckHood->BasePPE Yes AerosolRisk Is there a risk of vapor/ aerosol generation outside hood? CheckHood->AerosolRisk No SplashRisk Is there a significant splash or spray risk? BasePPE->SplashRisk AddFaceShield Add Full Face Shield over goggles SplashRisk->AddFaceShield Yes SplashRisk->AerosolRisk No AddFaceShield->AerosolRisk AddRespirator Add NIOSH-Approved Respirator (OV Cartridge) AerosolRisk->AddRespirator Yes SpillEmergency Is this a large spill or emergency? AerosolRisk->SpillEmergency No AddRespirator->SpillEmergency FullChemSuit Upgrade to Full Chemical Suit and SCBA SpillEmergency->FullChemSuit Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal and Decontamination Plan

All disposable PPE, including gloves and any contaminated lab coats, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Do not pour any amount of 1-Chloro-1,2-dibromo-2-fluoropropane down the drain.[7] Collect all liquid waste in a compatible, sealed, and properly labeled hazardous waste container.

  • Decontamination: Non-disposable items like goggles and face shields should be decontaminated according to your institution's approved procedures before reuse.

By adhering to this comprehensive PPE and safety plan, you can effectively mitigate the risks associated with handling novel halogenated compounds, ensuring a safe and productive research environment.

References

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